cerivastatin sodium
Description
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Properties
CAS No. |
143201-12-1 |
|---|---|
Molecular Formula |
C9H13NS |
Synonyms |
6-Heptenoic acid, 7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-, monosodium salt, [R-[R*,S*-(E)]]- |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Cerivastatin Sodium on HMG-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which cerivastatin (B1668405) sodium exerts its inhibitory effect on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Executive Summary
Cerivastatin, a synthetic pyridinederivative statin, is a highly potent, competitive inhibitor of HMG-CoA reductase.[1][2][3][4] Its mechanism of action is centered on its structural similarity to the endogenous substrate, HMG-CoA, allowing it to bind with high affinity to the active site of the enzyme. This reversible binding event prevents the conversion of HMG-CoA to mevalonate (B85504), a critical precursor in the cholesterol biosynthesis pathway.[2][5] The high efficacy of cerivastatin is underscored by its low nanomolar inhibition constant (Ki) and IC50 values.[1][6] Beyond its primary role in cholesterol reduction, the inhibition of HMG-CoA reductase by cerivastatin has significant downstream effects on various cellular signaling pathways, primarily through the depletion of isoprenoid intermediates, which are crucial for the function of small GTPases like Rho and Ras.[4][7]
Quantitative Analysis of Cerivastatin's Inhibitory Potency
The inhibitory activity of cerivastatin on HMG-CoA reductase has been quantified through various in vitro and in vivo studies. The key parameters are summarized in the tables below.
Table 1: In Vitro Inhibition of HMG-CoA Reductase
| Parameter | Value | Species/System | Reference |
| Ki | 1.3 x 10-9 M | Rat Liver Microsomes | [1][6] |
| IC50 | 1.0 x 10-9 M | Human Hepatoma (HepG2) Cells | [1] |
Table 2: Comparative In Vitro Potency
| Compound | Ki (M) | Species/System | Reference |
| Cerivastatin | 1.3 x 10-9 | Rat Liver Microsomes | [1][6] |
| Lovastatin | 150 x 10-9 | Rat Liver Microsomes | [1][6] |
Table 3: In Vivo Efficacy
| Parameter | Value | Species | Reference |
| Oral ED50 (Hepatic Cholesterol Synthesis) | 0.002 mg/kg | Rat, Dog | [1][6] |
| Oral ED50 (Hepatic Cholesterol Synthesis) - Lovastatin | 0.3 mg/kg | Rat | [1][6] |
Table 4: Thermodynamic Binding Parameters of Cerivastatin to HMG-CoA Reductase at 25°C
| Parameter | Value | Reference |
| Binding Enthalpy (ΔHbinding) | -9.3 kcal/mol | [1] |
| Dominant Contribution to Binding Affinity | Entropy Change | [1] |
Core Mechanism: Competitive Inhibition of HMG-CoA Reductase
Cerivastatin functions as a classic competitive inhibitor of HMG-CoA reductase. The dihydroxyheptanoic acid moiety of cerivastatin is a structural analog of the HMG portion of the natural substrate, HMG-CoA.[2] This structural mimicry allows cerivastatin to bind to the active site of HMG-CoA reductase, thereby preventing the binding of HMG-CoA and its subsequent reduction to mevalonate.[2]
Downstream Signaling Consequences of HMG-CoA Reductase Inhibition
The inhibition of HMG-CoA reductase by cerivastatin extends beyond cholesterol synthesis, impacting crucial cellular signaling pathways. The synthesis of mevalonate is a gateway to the production of various isoprenoid intermediates, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho. Prenylation is critical for the membrane localization and function of these proteins.
By depleting the cellular pool of FPP and GGPP, cerivastatin inhibits the prenylation and subsequent activation of Ras and Rho.[4][7] This leads to the disruption of their respective signaling cascades, which are involved in cell proliferation, migration, and gene expression.[4][7]
Experimental Protocols
HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
This protocol outlines a standard method for determining the inhibitory activity of compounds like cerivastatin on HMG-CoA reductase. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the HMG-CoA reductase-catalyzed reaction.
Materials and Reagents:
-
HMG-CoA Reductase (purified enzyme)
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Cerivastatin sodium (or other inhibitors)
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the assay buffer and keep it on ice.
-
Reconstitute NADPH in the assay buffer to a final concentration of 400 µM. Protect from light.
-
Prepare a stock solution of HMG-CoA in ultrapure water and dilute with assay buffer to the desired final concentration (e.g., 200 µM).
-
Dilute the HMG-CoA reductase enzyme stock with cold assay buffer to a working concentration that produces a linear rate of NADPH consumption.
-
Prepare a high-concentration stock solution of cerivastatin in DMSO (e.g., 10 mM) and perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and all reaction components except the enzyme.
-
Control wells (no inhibitor): Add assay buffer, NADPH, HMG-CoA, and the enzyme.
-
Inhibitor wells: Add assay buffer, NADPH, HMG-CoA, the enzyme, and the desired concentration of cerivastatin.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding HMG-CoA reductase to all wells except the blanks.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each cerivastatin concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the cerivastatin concentration to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC is a powerful technique to directly measure the heat changes associated with a binding event, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Materials and Reagents:
-
Purified HMG-CoA reductase
-
This compound
-
ITC Buffer: e.g., 20 mM Tris-HCl (pH 8.0), 2 mM TCEP, 1 mM NADPH, and 2% DMSO
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of HMG-CoA reductase in the ITC buffer.
-
Prepare a solution of cerivastatin in the same buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the protein concentration in the cell.
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the HMG-CoA reductase solution into the sample cell of the calorimeter.
-
Load the cerivastatin solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).
-
Perform a series of injections of cerivastatin into the HMG-CoA reductase solution.
-
-
Data Analysis:
-
The raw data consists of heat pulses for each injection.
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
-
Conclusion
This compound is an exceptionally potent competitive inhibitor of HMG-CoA reductase. Its high affinity for the enzyme's active site effectively blocks the cholesterol biosynthesis pathway. Furthermore, the resulting depletion of mevalonate and its isoprenoid derivatives has significant ramifications for cellular signaling, particularly through the inhibition of Ras and Rho GTPases. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of the molecular interactions and cellular consequences of cerivastatin's mechanism of action, offering valuable insights for researchers and professionals in the field of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical pharmacology of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 6. Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ibmc.cnrs.fr [ibmc.cnrs.fr]
Beyond Cholesterol: A Technical Guide to the Pleiotropic Effects of Cerivastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerivastatin (B1668405), a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, was developed for the treatment of hypercholesterolemia.[1][2] While its primary mechanism of action involves the inhibition of cholesterol biosynthesis, a substantial body of evidence reveals that cerivastatin exerts a range of beneficial effects independent of its lipid-lowering properties.[3][4][5] These "pleiotropic" effects have significant implications for cardiovascular disease and beyond, positioning statins as multi-faceted therapeutic agents.[6][7][8] This technical guide provides an in-depth exploration of the molecular mechanisms and clinical evidence behind the non-lipid-lowering actions of cerivastatin, with a focus on its anti-inflammatory, endothelial-protective, and bone-modulating properties. Although cerivastatin was withdrawn from the market due to safety concerns, understanding its diverse biological activities remains crucial for the development of future therapies.[2][9]
Anti-Inflammatory Effects
Cerivastatin has demonstrated significant anti-inflammatory properties, which are believed to contribute to its cardiovascular benefits.[3] This is evidenced by its ability to reduce levels of key inflammatory markers.
Reduction of C-Reactive Protein (CRP)
Clinical studies have shown that cerivastatin can rapidly reduce levels of C-reactive protein (CRP), a sensitive marker of systemic inflammation and an independent predictor of cardiovascular events.[10][11][12] Notably, this reduction in CRP appears to be independent of the extent of LDL-cholesterol lowering.[10][11][12][13] In a study involving 785 patients with primary hypercholesterolemia, cerivastatin therapy for 8 weeks resulted in a significant reduction in median CRP levels.[10][11][12] The lack of a clear dose-response effect on CRP, despite a dose-dependent reduction in LDL-C, further supports the lipid-independent nature of this anti-inflammatory effect.[10][12]
Modulation of Inflammatory Cytokines
Cerivastatin has been shown to influence the expression and secretion of pro-inflammatory cytokines. In a study on patients with unstable angina and non-Q-wave myocardial infarction, early treatment with a single dose of cerivastatin led to a significant decrease in serum levels of interleukin-6 (IL-6) within 24 hours, compared to an increase in the control group.[14] In vitro studies on human adipocytes have further elucidated this mechanism, showing that cerivastatin reduces both IL-6 mRNA expression and protein secretion in a dose- and time-dependent manner.[15] This effect appears to be mediated through the inhibition of geranylgeranyl pyrophosphate (GGPP) production and interference with the NF-κB signaling pathway.[15]
Table 1: Effect of Cerivastatin on Inflammatory Markers
| Study Population | Cerivastatin Dose | Duration of Treatment | Change in CRP | Change in IL-6 | Reference |
| 785 patients with primary hypercholesterolemia | 0.4 mg/day | 8 weeks | 11.1% median reduction | - | [10][12] |
| 0.8 mg/day | 8 weeks | 13.3% median reduction | - | [10][12] | |
| 13 patients with unstable angina/non-Q-wave MI | 0.3 mg (single dose) | 24 hours | -6.73 +/- 3.93 mg/L decrease | -0.76 +/- 0.52 ng/L decrease | [14] |
| 17 control patients with unstable angina/non-Q-wave MI | No treatment | 24 hours | +7.92 +/- 2.77 mg/L increase | +4.58 +/- 1.49 ng/L increase | [14] |
Improvement of Endothelial Function
A healthy endothelium is crucial for vascular homeostasis, and endothelial dysfunction is an early event in the pathogenesis of atherosclerosis.[16] Cerivastatin has been shown to improve endothelial function through mechanisms that extend beyond its effects on lipids.[16][17][18]
Enhancement of Nitric Oxide Bioavailability
One of the key mechanisms by which cerivastatin improves endothelial function is by increasing the bioavailability of nitric oxide (NO), a potent vasodilator with anti-atherosclerotic properties.[19][20] Cerivastatin achieves this through multiple actions on endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production.[21]
Studies have demonstrated that cerivastatin can:
-
Acutely stimulate NO release: Short-term exposure of endothelial cells to cerivastatin induces a rapid, concentration-dependent release of NO.[19][20]
-
Upregulate eNOS expression: Long-term treatment with cerivastatin leads to an increase in eNOS expression, resulting in a sustained enhancement of NO production.[22][23] This effect is mediated by the inhibition of isoprenoid synthesis, particularly geranylgeranyl pyrophosphate (GGPP).[22][23]
-
Reduce oxidative stress: Cerivastatin can decrease the production of reactive oxygen species (ROS), such as superoxide (B77818) anions, which would otherwise scavenge NO and reduce its bioavailability.[19][20]
This enhancement of NO bioavailability contributes to improved endothelium-dependent vasodilation.[17][18][24]
Table 2: Effect of Cerivastatin on Endothelial Function Markers
| Study Population | Cerivastatin Dose | Duration of Treatment | Key Findings | Reference |
| 27 elderly diabetic patients | 0.15 mg/day | 3 days | Significant increase in flow-mediated dilatation; Increased plasma nitrite/nitrate and cGMP levels; Decreased plasma 8-isoprostane.[17][18][24] | [17][18][24] |
| Human umbilical vein endothelial cells (in vitro) | 0.01 to 10 µmol/L | Minutes to 6 hours | Time-dependent and concentration-dependent stimulation of NO release; Scavenging of superoxide.[19] | [19] |
| Porcine aortic endothelial cells (in vitro) | 10 nmol/L | 24 hours | Approximately 3-fold increase in basal NO bioavailability; Inhibition of angiotensin II-induced ROS release.[20] | [20] |
Experimental Protocols
Measurement of Flow-Mediated Dilatation (FMD): High-resolution ultrasound is used to measure the diameter of the brachial artery at rest. A blood pressure cuff is then inflated on the forearm to a pressure of 200 mmHg for 5 minutes to induce reactive hyperemia. The cuff is then deflated, and the brachial artery diameter is measured again. FMD is calculated as the percentage change in artery diameter from baseline.[24]
Quantification of Nitric Oxide (NO) and Superoxide (O2-) Release: Highly sensitive electrochemical microsensors are placed near the surface of cultured endothelial cells. The kinetics of NO and O2- release are recorded in real-time following the application of cerivastatin at various concentrations and durations.[19]
Western Blot Analysis for eNOS Expression: Endothelial cells are cultured and treated with cerivastatin. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with a primary antibody specific for eNOS, followed by a secondary antibody conjugated to a detectable enzyme. The resulting bands are visualized and quantified to determine the level of eNOS protein expression.[20]
Signaling Pathways
The pleiotropic effects of cerivastatin on endothelial function are rooted in its inhibition of the mevalonate (B85504) pathway, which not only reduces cholesterol synthesis but also depletes isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[22][23][25] These isoprenoids are crucial for the post-translational modification and function of small GTP-binding proteins like Ras and Rho.
By inhibiting Rho geranylgeranylation, cerivastatin prevents the activation of Rho kinase (ROCK), which would otherwise downregulate eNOS expression and activity. This leads to increased eNOS expression and subsequent NO production.[26]
Caption: Cerivastatin's effect on the Rho/ROCK/eNOS pathway.
Effects on Bone Metabolism
Emerging evidence suggests that statins, including cerivastatin, may have beneficial effects on bone metabolism, potentially offering a novel therapeutic avenue for osteoporosis.[27][28] These effects are thought to be mediated through the stimulation of bone formation and inhibition of bone resorption.[27][29][30][31]
Stimulation of Bone Formation
In vitro and in vivo studies have indicated that cerivastatin can promote bone formation.[27] The proposed mechanism involves the upregulation of bone morphogenetic protein-2 (BMP-2), a key growth factor that induces the differentiation of osteoblasts, the cells responsible for bone formation.[27][32][33] Cerivastatin has been shown to be more potent than other statins in stimulating BMP-2 transcription in osteoblastic cells.[27] Animal studies in rats have confirmed that cerivastatin can increase the bone formation rate and mineral apposition rate.[27]
Inhibition of Bone Resorption
In addition to promoting bone formation, cerivastatin may also inhibit bone resorption, the process by which osteoclasts break down bone tissue.[29][30][31] In vitro studies have shown that cerivastatin can inhibit parathyroid hormone (PTH)-stimulated bone resorption.[29][30] The ability of statins to inhibit bone resorption appears to be directly related to their inhibitory effect on HMG-CoA reductase activity.[29][30] However, in vivo studies in a rat model of bone resorption did not show a preventative effect of cerivastatin, suggesting that the in vivo effects may be more complex.[29][30] In a study on vascularized allogenic bone transplantation in rats, cerivastatin treatment was found to improve bone mineral density and strength, primarily through the inhibition of bone resorption.[31]
Table 3: Effect of Cerivastatin on Bone Metabolism Markers
| Study Model | Cerivastatin Dose | Duration of Treatment | Key Findings | Reference |
| Ovariectomized rats | 0.1 mg/kg/day | - | Improved cortical bone strength, increased bone mineral density, bone formation rate, and osteocalcin (B1147995) mRNA levels.[27] | [27] |
| Male Sprague-Dawley rats (age-related bone loss) | Low, medium, and high doses | - | Did not prevent age-related bone loss.[34] | [34] |
| Allogenic bone transplantation in rats | 0.1 mg/kg/day | 16 weeks | Decreased urinary deoxypyridinoline (B1589748) (DPD) levels; Improved bone mineral density and bone strength.[31] | [31] |
| Parietal bone explant cultures (in vitro) | - | - | Inhibited PTH-stimulated bone resorption.[29][30] | [29][30] |
Signaling Pathways in Bone Metabolism
The anabolic effects of statins on bone are also linked to the mevalonate pathway. By inhibiting the synthesis of FPP and GGPP, statins interfere with the function of small GTPases like Ras and Rho in osteoblasts and osteoclasts. In osteoblasts, inhibition of the Ras/MAPK pathway is thought to lead to the upregulation of BMP-2 expression, promoting osteoblast differentiation.[32][33] Statins may also protect osteoblasts from apoptosis through the TGFβ/Smad3 pathway.[33] In osteoclasts, the inhibition of protein prenylation disrupts their function and survival, leading to decreased bone resorption.[35]
Caption: Cerivastatin's dual effects on bone metabolism.
Other Potential Pleiotropic Effects
Beyond the well-documented anti-inflammatory, endothelial, and bone-related effects, research has suggested other potential pleiotropic actions of cerivastatin, including:
-
Anti-proliferative effects: Cerivastatin has been shown to inhibit the proliferation of highly invasive breast cancer cell lines in vitro, suggesting a potential role in cancer therapy.[36][37] This effect is also linked to the inhibition of isoprenoid synthesis and the subsequent inactivation of Ras and Rho signaling pathways involved in cell proliferation and migration.[36][37]
-
HDL-C elevation: Cerivastatin has been observed to increase high-density lipoprotein cholesterol (HDL-C) levels.[25] Mechanistic studies suggest that statins can activate peroxisome proliferator-activated receptor alpha (PPARα) by inhibiting the Rho signaling pathway, leading to increased apolipoprotein A-I (apoA-I) gene expression, a key component of HDL.[25]
Conclusion
The pleiotropic effects of cerivastatin extend far beyond its primary function of cholesterol reduction. Through the inhibition of the mevalonate pathway and the subsequent depletion of isoprenoid intermediates, cerivastatin modulates a variety of cellular signaling pathways. These actions result in significant anti-inflammatory, endothelial-protective, and bone-anabolic effects. While cerivastatin is no longer in clinical use, the extensive research into its non-lipid-lowering mechanisms has provided invaluable insights into the multifaceted roles of statins in health and disease. This knowledge continues to inform the development of novel therapeutic strategies targeting these pleiotropic pathways for the treatment of cardiovascular and other chronic diseases. Further investigation into the specific molecular targets and downstream effectors of these pathways will be crucial for harnessing the full therapeutic potential of this class of drugs.
References
- 1. Cerivastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerivastatin - Wikipedia [en.wikipedia.org]
- 3. Cerivastatin: a cellular and molecular drug for the future? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleiotropic effects of statins: moving beyond cholesterol control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pleiotropic effects of statins: evidence for benefits beyond LDL-cholesterol lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. uspharmacist.com [uspharmacist.com]
- 9. Anti-Inflammatory Effects of Lipid-Lowering Drugs and Supplements—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Rapid reduction in C-reactive protein with cerivastatin among 785 patients with primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. ahajournals.org [ahajournals.org]
- 14. The effect of early treatment by cerivastatin on the serum level of C-reactive protein, interleukin-6, and interleukin-8 in the patients with unstable angina and non-Q-wave myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HMG-CoA Reductase Inhibitor Cerivastatin Inhibits Interleukin-6 Expression and Secretion in Human Adipocytes | Semantic Scholar [semanticscholar.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Cerivastatin, a hydroxymethylglutaryl coenzyme a reductase inhibitor, improves endothelial function in elderly diabetic patients within 3 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Increased nitric oxide bioavailability in endothelial cells contributes to the pleiotropic effect of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The HMG-CoA reductase inhibitor cerivastatin enhances the nitric oxide bioavailability of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Endothelial nitric oxide synthase is essential for the HMG-CoA reductase inhibitor cerivastatin to promote collateral growth in response to ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jpp.krakow.pl [jpp.krakow.pl]
- 23. jpp.krakow.pl [jpp.krakow.pl]
- 24. ahajournals.org [ahajournals.org]
- 25. JCI - Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I [jci.org]
- 26. Anti-Inflammatory Effects of Statins Beyond Cholesterol Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The role of statins as potential targets for bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. academic.oup.com [academic.oup.com]
- 30. The ability of statins to inhibit bone resorption is directly related to their inhibitory effect on HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Effects of cerivastatin on vascularized allogenic bone transplantation in rats treated with cyclosporine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. portlandpress.com [portlandpress.com]
- 33. Statins—Their Role in Bone Tissue Metabolism and Local Applications with Different Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Site-specific effects of cerivastatin on bone in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Local application of statin promotes bone repair through the suppression of osteoclasts and the enhancement of osteoblasts at bone-healing sites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. academic.oup.com [academic.oup.com]
Cerivastatin Sodium: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerivastatin (B1668405) sodium is a potent, synthetically derived inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] As a member of the statin class of drugs, it was developed to lower elevated cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, a key risk factor for cardiovascular diseases.[3] Though withdrawn from the market due to safety concerns, its chemical properties, potent biological activity, and metabolic pathways remain of significant interest to researchers in pharmacology and drug development. This document provides an in-depth technical overview of cerivastatin sodium, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, metabolic fate, and relevant experimental methodologies.
Chemical Structure and Properties
This compound is the sodium salt of cerivastatin.[4] The chemical structure consists of a substituted pyridine (B92270) ring linked to a dihydroxyheptanoic acid side chain, which is the pharmacophore responsible for its inhibitory activity on HMG-CoA reductase.[1]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | sodium (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoate | [1] |
| CAS Number | 143201-11-0 | [4] |
| Molecular Formula | C26H33FNNaO5 | [4] |
| Molecular Weight | 481.5 g/mol | [1] |
| Appearance | White to off-white hygroscopic amorphous powder | |
| Melting Point | >176°C (decomposes) | |
| Solubility | Soluble in water, methanol, and ethanol | [1] |
| pKa | 3.9 (carboxylic acid), 5.4 (pyridine) | |
| logP (calculated) | 3.4 |
Pharmacological Properties and Mechanism of Action
Cerivastatin is a competitive inhibitor of HMG-CoA reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and early rate-limiting step in the cholesterol biosynthesis cascade.[3] By inhibiting this step, cerivastatin reduces the intracellular pool of cholesterol in hepatocytes. This reduction triggers a compensatory upregulation of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.[2]
Signaling Pathway: HMG-CoA Reductase Inhibition
Caption: Cerivastatin competitively inhibits HMG-CoA reductase.
Pharmacokinetic Properties
| Parameter | Value | Reference(s) |
| Bioavailability | ~60% | [5] |
| Plasma Protein Binding | >99% | [5] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [5] |
| Elimination Half-life (t1/2) | 2-3 hours | [1] |
| Metabolism | Hepatic, primarily by CYP2C8 and CYP3A4 | [5][6] |
| Excretion | ~70% in feces, ~30% in urine (as metabolites) | [5] |
Metabolism of Cerivastatin
Cerivastatin is extensively metabolized in the liver, primarily through two oxidative pathways mediated by cytochrome P450 enzymes.[5][6] The major metabolic routes are:
-
Demethylation of the methoxymethyl group, catalyzed by both CYP2C8 and CYP3A4, to form the M-1 metabolite.[5]
-
Hydroxylation of one of the isopropyl groups, predominantly catalyzed by CYP2C8, to yield the M-23 metabolite.[5]
A minor metabolite, M-24, is formed through a combination of both demethylation and hydroxylation.[5] Notably, the primary metabolites, M-1 and M-23, are also pharmacologically active as HMG-CoA reductase inhibitors.[5]
Metabolic Pathway of Cerivastatin
Caption: Hepatic metabolism of cerivastatin via CYP enzymes.
Experimental Protocols
Synthesis of this compound
The synthesis of cerivastatin is a multi-step process. A general synthetic scheme involves the following key transformations[7]:
-
Dihydropyridine (B1217469) Synthesis: Cyclization of ethyl 3-amino-4-methylpent-2-enoate and 4-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methylpent-4-en-3-one to form a dihydropyridine intermediate.
-
Oxidation: Oxidation of the dihydropyridine to the corresponding penta-substituted pyridine.
-
Selective Reduction and Methylation: Selective reduction of one ester group to an alcohol, followed by methylation.
-
Aldehyde Formation: Conversion of the second ester group to an aldehyde.
-
Side Chain Elongation: A Wittig-Horner reaction to introduce the unsaturated aldehyde side chain.
-
Stereoselective Reduction and Esterification: Condensation with methyl acetoacetate (B1235776) followed by a stereoselective reduction to form the dihydroxy ester.
-
Chiral Resolution: Separation of diastereomers.
-
Hydrolysis: Hydrolysis of the ester to the carboxylic acid, followed by salt formation with sodium hydroxide (B78521) to yield this compound.
HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[8][9]
Workflow for HMG-CoA Reductase Inhibition Assay:
Caption: Spectrophotometric assay for HMG-CoA reductase inhibition.
In Vitro Metabolism Study Using Human Liver Microsomes
This method is employed to investigate the metabolic pathways of a drug candidate.[10][11]
Workflow for In Vitro Metabolism Study:
Caption: In vitro metabolism study using liver microsomes.
Conclusion
This compound is a highly potent inhibitor of HMG-CoA reductase with well-characterized chemical and pharmacological properties. Although its clinical use was discontinued, the study of its structure-activity relationship, potent inhibitory mechanism, and metabolic pathways continues to provide valuable insights for the design and development of new therapeutic agents. The experimental methodologies outlined provide a framework for the preclinical evaluation of novel HMG-CoA reductase inhibitors.
References
- 1. Cerivastatin - Wikipedia [en.wikipedia.org]
- 2. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerivastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Clinical pharmacokinetics of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of cerivastatin by human liver microsomes in vitro. Characterization of primary metabolic pathways and of cytochrome P450 isozymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rivastatin, this compound, Bay-w-6228, Certa, Baycol, Lipobay(free acid)-药物合成数据库 [drugfuture.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Discovery and Synthesis of Cerivastatin Sodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerivastatin (B1668405), a third-generation synthetic statin, was developed by Bayer AG in the late 1990s as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Despite its high potency, cerivastatin was voluntarily withdrawn from the market in 2001 due to a higher incidence of fatal rhabdomyolysis compared to other statins.[1] This technical guide provides an in-depth exploration of the discovery, synthesis pathway, mechanism of action, and key experimental protocols associated with cerivastatin sodium. Quantitative data is presented in structured tables, and logical and experimental workflows are visualized using Graphviz diagrams.
Discovery and Development
The quest for potent HMG-CoA reductase inhibitors to manage hypercholesterolemia led to the development of synthetic statins. Cerivastatin emerged from a drug discovery program at Bayer AG aimed at creating a highly potent and liver-selective statin.[2] Unlike first-generation statins derived from fungal fermentation, cerivastatin is an entirely synthetic, enantiomerically pure pyridine (B92270) derivative.[2] Its design incorporated a fluorophenyl group linked to a pyridine ring with two isopropyl groups, a methoxymethyl group, and the crucial dihydroxyheptanoic acid side chain responsible for binding to HMG-CoA reductase.[3]
Synthesis Pathway of this compound
The chemical synthesis of this compound is a multi-step process involving the construction of the substituted pyridine core followed by the elaboration of the dihydroxyheptanoic acid side chain. A key step in this synthesis is the trans-selective Wittig-Horner reaction to establish the correct stereochemistry of the side chain.
A representative synthesis pathway is outlined below:
-
Step 1: Dihydropyridine (B1217469) Synthesis: The synthesis commences with the cyclization of ethyl 3-amino-4-methylpent-2-enoate and 4-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methylpent-4-en-3-one in a conventional dihydropyridine synthesis to yield a dihydropyridine intermediate.
-
Step 2: Oxidation: The dihydropyridine is then oxidized to form the symmetric penta-substituted pyridine core.
-
Step 3: Selective Monoreduction and Methylation: One of the ester groups on the pyridine ring is selectively reduced to a hydroxyl group using a reducing agent like Red-Al, followed by methylation to form a methoxymethyl group.
-
Step 4: Aldehyde Formation: The second ester group is converted to an aldehyde through a two-step reduction and oxidation procedure.
-
Step 5: Wittig-Horner Reaction: A trans-selective Wittig-Horner reaction is performed between the aldehyde and a phosphonate (B1237965) reagent to introduce the α,β-unsaturated aldehyde side chain.
-
Step 6: Dihydroxyester Formation: Condensation of the unsaturated aldehyde with methyl acetoacetate (B1235776) and a subsequent erythro-selective reduction yields the racemic dihydroxyester.
-
Step 7: Chiral Resolution: The racemic mixture is resolved into its individual enantiomers.
-
Step 8: Hydrolysis: Finally, the ester is hydrolyzed to yield the active cerivastatin acid, which is then converted to its sodium salt.
Mechanism of Action
Cerivastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.[1] By blocking this step, cerivastatin reduces the intracellular pool of cholesterol in hepatocytes. This, in turn, upregulates the expression of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.[1]
The functional part of the cerivastatin molecule is the dihydroxyheptanoic acid group, which mimics the structure of the natural substrate, HMG-CoA, and binds to the active site of the HMG-CoA reductase enzyme.[3]
Quantitative Data
Table 1: In Vitro Potency of Cerivastatin
| Parameter | Value | Reference |
| Ki (HMG-CoA Reductase) | 1.3 x 10-9 M | [2] |
| IC50 (HMG-CoA Reductase) | 1.0 x 10-9 M | [2] |
| Inhibitory Constant | 0.5 µg/L | [3] |
Table 2: Clinical Efficacy of Cerivastatin (8-week treatment)
| Dose | % Reduction in LDL-C | % Reduction in Total Cholesterol | % Reduction in Triglycerides |
| 0.025 mg/day | 14.2% | - | - |
| 0.4 mg/day | 36.1% | - | 37% (in patients with baseline >250 mg/dl) |
Data compiled from a pooled analysis of randomized, double-blind studies.
Experimental Protocols
HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
This compound (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in assay buffer. Prepare serial dilutions of cerivastatin.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Cerivastatin solution (or vehicle for control)
-
HMG-CoA solution
-
-
Initiation of Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding the NADPH solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (Vo) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each cerivastatin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the cerivastatin concentration to determine the IC50 value using a suitable curve-fitting software.
-
Cell Invasion Assay (Matrigel Transwell Assay) with MDA-MB-231 cells
Principle: This assay measures the ability of cancer cells to invade through a basement membrane matrix (Matrigel) in response to a chemoattractant.
Materials:
-
MDA-MB-231 breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Matrigel Basement Membrane Matrix
-
Transwell inserts (8 µm pore size) for 24-well plates
-
This compound
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.
-
Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of cerivastatin or vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Chemoattraction: Add complete medium (containing 10% FBS) to the lower chamber of the 24-well plate to act as a chemoattractant.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber and gently scrape away the non-invading cells and the Matrigel layer with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the underside of the membrane with methanol (B129727) for 10-15 minutes. Stain the cells with Crystal Violet solution for 10-20 minutes.
-
Quantification: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Count the number of stained (invaded) cells in several random fields of view under a microscope. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.
Visualizations
References
The Exceptional In Vitro Potency of Cerivastatin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Cerivastatin (B1668405), a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, stands out for its exceptionally high in vitro potency when compared to other members of the statin class of cholesterol-lowering drugs. This technical guide provides an in-depth comparison of the in vitro efficacy of cerivastatin against other widely recognized statins, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Quantitative Comparison of Statin Potency
The primary measure of the in vitro potency of a statin is its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against the HMG-CoA reductase enzyme. A lower IC50 or Ki value signifies a higher potency, as a lower concentration of the drug is required to inhibit the enzyme's activity by 50%. Cerivastatin consistently demonstrates significantly lower IC50 and Ki values in various in vitro assays compared to its counterparts.
In vitro studies have shown cerivastatin to be markedly more potent than other statins. For instance, cerivastatin inhibited the membrane-bound HMG-CoA reductase from rat liver with a Ki value of 1.3 nM, proving to be approximately 100-fold more potent than lovastatin, which had a Ki value of 150 nM in the same study.[1][2] Furthermore, cerivastatin demonstrated an IC50 value of 1.0 nM for the inhibition of cholesterol synthesis in the human hepatoma cell line HepG2.[1]
The following tables summarize the in vitro potency of cerivastatin in comparison to other commonly used statins, based on data from comparative studies.
Table 1: Comparative Inhibition Constants (Ki) of Various Statins against HMG-CoA Reductase
| Statin | Inhibition Constant (Ki) (nM) |
| Cerivastatin | 1.3 |
| Rosuvastatin | 2 |
| Atorvastatin | 14 |
| Fluvastatin | 28 |
| Pravastatin | 250 |
| Lovastatin | 150 |
Data compiled from multiple sources; direct comparison should be made with caution due to potential variations in experimental conditions.[1][3][4]
Table 2: Comparative IC50 Values of Various Statins for HMG-CoA Reductase Inhibition
| Statin | IC50 (nM) |
| Cerivastatin | 1.0 - 1.2 |
| Rosuvastatin | 5.4 |
| Atorvastatin | 8.2 |
| Simvastatin | 11.2 |
| Pravastatin | 44.1 |
| Fluvastatin | 40 - 100 |
Data compiled from multiple sources; direct comparison should be made with caution due to potential variations in experimental conditions.[2][5]
Experimental Protocols: HMG-CoA Reductase Inhibition Assay
The in vitro potency of statins is typically determined using an HMG-CoA reductase activity assay. The most common method is a spectrophotometric assay that measures the rate of NADPH oxidation.
Principle
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis. This reaction requires the concomitant oxidation of NADPH to NADP+. The decrease in NADPH concentration can be monitored by measuring the decrease in absorbance at 340 nm, which is directly proportional to the enzyme's activity. The inhibitory effect of a statin is quantified by measuring the reduction in this enzymatic activity at various concentrations of the inhibitor.
Materials and Reagents
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing dithiothreitol (B142953) and EDTA)
-
Statin solutions of varying concentrations
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Assay Procedure
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer. Prepare serial dilutions of the statin to be tested.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, NADPH solution, and the statin solution at various concentrations to the designated wells. Include control wells with no inhibitor (vehicle control) and blank wells with no enzyme.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period to ensure all components are at a stable temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each statin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the statin concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To better understand the context of cerivastatin's high potency, the following diagrams illustrate the cholesterol biosynthesis pathway and the experimental workflow for its assessment.
Caption: Cholesterol biosynthesis pathway highlighting HMG-CoA reductase inhibition by statins.
Caption: Workflow for the in vitro HMG-CoA reductase inhibition assay.
References
- 1. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
Cerivastatin's Impact on the Isoprenoid Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of cerivastatin (B1668405) on the isoprenoid synthesis pathway. Cerivastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, has significant effects that extend beyond cholesterol reduction, impacting the synthesis of a wide array of essential non-sterol isoprenoids. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the involved biochemical pathways.
Introduction to the Isoprenoid Synthesis Pathway
Isoprenoids, also known as terpenoids, are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] In eukaryotes, these precursors are primarily synthesized through the mevalonate (B85504) (MVA) pathway.[1] The MVA pathway begins with the condensation of three acetyl-CoA molecules to form HMG-CoA, which is then reduced to mevalonate by the rate-limiting enzyme, HMG-CoA reductase.[1] Subsequent enzymatic steps convert mevalonate into IPP and DMAPP.
These fundamental C5 units are then sequentially condensed to form longer-chain prenyl diphosphates, such as geranyl pyrophosphate (GPP; C10), farnesyl pyrophosphate (FPP; C15), and geranylgeranyl pyrophosphate (GGPP; C20).[1] These intermediates serve as precursors for a multitude of vital biomolecules, including:
-
Sterols (e.g., Cholesterol): Essential for membrane structure and precursor for steroid hormones and bile acids.[1]
-
Dolichols: Required for the synthesis of N-linked glycoproteins.[2][3]
-
Ubiquinone (Coenzyme Q10): A critical component of the mitochondrial electron transport chain.[4][5]
-
Heme A: A component of cytochrome c oxidase.
-
Isopentenyladenine: Found in certain transfer RNAs.
-
Prenylated Proteins: A diverse group of proteins, including small GTPases like Ras and Rho, which are post-translationally modified with farnesyl or geranylgeranyl moieties.[6][7] This modification is crucial for their proper membrane localization and function in signal transduction pathways regulating cell proliferation, differentiation, and cytoskeletal organization.[6][8]
Mechanism of Action of Cerivastatin
Cerivastatin is a highly potent, synthetic inhibitor of HMG-CoA reductase.[9][10] It acts as a competitive inhibitor of the enzyme, binding to the active site with high affinity and preventing the conversion of HMG-CoA to mevalonate.[11][12] This blockade at the rate-limiting step of the MVA pathway leads to a significant reduction in the synthesis of mevalonate and all downstream isoprenoid products.[7][13]
The primary therapeutic effect of cerivastatin is the reduction of cholesterol synthesis, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors in the liver, leading to increased clearance of LDL cholesterol from the circulation.[11] However, the inhibition of HMG-CoA reductase also depletes the cellular pools of non-sterol isoprenoids, leading to a range of "pleiotropic" effects that are independent of its cholesterol-lowering action.[7]
Quantitative Data on Cerivastatin's Effects
The following tables summarize the quantitative data on the inhibitory potency of cerivastatin and its effects on various biological parameters.
Table 1: Inhibitory Potency of Cerivastatin
| Parameter | Value | Cell/System | Reference |
| Ki (HMG-CoA Reductase) | 1.3 x 10⁻⁹ M | Rat Liver Microsomes | [9] |
| IC₅₀ (Cholesterol Synthesis) | 1.0 x 10⁻⁹ M | HepG2 Cells | [9] |
| Oral ED₅₀ (Hepatic Cholesterol Synthesis) | 0.002 mg/kg | Rats and Dogs | [9] |
Table 2: Effects of Cerivastatin on Lipid Profiles (Clinical Data)
| Dose | % Decrease in LDL Cholesterol | % Decrease in Total Cholesterol | % Decrease in Triglycerides | % Increase in HDL Cholesterol | Reference |
| 0.025 mg/day | 11.0% | 8.0% | 9.0% | ~5% | [14][15] |
| 0.2 mg/day | ~30% | - | - | - | [16] |
| 0.8 mg/day | 40.8% | 28.8% | 21.4% | ~5% | [14][15] |
Table 3: Effects of Cerivastatin on Non-Sterol Isoprenoid Synthesis
| Parameter | Effect | Dose/Concentration | Cell/System | Reference |
| Ubiquinone (Coenzyme Q10) Levels | Dose-dependent decrease in the heart | 0.3 mg/kg | Rat Heart | [17] |
| Protein Prenylation (RhoA) | Delocalization from cell membrane | Not specified | MDA-MB-231 Cells | [6] |
| Dolichol Levels | Decreased in heart and skeletal muscle, increased in liver | Not specified (Mevinolin) | Rats | [2] |
| eNOS Expression | Upregulation | Nanomolar concentrations | Endothelial Cells | [18] |
Signaling Pathways Affected by Cerivastatin
The inhibition of isoprenoid synthesis by cerivastatin has profound effects on various cellular signaling pathways, primarily due to the disruption of protein prenylation.
Inhibition of the Mevalonate Pathway
The primary effect of cerivastatin is the direct inhibition of the mevalonate pathway at the HMG-CoA reductase step.
Caption: The Mevalonate Pathway and the Site of Cerivastatin Inhibition.
Impact on Rho GTPase Signaling
The lack of GGPP due to cerivastatin treatment prevents the geranylgeranylation of Rho GTPases. This impairs their localization to the cell membrane and subsequent activation, affecting downstream signaling pathways that control cytoskeletal dynamics, cell adhesion, and proliferation.[6]
Caption: Cerivastatin's effect on Rho GTPase signaling via inhibition of prenylation.
Experimental Protocols
HMG-CoA Reductase Activity Assay
Objective: To quantify the inhibitory effect of cerivastatin on HMG-CoA reductase activity.
Methodology: A highly sensitive method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20]
-
Preparation of Microsomes: Isolate liver microsomes from control and cerivastatin-treated animals (or from cell cultures).
-
Incubation: Incubate the microsomal fraction with HMG-CoA and a NADPH-generating system.
-
Reaction Termination and Product Conversion: Stop the reaction and convert the product, mevalonic acid, to mevalonolactone (B1676541) (MVL) under acidic conditions.
-
Extraction: Extract MVL using a salting-out procedure.
-
Derivatization: Derivatize MVL to enhance its ionization efficiency for mass spectrometry.
-
LC-MS/MS Analysis: Quantify the derivatized MVL using a stable isotope-labeled internal standard by selected reaction monitoring (SRM) in positive electrospray ionization mode.[19]
-
Data Analysis: Calculate HMG-CoA reductase activity as the amount of MVL produced per unit time per milligram of protein.
Quantification of Isoprenoid Precursors
Objective: To measure the levels of isoprenoid precursors (e.g., FPP, GGPP) in cells or tissues following cerivastatin treatment.
Methodology: This can be achieved using LC-MS/MS.[21]
-
Sample Preparation: Homogenize cells or tissues and quench metabolic activity, for instance, with liquid nitrogen.
-
Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system (e.g., isopropanol/water/ammonium bicarbonate).[21]
-
Sample Cleanup: Centrifuge and dry the extract. Re-suspend in a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis: Separate the isoprenoid precursors using liquid chromatography and detect and quantify them using a mass spectrometer. Use commercially available standards for calibration.
-
Data Analysis: Normalize the quantified levels of isoprenoid precursors to the total protein concentration or cell number.
Western Blot for Protein Prenylation
Objective: To assess the effect of cerivastatin on the prenylation of specific proteins (e.g., RhoA, Ras).
Methodology: Unprenylated proteins exhibit a slight shift in their migration on SDS-PAGE gels.
-
Cell Lysis: Lyse control and cerivastatin-treated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: Probe the membrane with a primary antibody specific for the protein of interest (e.g., anti-RhoA). Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualization: Visualize the protein bands using a chemiluminescent substrate. The appearance of a slower-migrating band in the cerivastatin-treated samples indicates the presence of the unprenylated form of the protein.[8]
Conclusion
Cerivastatin is a powerful tool for studying the isoprenoid synthesis pathway due to its high potency as an HMG-CoA reductase inhibitor. Its effects are not limited to cholesterol reduction but extend to the synthesis of all isoprenoids, thereby impacting a multitude of cellular processes. This guide provides a foundational understanding of cerivastatin's mechanism of action, its quantitative effects, the signaling pathways it modulates, and the experimental approaches to study these effects. This information is critical for researchers in drug development and cellular biology who are investigating the diverse roles of the mevalonate pathway in health and disease.
References
- 1. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 2. Effects of inhibitors of hydroxymethylglutaryl coenzyme A reductase on coenzyme Q and dolichol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of dolichol synthesis with isoprenoids and statins may potentiate the cancer-retardant efficacy of IGF-I down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Statin drugs decrease the plasma level of coenzyme Q10 (ubiquinone) in the organism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoprenoids as mediators of the biological effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical and clinical pharmacology of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 12. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cerivastatin for lowering lipids | Cochrane [cochrane.org]
- 15. Cerivastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cerivastatin, a New Potent Synthetic HMG Co-A Reductase Inhibitor: Effect of 0.2 mg Daily in Subjects With Primary Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors on ubiquinone levels in rat skeletal muscle and heart: relationship to cytotoxicity and inhibitory activity for cholesterol synthesis in human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jpp.krakow.pl [jpp.krakow.pl]
- 19. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Cerivastatin Sodium's Impact on Non-Cholesterol Biosynthetic Pathways: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cerivastatin (B1668405), a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, was developed for the management of hypercholesterolemia.[1][2][3] Although withdrawn from the market, its profound efficacy and distinct molecular actions continue to make it a valuable tool for investigating the cellular roles of the mevalonate (B85504) pathway.[1] This document provides a detailed examination of cerivastatin's effects on non-cholesterol biosynthetic pathways. By inhibiting the rate-limiting step in mevalonate synthesis, cerivastatin not only blocks cholesterol production but also depletes essential isoprenoid intermediates, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] This disruption has significant downstream consequences, affecting protein prenylation, the function of small GTPases like Rho and Ras, Coenzyme Q10 (ubiquinone) synthesis, and dolichol-dependent protein glycosylation. These "pleiotropic" effects underlie cerivastatin's influence on endothelial function, cell proliferation, apoptosis, and inflammation, independent of its cholesterol-lowering properties.[1][4]
The Mevalonate Pathway: The Central Target of Cerivastatin
The mevalonate pathway is a critical metabolic cascade that produces cholesterol and a variety of non-sterol isoprenoids essential for fundamental cellular functions.[5] Cerivastatin competitively inhibits HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid, the committed step in this pathway.[4][6] This inhibition curtails the synthesis of all downstream products, not just cholesterol. The depletion of isoprenoids like FPP and GGPP is central to the non-cholesterol-related effects of the drug.[4][7]
Disruption of Isoprenoid Synthesis and Protein Prenylation
The primary mechanism behind cerivastatin's pleiotropic effects is the inhibition of isoprenoid synthesis.[1] Isoprenoids, specifically FPP and GGPP, are vital lipid donors for a post-translational modification called protein prenylation.[4] This process, catalyzed by farnesyltransferase (FT) and geranylgeranyltransferase (GGT), involves the covalent attachment of these lipid moieties to a C-terminal cysteine residue of target proteins.[8]
Prenylation is essential for the proper membrane localization and biological activity of many signaling proteins, particularly the Ras superfamily of small GTP-binding proteins (e.g., Ras, Rho, Rac).[4][9] By anchoring these proteins to cellular membranes, prenylation facilitates their interaction with downstream effectors. Cerivastatin-induced depletion of FPP and GGPP prevents this modification, leading to the accumulation of inactive, cytosolic forms of these signaling proteins.[9]
Impact on Downstream Signaling Pathways
Rho GTPase Signaling
The inhibition of Rho protein (e.g., RhoA) geranylgeranylation is a key mediator of cerivastatin's vascular effects.[9] Inactive RhoA in the cytosol cannot activate its downstream effectors, such as Rho-kinase (ROCK). This leads to modulation of the actin cytoskeleton, reduced stress fiber formation, and inhibition of cell migration and proliferation.[4] These effects are particularly relevant in vascular smooth muscle cells and endothelial cells.[9][10] Furthermore, cerivastatin-mediated Rho inhibition has been shown to increase the stability of endothelial nitric oxide synthase (eNOS) mRNA, enhancing nitric oxide (NO) bioavailability and improving endothelial function.[11] The effects of cerivastatin on Rho signaling can be reversed by the addition of GGPP, but not FPP, confirming the specific role of geranylgeranylation.[11][12]
Apoptosis Induction
Cerivastatin has been shown to induce apoptosis in various cell types, including vascular smooth muscle cells and multiple cancer cell lines.[13][14][15][16] This pro-apoptotic effect is a direct consequence of inhibiting the mevalonate pathway. The depletion of isoprenoids, particularly GGPP, prevents the prenylation of pro-survival signaling proteins.[15] For instance, the inhibition of Rho geranylgeranylation can disrupt survival signals, leading to the activation of caspase cascades.[14] Co-incubation with mevalonate or GGPP can reverse cerivastatin-induced apoptosis, demonstrating that this effect is not due to a non-specific cytotoxic action but is directly linked to the inhibition of isoprenoid synthesis.[13][15]
Effects on Other Key Non-Sterol Pathways
Coenzyme Q10 (Ubiquinone) Synthesis
Coenzyme Q10 (CoQ10) is a vital component of the mitochondrial electron transport chain, essential for ATP production, and also functions as a lipid-soluble antioxidant.[6][17] The biosynthesis of the isoprenoid tail of CoQ10 is dependent on intermediates from the mevalonate pathway.[18] Consequently, HMG-CoA reductase inhibitors, including cerivastatin, decrease the endogenous synthesis of CoQ10.[6][19] Studies have consistently shown that statin therapy lowers plasma CoQ10 levels.[6] This reduction has been hypothesized to contribute to statin-associated muscle symptoms, although the direct causal link remains an area of active research.
Dolichol Synthesis and Protein Glycosylation
Dolichols are long-chain isoprenoid alcohols required for the synthesis of dolichol-phosphate, which acts as a lipid carrier for oligosaccharide chains in the N-linked glycosylation of proteins within the endoplasmic reticulum.[20] By inhibiting the mevalonate pathway, statins can reduce the synthesis of dolichol.[20][21] A deficit in dolichol can impair proper protein glycosylation, potentially leading to the accumulation of misfolded proteins and inducing endoplasmic reticulum (ER) stress.[22] This represents another significant non-cholesterol-related cellular consequence of HMG-CoA reductase inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacological effects of cerivastatin.
Table 1: In Vitro Potency of Cerivastatin
| Parameter | System | Value | Reference |
|---|---|---|---|
| Ki (HMG-CoA Reductase) | Rat Liver Microsomes | 1.3 x 10⁻⁹ M | [3] |
| IC₅₀ (Cholesterol Synthesis) | HepG2 Cells | 1.0 x 10⁻⁹ M | [3] |
| ED₅₀ (Hepatic Cholesterol Synthesis) | Rats (oral) | 0.002 mg/kg | [3] |
| ED₅₀ (Hepatic Cholesterol Synthesis) | Dogs (oral) | 0.002 mg/kg |[3] |
Table 2: Effects of Cerivastatin on Apoptosis
| Cell Line | Cerivastatin Conc. | Effect | Reference |
|---|---|---|---|
| Human Aortic Smooth Muscle | Concentration-dependent | Induces apoptosis | [13] |
| Phagocytes & Smooth Muscle Cells | ≥ 10 nM | Increased apoptosis rate | [16] |
| Human Myeloma Cells (MCC-2) | 20 µM | ~70.5% of cells apoptotic | [14] |
| Acute Myeloid Leukemia (AML) | N/A (Potency noted) | >10x more potent than other statins |[15] |
Table 3: Clinical Efficacy of Cerivastatin on Plasma Lipids (8-week studies)
| Daily Dose | LDL Cholesterol Reduction | Total Cholesterol Reduction | Triglyceride Reduction | Reference |
|---|---|---|---|---|
| 0.025 mg - 0.4 mg | 14.2% - 36.1% | Significant, dose-dependent | Significant, dose-dependent | [23] |
| 0.4 mg | 33.4% | 23.0% | Up to 37% (in hypertriglyceridemia) | [23][24] |
| 0.8 mg | Up to 44.0% | Up to 30.8% | 9.0% - 21.4% (range across doses) |[24][25] |
Experimental Protocols
Measurement of Protein Prenylation
This protocol assesses the degree of protein farnesylation or geranylgeranylation.
-
Principle: Inhibition of prenylation leads to an accumulation of unprenylated proteins in the cytosol and can be detected by a shift in electrophoretic mobility or through metabolic labeling.
-
Method 1: Subcellular Fractionation and Western Blotting
-
Cell Treatment: Culture cells (e.g., HUVEC, MDA-MB-231) with varying concentrations of cerivastatin or a vehicle control.
-
Lysis and Fractionation: Lyse the cells and separate the cytosolic and membrane fractions by ultracentrifugation.
-
Western Blotting: Perform SDS-PAGE on both fractions, followed by transfer to a PVDF membrane. Probe with antibodies specific to the protein of interest (e.g., RhoA, Ras).
-
Analysis: A decrease in the protein signal in the membrane fraction and a corresponding increase in the cytosolic fraction indicates inhibition of prenylation.[26]
-
-
Method 2: Metabolic Labeling
-
Cell Culture: Plate cells and treat with cerivastatin.
-
Labeling: Add [³H]mevalonic acid to the culture medium and incubate to allow for incorporation into isoprenoid lipids.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Detection: Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography. A reduction in the ³H signal for the target protein in cerivastatin-treated cells indicates decreased prenylation.[26]
-
-
Method 3: High-Content Imaging Assay
-
Reporter Construct: Transfect cells with a plasmid expressing a reporter protein (e.g., GFP) tagged with a C-terminal prenylation motif (CAAX box).[27]
-
Treatment: Treat the transfected cells with cerivastatin or other inhibitors in a multi-well plate format.
-
Imaging: Use automated microscopy to capture fluorescence images of the cells.
-
Analysis: In untreated cells, the GFP-CAAX reporter localizes to the plasma and/or endomembranes. When prenylation is inhibited, the GFP signal becomes diffuse throughout the cytoplasm and nucleus. Image analysis software quantifies this change in localization.[27]
-
Quantification of Coenzyme Q10 Levels
This protocol measures the concentration of oxidized (ubiquinone) and reduced (ubiquinol) forms of CoQ10 in biological samples.
-
Principle: CoQ10 is extracted from the sample and quantified using High-Performance Liquid Chromatography (HPLC) with a suitable detector.
-
Method: HPLC with Electrochemical Detection (HPLC-ED)
-
Sample Preparation: Homogenize tissue samples or use plasma/cell lysates.
-
Extraction: Perform a liquid-liquid extraction of CoQ10 from the sample using a solvent mixture (e.g., hexane (B92381) and ethanol). This step is critical to separate the lipid-soluble CoQ10 from the aqueous components.
-
Chromatography: Inject the extracted sample onto a C18 reverse-phase HPLC column.
-
Separation: Use a mobile phase (e.g., a mixture of methanol, ethanol, and perchloric acid) to separate ubiquinone and ubiquinol.
-
Detection: Employ an electrochemical detector, which offers high sensitivity and allows for the simultaneous quantification of both the reduced and oxidized forms of CoQ10.[28] An ultraviolet (UV) detector set to 275 nm can also be used, primarily for ubiquinone.[28]
-
Quantification: Calculate concentrations by comparing the peak areas from the sample to those of known standards.[28][29]
-
Assessment of Apoptosis
This protocol quantifies the extent of apoptosis induced by cerivastatin.
-
Principle: Apoptosis is characterized by specific morphological and biochemical changes, such as membrane alterations (phosphatidylserine externalization) and DNA fragmentation, which can be detected by various assays.
-
Method: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Culture cells (e.g., human aortic smooth muscle cells) and treat with cerivastatin for a specified period (e.g., 24-48 hours).[13]
-
Staining: Harvest the cells and wash with a binding buffer. Resuspend the cells in the buffer containing FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine (B164497) on the surface of early apoptotic cells, while PI is a fluorescent nuclear stain that can only enter late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the cell populations:
-
Conclusion
Cerivastatin sodium is a powerful inhibitor of HMG-CoA reductase with profound effects that extend far beyond the regulation of cholesterol synthesis. Its ability to deplete mevalonate-derived isoprenoids serves as the foundation for its pleiotropic actions. By disrupting protein prenylation, cerivastatin impairs the function of critical signaling proteins like Rho and Ras, leading to significant downstream effects on cell signaling, cytoskeletal organization, and survival. Furthermore, its inhibition of Coenzyme Q10 and dolichol synthesis highlights its broad impact on cellular metabolism, bioenergetics, and protein processing. While no longer in clinical use, cerivastatin remains an invaluable pharmacological probe for dissecting the complex biology of the mevalonate pathway and its role in health and disease. The detailed understanding of these non-cholesterol-related mechanisms continues to inform the development of novel therapeutic strategies targeting these fundamental cellular processes.
References
- 1. Cerivastatin: a cellular and molecular drug for the future? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical pharmacology of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoprenoids as mediators of the biological effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statins and protein prenylation in cancer cell biology and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Isoprenoid Metabolism and the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifunctional Prenylated Peptides for Live Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. JCI - Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I [jci.org]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. academic.oup.com [academic.oup.com]
- 13. Cerivastatin-induced apoptosis of human aortic smooth muscle cells through partial inhibition of basal activation of extracellular signal-regulated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Cerivastatin triggers tumor-specific apoptosis with higher efficacy than lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis and inhibition of migration of inflammatory and vascular wall cells by cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revolutionhealth.org [revolutionhealth.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Coenzyme Q10 and statins: biochemical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of inhibitors of hydroxymethylglutaryl coenzyme A reductase on coenzyme Q and dolichol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Suppression of dolichol synthesis with isoprenoids and statins may potentiate the cancer-retardant efficacy of IGF-I down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cerivastatin in primary hyperlipidemia--a multicenter analysis of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cerivastatin: a review of its pharmacological properties and therapeutic efficacy in the management of hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cerivastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. High-content assay to study protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantification of reduced and oxidized coenzyme Q10 in supplements and medicines by HPLC-UV - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Cerivastatin Withdrawal: A Technical and Historical Analysis for Drug Development Professionals
An In-depth Guide to the Scientific and Regulatory Context of Cerivastatin's Market Removal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the historical, scientific, and regulatory context surrounding the withdrawal of the HMG-CoA reductase inhibitor, cerivastatin (B1668405), from the market in August 2001. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the events, mechanisms, and data that led to this significant regulatory action. The withdrawal of cerivastatin serves as a critical case study in pharmacovigilance, drug-drug interactions, and the importance of post-marketing surveillance.
Historical Context and Timeline of Withdrawal
Cerivastatin, marketed as Baycol and Lipobay, was voluntarily withdrawn from the market by its manufacturer, Bayer AG, on August 8, 2001, due to a significantly higher incidence of rhabdomyolysis, a severe and life-threatening form of muscle damage, compared to other available statins.[1][2] The risk was particularly elevated when cerivastatin was used at higher doses or concurrently with the fibrate drug, gemfibrozil (B1671426).[1][3]
Key Events:
-
1997: Cerivastatin receives initial approval from the U.S. Food and Drug Administration (FDA).[3]
-
Post-marketing Surveillance: Reports of myopathy and rhabdomyolysis associated with cerivastatin begin to accumulate. The number of reports was disproportionately high for cerivastatin compared to other statins.
-
Increased Risk Identified: A critical factor that emerged was the dramatically increased risk of rhabdomyolysis when cerivastatin was co-administered with gemfibrozil.[1][2]
-
August 2001: Bayer AG announces the worldwide withdrawal of cerivastatin from the market, citing the unacceptable risk of rhabdomyolysis.[1][3]
Quantitative Analysis of Rhabdomyolysis Risk
Post-marketing surveillance and subsequent epidemiological studies provided quantitative data that highlighted the elevated risk associated with cerivastatin.
Table 1: Incidence of Hospitalized Rhabdomyolysis with Lipid-Lowering Drugs
| Treatment Group | Incidence per 10,000 Person-Years | 95% Confidence Interval |
| Monotherapy | ||
| Atorvastatin, Pravastatin, or Simvastatin (B1681759) | 0.44 | 0.20-0.84 |
| Cerivastatin | 5.34 | 1.46-13.68 |
| Fibrate | 2.82 | 0.58-8.24 |
| Combined Therapy (Statin + Fibrate) | ||
| Atorvastatin, Pravastatin, or Simvastatin + Fibrate | 5.98 | 0.72-21.60 |
| Cerivastatin + Fibrate | 1035 | 389-2117 |
Source: Adapted from Graham DJ, et al. JAMA. 2004.
Table 2: Pharmacokinetic Interaction between Cerivastatin and Gemfibrozil
| Pharmacokinetic Parameter | Cerivastatin Alone (0.3 mg) | Cerivastatin (0.3 mg) + Gemfibrozil (600 mg BID) | % Increase |
| AUC (0-infinity) (ng·h/mL) | Value not specified in source | Value not specified in source | 559% (Average) |
| Cmax (ng/mL) | Value not specified in source | Value not specified in source | 307% (Average) |
Source: Adapted from Backman JT, et al. Clin Pharmacol Ther. 2002.[4]
Experimental Protocols
The investigation into cerivastatin-induced myotoxicity involved various in vitro and clinical study designs. Below are summaries of key experimental protocols.
In Vitro Assessment of OATP1B1-Mediated Transport
This protocol is designed to evaluate the interaction of compounds with the organic anion transporting polypeptide 1B1 (OATP1B1), a key transporter in the hepatic uptake of statins.
-
Cell Line: Human embryonic kidney (HEK293) cells stably transfected to express the OATP1B1 transporter. A control cell line (mock-transfected) is used to determine non-specific uptake.
-
Substrate: Radiolabeled cerivastatin (e.g., [3H]-cerivastatin) at a specified concentration.
-
Inhibitors: Test compounds (e.g., gemfibrozil, gemfibrozil-1-O-β-glucuronide) are added at various concentrations to determine their inhibitory potential (IC50).
-
Procedure:
-
Cells are seeded in 24-well plates and grown to confluence.
-
On the day of the experiment, cells are washed with a pre-warmed buffer.
-
A solution containing the radiolabeled substrate and the inhibitor (or vehicle control) is added to the wells.
-
Incubation is carried out for a short period (e.g., 2 minutes) at 37°C to measure the initial rate of uptake.
-
The uptake is stopped by aspirating the solution and washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Protein concentration in each well is determined to normalize the uptake data.
-
-
Data Analysis: The OATP1B1-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells. IC50 values for inhibitors are calculated by fitting the data to a dose-response curve.[5][6]
In Vitro Metabolism by CYP2C8
This protocol assesses the metabolism of cerivastatin by the cytochrome P450 2C8 (CYP2C8) enzyme and the inhibitory effects of other drugs.
-
Enzyme Source: Human liver microsomes or recombinant human CYP2C8 expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Substrate: Cerivastatin at a concentration around its Km value for the enzyme.
-
Inhibitor: Gemfibrozil or its metabolites at various concentrations.
-
Procedure:
-
A reaction mixture is prepared containing the enzyme source, a NADPH-generating system (or NADPH), and buffer.
-
The inhibitor (or vehicle) is pre-incubated with the enzyme mixture.
-
The reaction is initiated by adding cerivastatin.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is terminated by adding a quenching solution (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed for the formation of cerivastatin metabolites (e.g., M-23) using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The rate of metabolite formation is calculated. IC50 values for the inhibitor are determined by plotting the percentage of inhibition against the inhibitor concentration.[7]
Assessment of Myotoxicity in C2C12 Myotubes
This protocol uses a mouse myoblast cell line (C2C12), which can be differentiated into myotubes, to model skeletal muscle and assess the cytotoxic effects of drugs.
-
Cell Line: C2C12 mouse myoblasts.
-
Differentiation: Myoblasts are grown to confluence and then induced to differentiate into myotubes by switching to a low-serum differentiation medium.
-
Treatment: Differentiated myotubes are treated with various concentrations of cerivastatin for a specified duration (e.g., 24-48 hours).
-
Viability Assay (MTT Assay):
-
After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the conversion of MTT to formazan (B1609692) by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells.[8][9]
Mechanisms of Cerivastatin Toxicity and Drug Interactions
The increased risk of myotoxicity with cerivastatin, particularly in combination with gemfibrozil, is attributed to a complex interplay of pharmacokinetic and pharmacodynamic factors.
Pharmacokinetic Interactions
The primary mechanism for the severe drug-drug interaction between cerivastatin and gemfibrozil involves the inhibition of two key pathways in cerivastatin's disposition:
-
Inhibition of OATP1B1-mediated Hepatic Uptake: Gemfibrozil and its major metabolite, gemfibrozil-1-O-β-glucuronide, are potent inhibitors of OATP1B1.[10][11] This transporter is crucial for the uptake of cerivastatin from the blood into the liver, its primary site of action and metabolism. Inhibition of OATP1B1 leads to a significant increase in the systemic exposure of cerivastatin.
-
Inhibition of CYP2C8-mediated Metabolism: Cerivastatin is primarily metabolized by CYP2C8. Gemfibrozil and its glucuronide metabolite are also strong inhibitors of this enzyme.[7][10] This inhibition further reduces the clearance of cerivastatin, leading to higher and more prolonged plasma concentrations.
The dual inhibition of both hepatic uptake and metabolism results in a substantial increase in the systemic concentration of cerivastatin, thereby increasing the risk of myotoxicity.
Table 3: Inhibitory Potency (IC50) of Gemfibrozil and its Glucuronide
| Inhibitor | Target | IC50 (µM) |
| Gemfibrozil | OATP1B1 | 72 |
| Gemfibrozil-1-O-β-glucuronide | OATP1B1 | 24 |
| Gemfibrozil | CYP2C8 | 28 |
| Gemfibrozil-1-O-β-glucuronide | CYP2C8 | 4 |
Source: Adapted from Shitara Y, et al. J Pharmacol Exp Ther. 2004.[10]
Cellular Mechanisms of Myotoxicity
At the cellular level, statin-induced myotoxicity is thought to involve several interconnected pathways:
-
Inhibition of the Mevalonate (B85504) Pathway: Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This not only reduces cholesterol synthesis but also depletes essential downstream products, including isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
-
Impaired Protein Prenylation: FPP and GGPP are crucial for the post-translational modification of small GTP-binding proteins (e.g., Ras, Rho, Rab), a process known as prenylation. Impaired prenylation disrupts the function of these proteins, which are vital for various cellular processes, including cell signaling, growth, and survival.
-
Mitochondrial Dysfunction: Statins have been shown to affect mitochondrial function, potentially by impairing the electron transport chain, reducing mitochondrial membrane potential, and increasing the production of reactive oxygen species (ROS).[12][13]
-
Induction of Apoptosis: The disruption of cellular signaling and mitochondrial integrity can lead to the activation of apoptotic pathways, involving the activation of caspases and ultimately leading to muscle cell death.[14][15]
-
Suppression of Selenoprotein Synthesis: There is evidence to suggest that statins may interfere with the synthesis of selenoproteins, which have important antioxidant functions in muscle cells.[16][17] This could render the muscle cells more susceptible to oxidative stress.
Visualizations of Key Pathways and Workflows
Diagram 1: Cerivastatin-Gemfibrozil Drug-Drug Interaction Pathway
Caption: Cerivastatin-Gemfibrozil Interaction Pathway.
Diagram 2: Proposed Signaling Pathway for Cerivastatin-Induced Myotoxicity
Caption: Cerivastatin-Induced Myotoxicity Signaling.
Diagram 3: Conceptual Workflow for Investigating an Adverse Drug Reaction
Caption: Adverse Drug Reaction Investigation Workflow.
Conclusion and Lessons for Drug Development
The withdrawal of cerivastatin from the market provides several critical lessons for the pharmaceutical industry and regulatory bodies:
-
Importance of Post-Marketing Surveillance: The case underscores the necessity of robust post-marketing surveillance systems to detect rare but serious adverse drug reactions that may not be apparent in pre-market clinical trials.
-
Understanding Drug-Drug Interactions: A thorough understanding of a drug's metabolic and transport pathways is crucial to predict and mitigate the risk of clinically significant drug-drug interactions.
-
Risk-Benefit Assessment: The risk-benefit profile of a drug can change as new safety information emerges. The availability of safer alternatives in the same therapeutic class was a significant factor in the decision to withdraw cerivastatin.
-
Communication and Transparency: Timely and transparent communication of safety concerns to healthcare professionals and the public is paramount.
For drug development professionals, the cerivastatin case serves as a powerful reminder of the complexities of drug safety and the importance of a multidisciplinary approach that integrates clinical, pharmacological, and mechanistic data to ensure patient safety.
References
- 1. bioivt.com [bioivt.com]
- 2. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
- 3. Preclinical and clinical pharmacology of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gemfibrozil greatly increases plasma concentrations of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OATP1B1-related drug–drug and drug–gene interactions as potential risk factors for cerivastatin-induced rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gemfibrozil inhibits CYP2C8-mediated cerivastatin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gemfibrozil and its glucuronide inhibit the organic anion transporting polypeptide 2 (OATP2/OATP1B1:SLC21A6)-mediated hepatic uptake and CYP2C8-mediated metabolism of cerivastatin: analysis of the mechanism of the clinically relevant drug-drug interaction between cerivastatin and gemfibrozil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Statin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opposite effects of statins on mitochondria of cardiac and skeletal muscles: a ‘mitohormesis’ mechanism involving reactive oxygen species and PGC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cerivastatin-induced apoptosis of human aortic smooth muscle cells through partial inhibition of basal activation of extracellular signal-regulated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis induced by simvastatin in rat vascular smooth muscle cell through Ca2+-calpain and caspase-3 dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prooxidative toxicity and selenoprotein suppression by cerivastatin in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selenoprotein synthesis and side-effects of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cerivastatin Sodium Dosage Calculation in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering cerivastatin (B1668405) sodium for in vivo mouse studies. The protocols outlined below are based on established methodologies and publicly available data to ensure safe and effective experimental design.
Introduction
Cerivastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Although withdrawn from the market for human use due to adverse effects, it remains a valuable tool in preclinical research for studying lipid metabolism and cardiovascular disease. Accurate dosage calculation is critical for obtaining reliable and reproducible results in mouse models.
Cerivastatin Sodium: Properties and Solubility
This compound is the salt form of cerivastatin and is soluble in water, making it suitable for oral administration in research settings.[2]
| Property | Value | Reference |
| Molecular Weight | 481.53 g/mol (anhydrous basis) | |
| Form | White to off-white powder | [2] |
| Solubility | Soluble in water (≥5 mg/mL) |
Recommended Dosage in Mice
The dosage of cerivastatin in mice can vary significantly depending on the experimental model and research question. Preclinical studies have utilized a wide range of doses.
| Study Type | Mouse Strain | Dosage | Administration Route | Reference |
| Toxicity/Organismal Performance | Wild-derived outbred mice (Mus musculus) | ~4.5 mg/kg/day | Mixed in chow (30 mg/kg of chow) | [3] |
| Carcinogenicity | Not specified | 0.4, 1.8, 9.1, 55 mg/kg/day | Not specified | [4] |
| General Preclinical Safety | Mice | Wide range reported | Oral | [4] |
Note: For initial studies, it is recommended to perform a dose-response study to determine the optimal dose for the specific mouse model and desired therapeutic effect. Based on human data showing significant LDL cholesterol reduction at low doses, starting with a lower dose range is advisable.[5][6][7][8][9]
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Sterile water for injection or deionized water
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Calculate the required amount of this compound.
-
Determine the desired dose in mg/kg.
-
Weigh the mice to get their average body weight in kg.
-
Determine the dosing volume. For mice, a common oral gavage volume is 5-10 mL/kg.
-
Calculation: Concentration (mg/mL) = (Dose (mg/kg) * Average Body Weight (kg)) / Dosing Volume (mL) Total amount needed (mg) = Concentration (mg/mL) * Total Volume of solution to be prepared (mL)
-
-
Weigh the this compound powder accurately using a calibrated analytical balance.
-
Dissolve the powder in sterile water.
-
Transfer the weighed powder to a sterile conical tube.
-
Add the calculated volume of sterile water.
-
Vortex thoroughly until the powder is completely dissolved. This compound is soluble in water.[2]
-
-
Store the solution appropriately. Store the prepared solution at 2-8°C and protect it from light. Prepare fresh solutions regularly, depending on the stability of the compound in solution.
Administration by Oral Gavage
Materials:
-
Prepared this compound solution
-
Appropriate size gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Draw the calculated volume of the cerivastatin solution into the syringe with the gavage needle attached.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus. The tip of the needle should reach the stomach.
-
Administer the solution slowly to prevent regurgitation and aspiration.
-
Observe the mouse for a few minutes after administration to ensure there are no adverse reactions.
Preparation of Medicated Chow
Materials:
-
This compound powder
-
Standard rodent chow
-
Blender or mixer
-
Water or a suitable binder
Protocol:
-
Calculate the amount of this compound needed.
-
Based on an estimated daily food consumption of a mouse (e.g., 3-5 grams).
-
Calculation from a published study: 1.5 g of cerivastatin was incorporated into 50 kg of standard rodent chow to achieve a concentration of 30 mg/kg of chow. This resulted in an approximate daily dose of 4.5 mg/kg/day for a 20g mouse eating 3g of chow.[3]
-
-
Finely grind a portion of the rodent chow.
-
Mix the this compound powder thoroughly with the ground chow.
-
Gradually add this premix to the larger batch of chow and mix until a homogenous distribution is achieved.
-
If necessary, lightly moisten the chow with water to help the drug adhere to the pellets and then allow it to dry completely before use.
Signaling Pathway and Experimental Workflow
HMG-CoA Reductase Inhibition Pathway
Cerivastatin acts by competitively inhibiting HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol synthesis.
References
- 1. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Quantification of cerivastatin toxicity supports organismal performance assays as an effective tool during pharmaceutical safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical safety evaluation of cerivastatin, a novel HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerivastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerivastatin for lowering lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerivastatin: a review of its pharmacological properties and therapeutic efficacy in the management of hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. International multicentre comparison of cerivastatin with placebo and simvastatin for the treatment of patients with primary hypercholesterolaemia. International Cerivastatin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Cerivastatin-a new synthetic 3-hydroxy-3-methylglutaryl (HMG) inhibitor: effect of 0,2 mg dose in patients with primary hyperlipidemias] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dissolving and Using Cerivastatin Sodium for Cell Culture Experiments
Introduction
Cerivastatin (B1668405) sodium is a potent, synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] As a member of the statin class of drugs, it effectively reduces cholesterol synthesis.[3][4] Beyond its lipid-lowering effects, cerivastatin has demonstrated pleiotropic effects, including anti-inflammatory and anti-cancer properties, making it a valuable tool for in vitro research.[4][5][6] Studies have shown it can inhibit the proliferation and invasiveness of cancer cell lines, largely by preventing the synthesis of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[7] These molecules are crucial for the post-translational modification and function of small GTP-binding proteins such as Ras and RhoA, which are key regulators of cell growth and migration.[7]
These application notes provide a detailed protocol for the proper dissolution, storage, and use of cerivastatin sodium for cell culture experiments to ensure reproducibility and accuracy in scientific investigations.
Data Presentation: Solubility and Storage
Proper dissolution and storage are critical for maintaining the bioactivity and stability of this compound. The following tables summarize its solubility in common laboratory solvents and recommended storage conditions.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | up to 97 mg/mL | up to 201 mM | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] Sonication can aid dissolution.[5] |
| Water | up to 80 mg/mL | up to 166 mM | Sonication is recommended to aid dissolution.[5] |
| Ethanol | 0.5 mg/mL | ~1 mM | Limited solubility compared to DMSO and water.[3] |
Molecular Weight of this compound: 481.53 g/mol (anhydrous basis)[4][8]
Table 2: Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store under desiccating conditions, protected from moisture and light.[1][3][5] |
| Stock Solution (in Solvent) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution (in Solvent) | -20°C | 1 month | Suitable for shorter-term storage.[1] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be easily diluted to various working concentrations for cell culture experiments.
Materials:
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: Before use, allow the this compound container to warm to room temperature to prevent condensation.[3]
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh 9.63 mg of this compound (MW = 481.53 g/mol ).
-
Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (≤37°C) or sonication can be used to aid dissolution if necessary.[5]
-
Sterilization (Optional): If sterility is a concern, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[1]
Protocol 2: Preparation of Working Solution for Cell Treatment
This protocol describes the dilution of the stock solution into a complete cell culture medium for treating cells.
Materials:
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the cerivastatin stock solution at room temperature. Mix gently before use.
-
Calculate Dilution: Determine the final concentration needed for your experiment. Published studies have used concentrations ranging from 5 ng/mL to 50 ng/mL (~10 nM to 100 nM) for cancer cell lines like MDA-MB-231.[6][10] The IC50 for inhibiting cholesterol synthesis in HepG2 cells is approximately 1 nM.[2]
-
Serial Dilution: It is recommended to perform a serial dilution. First, dilute the concentrated stock solution into a fresh, serum-free medium.
-
Example for a 100 nM final concentration: Dilute the 20 mM stock solution 1:1000 in the medium (e.g., 1 µL of stock into 999 µL of medium) to get an intermediate concentration of 20 µM.
-
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your culture plates containing cells and complete medium to achieve the final desired concentration.
-
Example: Add 5 µL of the 20 µM intermediate solution to 1 mL of medium in a culture well to get a final concentration of 100 nM.
-
-
Vehicle Control: Prepare a vehicle control by adding an equivalent volume of DMSO (the solvent for the stock solution) to control cells. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Incubation: Incubate the cells with the cerivastatin working solution for the desired experimental duration (e.g., 18 to 36 hours).[6][10]
Visualizations
Cerivastatin's Mechanism of Action
The diagram below illustrates the HMG-CoA reductase pathway and the inhibitory action of Cerivastatin, which leads to downstream effects on cholesterol synthesis and protein prenylation.
Caption: HMG-CoA reductase pathway and Cerivastatin's inhibitory action.
Experimental Workflow
This diagram outlines the key steps from preparing the stock solution to treating cells in a culture experiment.
Caption: Workflow for preparing Cerivastatin solution for cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. This compound salt hydrate 98 (HPLC) CAS 143201-11-0 [sigmaaldrich.com]
- 5. This compound | HMG-CoA reductase inhibitor | TargetMol [targetmol.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C26H33FNNaO5 | CID 23663992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound salt hydrate 98 (HPLC) CAS 143201-11-0 [sigmaaldrich.com]
- 10. academic.oup.com [academic.oup.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for the Quantification of Cerivastatin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Cerivastatin (B1668405) sodium in bulk drug and pharmaceutical dosage forms using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is accurate, precise, and robust, making it suitable for routine quality control and research applications.
Introduction
Cerivastatin sodium is a synthetic lipid-lowering agent that acts as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Accurate quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the determination of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note details a validated isocratic RP-HPLC method for the quantification of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions outlined below have been demonstrated to provide good separation and quantification of this compound.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| HPLC System | Isocratic HPLC with UV-Vis Detector | Isocratic HPLC with UV-Vis Detector |
| Column | X-Terra RP-18 (250mm × 4.6 mm, 5µm)[1] | Waters C18 (150 × 4.6 mm; 5μm)[2][3] |
| Mobile Phase | 0.03M Di-Potassium hydrogen ortho-phosphate (B1173645) (pH 3.2 with ortho-phosphoric acid) and Acetonitrile (40:60 v/v)[1] | Acetonitrile and 0.01 M KH2PO4 (pH 3.1 with H3PO4) (35:65 v/v)[2][3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2][3] |
| Detection Wavelength | 254 nm[1] | 232 nm[2][3] |
| Injection Volume | 20 µL[1] | Not specified |
| Column Temperature | Ambient (25 °C)[1] | Not specified |
| Internal Standard | Not specified in this method | Losartan potassium[2][3] |
| Run Time | < 10 min | Approximately 10 min[4] |
Reagents and Standards
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Di-Potassium hydrogen orthophosphate (AR grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Losartan potassium (Internal Standard, if using Method 2)
Standard Solution Preparation
-
Stock Solution: Accurately weigh and transfer 20 mg of Cerivastatin working standard into a 100 ml volumetric flask.[1] Dissolve and dilute to volume with a diluent of Acetonitrile and water (50:50 v/v).[1]
-
Working Standard Solution: From the stock solution, pipette 5 ml into a 50 ml volumetric flask and dilute to volume with the diluent to obtain a final concentration of 20 µg/mL.[1]
Sample Solution Preparation (from Tablets)
-
Weigh and finely powder not fewer than ten tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Cerivastatin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the diluent to obtain a final concentration within the linear range of the method (e.g., 10 µg/mL).
Method Validation Parameters
The described HPLC method has been validated for linearity, accuracy, precision, and sensitivity.
Table 2: Summary of Method Validation Parameters
| Parameter | Result (Method 1) | Result (Method 2) |
| Linearity Range | 2-24 µg/mL[1] | 25–10000 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999 | Not specified |
| Limit of Detection (LOD) | 0.002 µg/mL[1] | 0.62 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 0.006 µg/mL[1] | 2.07 ng/mL[2][3] |
| Retention Time (Cerivastatin) | Not specified | 6.90 min[2][3] |
| Retention Time (Internal Standard) | N/A | 8.78 min (Losartan potassium)[2][3] |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound HPLC analysis.
Detailed Protocol
System Suitability
Before starting the analysis, the HPLC system must meet the predefined system suitability criteria to ensure the validity of the results.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution five times.
-
Calculate the relative standard deviation (RSD) for the peak areas and retention times. The RSD should typically be less than 2%.
-
Other system suitability parameters such as tailing factor and theoretical plates should also be monitored and meet the acceptance criteria of the laboratory's standard operating procedures. The resolution between cerivastatin and the internal standard was found to be 2.21.[4]
Analysis Procedure
-
Inject a blank (diluent) to ensure there are no interfering peaks at the retention time of Cerivastatin and the internal standard (if used).
-
Inject the standard solution in duplicate.
-
Inject the sample solutions in duplicate.
-
Bracket the sample injections with standard injections at regular intervals to monitor system performance.
Calculation
The concentration of this compound in the sample can be calculated using the peak areas obtained from the chromatograms and the concentration of the standard solution.
Without Internal Standard:
Concentration of Cerivastatin (µg/mL) = (Areasample / Areastandard) * Concentrationstandard
With Internal Standard:
Response Factor (RF) = (Areastandard / AreaIS_standard)
Concentration of Cerivastatin (µg/mL) = (Areasample / AreaIS_sample) * (1 / RF) * ConcentrationIS_sample
Conclusion
The HPLC method described in this application note is a reliable and validated procedure for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is simple, accurate, and precise, making it a valuable tool for quality control and research in the pharmaceutical industry. The provided experimental details and workflow diagrams offer a comprehensive guide for researchers and scientists.
References
Application Notes and Protocols for Studying Endothelial Nitric Oxide Production Using Cerivastatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cerivastatin (B1668405) as a tool to investigate endothelial nitric oxide (eNO) production. This document outlines the underlying signaling pathways, detailed experimental protocols for key assays, and a summary of quantitative data from relevant studies.
Introduction
Cerivastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has been shown to exert effects on the vascular endothelium that extend beyond its lipid-lowering properties. One of the key "pleiotropic" effects of cerivastatin is the enhancement of endothelial nitric oxide (eNO) bioavailability. Nitric oxide, synthesized by endothelial nitric oxide synthase (eNOS), is a critical signaling molecule involved in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion. A reduction in eNO bioavailability is a hallmark of endothelial dysfunction, an early event in the pathogenesis of atherosclerosis. Understanding the mechanisms by which cerivastatin modulates eNO production is crucial for developing novel therapeutic strategies for cardiovascular diseases.
Mechanism of Action: Cerivastatin and eNO Production
Cerivastatin enhances eNO production through a multi-faceted mechanism that is largely independent of its cholesterol-lowering effects. The primary mechanism involves the inhibition of the mevalonate (B85504) pathway, which not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates such as farnesylpyrophosphate (B10766280) (FPP) and geranylgeranylpyrophosphate (GGPP).[1]
These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho and Ras.[1][2] Specifically, the geranylgeranylation of RhoA is crucial for its translocation to the cell membrane and subsequent activation. Activated RhoA, through its downstream effector Rho-kinase, can destabilize eNOS mRNA, leading to reduced eNOS expression. By inhibiting GGPP synthesis, cerivastatin prevents RhoA activation, thereby increasing eNOS mRNA stability and leading to an upregulation of eNOS protein expression.[1][3][4]
Furthermore, statins, including cerivastatin, have been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in endothelial cells.[3][5] Activated Akt can directly phosphorylate eNOS at its serine 1177 residue (Ser1177), a key event that enhances eNOS activity and subsequent NO production.[5][6]
Data Presentation: Quantitative Effects of Cerivastatin
The following tables summarize the quantitative data on the effects of cerivastatin on endothelial nitric oxide release and eNOS expression, as reported in various studies.
Table 1: Dose-Dependent Effect of Cerivastatin on Endothelial NO Release
| Cerivastatin Concentration | Incubation Time | Cell Type | Assay Method | Observed Effect | Reference |
| 0.01 - 10 µmol/L | Acute (minutes) | Human Umbilical Vein Endothelial Cells (HUVECs) | Electrochemical NO sensor | Concentration-dependent increase in NO release | [3] |
| 10 nmol/L | 24 hours | Porcine Aortic Endothelial Cells | Electrochemical NO sensor | Approximately 3-fold increase in basal NO bioavailability | [7] |
| 0.03 µmol/L | Not Specified | HUVECs | cGMP RIA | Maximal (84%) additional increase in ACh-stimulated cGMP levels | [8] |
Table 2: Time-Course of Cerivastatin's Effect on Endothelial Function
| Cerivastatin Concentration | Incubation Time | Cell Type/System | Assay Method | Observed Effect | Reference |
| Not Specified | ~6 hours | HUVECs | Electrochemical NO sensor | ~35% increase in NO release compared to the initial effect | [3] |
| 1.0 nmol/L | 4 hours | HUVECs | Western Blot | Significant increase in eNOS protein levels | [1] |
| 1.0 nmol/L | 10 hours | HUVECs | Western Blot | Maximal response in eNOS protein levels (118 ± 6% above basal) | [1] |
| Single Dose | 3 hours | Healthy Human Volunteers | Flow-mediated dilatation | Significant increase in vascular endothelial responsiveness | [9][10] |
Table 3: Effect of Cerivastatin on eNOS Expression
| Cerivastatin Concentration | Incubation Time | Cell Type | Assay Method | Observed Effect | Reference |
| 0.01 - 10 nmol/L | 24 hours | HUVECs | Western Blot | Concentration-dependent increase in eNOS protein expression | [1] |
| 1.0 nmol/L | 10 hours | HUVECs | Western Blot | 118 ± 6% increase in eNOS expression above basal levels | [1] |
Experimental Protocols
Measurement of Nitric Oxide Production (Griess Assay)
This protocol describes the measurement of nitrite (B80452) (a stable metabolite of NO) in the supernatant of cultured endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Cerivastatin
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent (e.g., from a commercial kit, typically containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium Nitrite (for standard curve)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Culture: Culture HUVECs in appropriate flasks until they reach 80-90% confluency. Seed the cells into 24-well plates and grow to confluence.
-
Cerivastatin Treatment:
-
Prepare stock solutions of cerivastatin in a suitable solvent (e.g., DMSO) and dilute to final concentrations in serum-free endothelial cell growth medium.
-
Wash the confluent HUVEC monolayers with PBS.
-
Add the cerivastatin-containing medium to the cells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for the desired time period (e.g., 4, 10, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium.
-
Pipette 50 µL of each supernatant sample and standard into a 96-well plate in triplicate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
eNOS Activity Assay (L-Arginine to L-Citrulline Conversion)
This assay directly measures the enzymatic activity of eNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Cultured endothelial cells treated with cerivastatin
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors)
-
L-[14C]arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin
-
Calcium Chloride (CaCl2)
-
Stop buffer (e.g., 20 mM HEPES, 2 mM EDTA)
-
Dowex AG 50W-X8 cation exchange resin (Na+ form)
-
Scintillation counter and vials
Procedure:
-
Cell Lysate Preparation:
-
After cerivastatin treatment, wash the endothelial cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins, including eNOS.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate (containing a standardized amount of protein)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-[14C]arginine
-
NADPH
-
BH4
-
Calmodulin
-
CaCl2
-
-
Initiate the reaction by adding the L-[14C]arginine.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction: Terminate the reaction by adding the stop buffer.
-
Separation of L-Citrulline:
-
Prepare small columns with Dowex AG 50W-X8 resin.
-
Apply the reaction mixture to the columns. The positively charged L-[14C]arginine will bind to the resin, while the neutral L-[14C]citrulline will pass through.
-
Elute the L-[14C]citrulline with water or a suitable buffer.
-
-
Quantification:
-
Collect the eluate in a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity in the eluate is proportional to the eNOS activity. Results can be expressed as pmol of L-citrulline formed per minute per mg of protein.
Western Blotting for eNOS and Phospho-eNOS (Ser1177)
This protocol is for determining the total protein expression of eNOS and the level of its activating phosphorylation at Serine 1177.
Materials:
-
Cultured endothelial cells treated with cerivastatin
-
RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-eNOS antibody
-
Rabbit anti-phospho-eNOS (Ser1177) antibody
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction:
-
Lyse cerivastatin-treated endothelial cells in ice-cold lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-eNOS or anti-phospho-eNOS Ser1177) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-eNOS (Ser1177) signal to the total eNOS signal to determine the relative level of phosphorylation. A loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Visualization of Pathways and Workflows
Signaling Pathway of Cerivastatin-Mediated eNO Production
Caption: Cerivastatin signaling pathway in endothelial cells.
Experimental Workflow for Studying Cerivastatin's Effect on eNO Production
Caption: Experimental workflow for cerivastatin studies.
References
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Acute activation and phosphorylation of endothelial nitric oxide synthase by HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of Akt at Thr308 regulates p‐eNOS Ser1177 during physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. JCI - Hyperglycemia inhibits endothelial nitric oxide synthase activity by posttranslational modification at the Akt site [jci.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Cerivastatin: A Pharmacological Tool for Investigating RhoA Signaling Pathways
Application Notes and Protocols for Researchers
Introduction
Cerivastatin (B1668405), a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has emerged as a valuable pharmacological tool for elucidating the intricate signaling pathways governed by the small GTPase RhoA.[1][2][3] Beyond its well-documented role in cholesterol biosynthesis, cerivastatin's ability to modulate post-translational modification of key signaling proteins offers a specific mechanism for investigating RhoA-dependent cellular processes.[4] These application notes provide a comprehensive overview of cerivastatin's mechanism of action, detailed protocols for its use in cell-based assays, and quantitative data to guide experimental design for researchers in cell biology, cancer research, and drug development.
Cerivastatin's primary mode of action in the context of RhoA signaling is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[4][5] This pathway is crucial for the synthesis of isoprenoid intermediates, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5][6] GGPP is essential for the geranylgeranylation of Rho family GTPases, a post-translational modification that anchors these proteins to the cell membrane, a prerequisite for their activation and downstream signaling.[7][8] By depleting the cellular pool of GGPP, cerivastatin effectively prevents RhoA prenylation, leading to its delocalization from the membrane to the cytosol and subsequent inactivation.[6][9] This targeted disruption of RhoA activity allows for the precise investigation of its role in a multitude of cellular functions, including cytoskeletal organization, cell migration, proliferation, and gene expression.[7][10]
Data Presentation
Table 1: In Vitro Efficacy of Cerivastatin on Cellular Processes
| Cell Line | Process Investigated | Cerivastatin Concentration | Observed Effect | Reversibility | Reference |
| MDA-MB-231 (Breast Cancer) | Cell Invasion | 5-50 ng/mL | Inhibition of invasion through Matrigel | Reverted by GGPP, not FPP | [5][7] |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation | 5-50 ng/mL | G1/S phase arrest, increased p21Waf1/Cip1 | Reverted by GGPP, not FPP | [5][7] |
| HMEC-1 (Endothelial Cells) | Cell Proliferation | 10-25 ng/mL | Inhibition of bFGF-induced proliferation | Reverted by GGPP | [11] |
| Rat Arterial Smooth Muscle | Cell Migration | IC50: 2.7 µM | Inhibition of migration | Prevented by mevalonate, partially by GGPP | [12] |
| Rat Arterial Smooth Muscle | Cell Proliferation | IC50: 0.5 µM | Inhibition of replication | Prevented by mevalonate, partially by GGPP | [12] |
| HepG2 (Hepatoma) | apoA-I mRNA expression | 0.1-1 µM | Dose-dependent increase | Abolished by mevalonate | [13] |
| HUVEC (Endothelial Cells) | Cell Proliferation | 0.03 µM (maximum effect) | Inhibition of proliferation | - | [14] |
Table 2: Comparative Potency of Cerivastatin
| Parameter | Cerivastatin | Lovastatin (B1675250) | Reference |
| HMG-CoA Reductase Inhibition (Ki) | 1.3 x 10⁻⁹ M | 150 x 10⁻⁹ M | [2] |
| Cholesterol Synthesis Inhibition (IC50 in HepG2) | 1.0 x 10⁻⁹ M | - | [2] |
| Hepatic Cholesterol Synthesis Inhibition (ED50, oral in rats) | 0.002 mg/kg | 0.3 mg/kg | [2] |
| Induction of Apoptosis in AML cells | At least 10x more potent | - | [15] |
Experimental Protocols
Protocol 1: Inhibition of RhoA-Dependent Cell Invasion using a Matrigel Assay
This protocol is adapted from studies on MDA-MB-231 breast cancer cells.[5][7]
1. Cell Culture and Treatment:
- Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS).
- Plate cells to be treated in serum-free media for 24 hours prior to the experiment.
- Treat cells with varying concentrations of cerivastatin (e.g., 5, 10, 25, 50 ng/mL) for 18-24 hours. Include a vehicle control (e.g., DMSO).
- For rescue experiments, co-incubate cerivastatin-treated cells with 10 µM GGPP or 10 µM FPP.
2. Matrigel Invasion Assay:
- Rehydrate Matrigel-coated inserts (e.g., 8 µm pore size) with serum-free media.
- Seed the upper chamber with 5 x 10⁴ cerivastatin-treated cells in serum-free media.
- Add media supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubate for 24-48 hours at 37°C.
- Remove non-invading cells from the upper surface of the insert with a cotton swab.
- Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
- Elute the stain and quantify the absorbance using a plate reader, or count the number of invading cells under a microscope.
Protocol 2: Analysis of RhoA Membrane Translocation by Western Blot
This protocol determines the effect of cerivastatin on the subcellular localization of RhoA.[6][16]
1. Cell Lysis and Fractionation:
- Treat cells with cerivastatin as described in Protocol 1.
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in a hypotonic buffer and disrupt the cell membrane using a Dounce homogenizer or sonication.
- Separate the cytosolic and membrane fractions by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
2. Western Blot Analysis:
- Determine the protein concentration of both the cytosolic and membrane fractions.
- Separate equal amounts of protein from each fraction by SDS-PAGE.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody against RhoA.
- Use antibodies against a cytosolic marker (e.g., GAPDH) and a membrane marker (e.g., Pan-Cadherin) to verify the purity of the fractions.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: RhoA Activation Assay (Rhotekin-RBD Pull-Down)
This assay specifically isolates the active, GTP-bound form of RhoA.[17][18]
1. Cell Lysis:
- Treat cells with cerivastatin as described in Protocol 1.
- Lyse cells in an appropriate lysis buffer (e.g., containing MgCl₂, protease, and phosphatase inhibitors).
- Clarify the lysates by centrifugation.
2. Pull-Down of Active RhoA:
- Incubate a portion of the cell lysate with Rhotekin-RBD agarose (B213101) beads for 1 hour at 4°C with gentle agitation. Rhotekin-RBD specifically binds to GTP-bound RhoA.
- As positive and negative controls, a separate aliquot of lysate from untreated cells can be loaded with GTPγS (a non-hydrolyzable GTP analog) or GDP, respectively.
3. Western Blot Analysis:
- Pellet the agarose beads by centrifugation and wash several times with lysis buffer.
- Elute the bound proteins by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by Western blot using a primary antibody against RhoA.
- To determine the total amount of RhoA in the cells, run a parallel Western blot with a portion of the initial cell lysate.
Visualizations
Caption: Cerivastatin inhibits HMG-CoA reductase, blocking GGPP synthesis and RhoA activation.
Caption: Workflow for assessing active RhoA levels using a Rhotekin-RBD pull-down assay.
Disclaimer: Cerivastatin was withdrawn from the market for clinical use due to a risk of severe rhabdomyolysis.[19] For research purposes, it should be handled with appropriate laboratory safety precautions. The concentrations and protocols provided are intended as a guide and may require optimization for specific cell types and experimental conditions.
References
- 1. Cerivastatin: a cellular and molecular drug for the future? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical pharmacology of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoprenoids as mediators of the biological effects of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of endothelial cell migration by cerivastatin, an HMG-CoA reductase inhibitor: contribution to its anti-angiogenic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Effect of the new HMG-CoA reductase inhibitor cerivastatin (BAY W 6228)on migration, proliferation and cholesterol synthesis in arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I [jci.org]
- 14. Cerivastatin activates endothelial calcium-activated potassium channels and thereby modulates endothelial nitric oxide production and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cerivastatin triggers tumor-specific apoptosis with higher efficacy than lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Rho and Rac Geranylgeranylation by Atorvastatin Is Critical for Preservation of Endothelial Junction Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. Controversy surrounding the safety of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cerivastatin Sodium Administration in Rabbit Atherosclerosis Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cerivastatin (B1668405) sodium in rabbit models of atherosclerosis. The protocols are based on established methodologies to induce and evaluate the effects of cerivastatin on the progression of atherosclerotic plaques.
Overview and Rationale
Cerivastatin sodium is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its primary mechanism of action involves reducing plasma cholesterol levels, a key factor in the development of atherosclerosis.[2][3] Rabbit models, particularly the Watanabe Heritable Hyperlipidemic (WHHL) rabbit and the cholesterol-fed New Zealand White (NZW) rabbit, are highly relevant for studying human atherosclerosis due to similarities in lipoprotein metabolism.[4][5] These models are instrumental in evaluating the anti-atherosclerotic efficacy of lipid-lowering agents like cerivastatin.
Cerivastatin has been shown to not only lower lipid levels but also to modulate the composition of atherosclerotic plaques, contributing to their stabilization.[2][6] This includes reducing macrophage accumulation and extracellular lipid deposits within the lesions.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in rabbit atherosclerosis models based on published studies.
Table 1: Effects of Cerivastatin on Plasma Lipids and Atherosclerosis Severity
| Parameter | Control Group | Cerivastatin-Treated Group | Percentage Change | Reference |
| Plasma Cholesterol (mmol/L) | 20.9 ± 1.0 | 12.7 ± 0.6 | ↓ 39% | [2] |
| Aortic Lesion Thickness (μm) | 250 ± 15 | 158 ± 13 | ↓ 37% | [2] |
| Coronary Stenosis Score | 86.9 ± 12.2 | 62.7 ± 11.4 | ↓ 28% | [2] |
| Arterial Cholesterol Ester Accumulation | - | - | ↓ 73% (at 0.1 mg/kg) | [7] |
Table 2: Effects of Cerivastatin on Aortic Lesion Composition
| Lesional Component (% Area) | Control Group | Cerivastatin-Treated Group | Percentage Change | Reference |
| Macrophages | 27.9 ± 1.9 | 21.0 ± 1.5 | ↓ 25% | [2] |
| Extracellular Lipid Deposits | 5.1 ± 0.4 | 3.2 ± 0.4 | ↓ 37% | [2] |
| Smooth Muscle Cells | No significant change | No significant change | - | [2] |
| Collagen Fibers | No significant change | No significant change | - | [2] |
Experimental Protocols
Animal Model Selection and Atherosclerosis Induction
Two primary rabbit models are recommended for studying the effects of cerivastatin on atherosclerosis:
-
Watanabe Heritable Hyperlipidemic (WHHL) Rabbit: This is a genetic model of familial hypercholesterolemia with a deficiency in LDL receptors.[3] These rabbits spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
New Zealand White (NZW) Rabbit with Diet-Induced Atherosclerosis: Atherosclerosis is induced in these rabbits by feeding them a high-cholesterol diet. A typical diet consists of standard rabbit chow supplemented with 0.2% to 0.3% cholesterol and often includes fats like coconut oil (e.g., 4.7%) to enhance the atherogenic effect.[7][8] Mechanical injury, such as balloon angioplasty of the aorta, can be combined with the diet to accelerate and localize lesion formation.[8][9]
This compound Administration Protocol
This protocol is based on a study using WHHL rabbits.[2]
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Model: 2-month-old WHHL rabbits.
-
Grouping: Divide the rabbits into a control group and a cerivastatin-treated group, ensuring uniform distribution based on plasma lipid levels, body weight, and litter.
-
Dosage Preparation: Prepare a cerivastatin solution of 1 mg/mL in sterile saline.
-
Administration:
-
Route: Subcutaneous injection. Oral administration has been noted to be less suitable for rabbits.[2]
-
Dose: 0.6 mg/kg of body weight per day.
-
Frequency: Once daily.
-
-
Treatment Duration: 32 weeks.
-
Control Group: Administer an equivalent volume of sterile saline subcutaneously once daily.
-
Monitoring: Monitor plasma lipid levels and body weight throughout the study.
Assessment of Atherosclerosis
1. Plasma Lipid Analysis:
-
Collect blood samples from the marginal ear vein at baseline and at regular intervals during the study.
-
Measure total plasma cholesterol and other lipid fractions using standard enzymatic assay kits.
2. Quantification of Atherosclerotic Lesions:
-
At the end of the treatment period, euthanize the rabbits.
-
Perfuse and fix the aorta and heart.
-
Gross Quantification: Stain the aorta with Sudan IV to visualize lipid-rich lesions and calculate the percentage of the intimal surface area covered by plaques.
-
Histological Analysis:
-
Excise sections of the thoracic aorta and coronary arteries.
-
Process the tissues for paraffin (B1166041) or frozen sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) to measure intimal thickness.
-
Use Azan-Mallory staining to identify and quantify collagen fibers and extracellular lipid deposits.[2]
-
-
Immunohistochemistry:
-
Use specific antibodies to identify and quantify different cell types within the plaque.
-
Macrophages: Anti-RAM11 antibody.
-
Smooth Muscle Cells (SMCs): Anti-alpha-smooth muscle actin antibody.
-
-
Image Analysis: Use a color image analyzer to quantify the area occupied by different lesion components.
Visualizations
Signaling Pathway of Cerivastatin in Atherosclerosis
Caption: Cerivastatin's mechanism in reducing atherosclerosis.
Experimental Workflow
Caption: Workflow for cerivastatin studies in rabbit models.
References
- 1. Preclinical and clinical pharmacology of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a new inhibitor of HMG-CoA reductase, on plasma lipid levels, progression of atherosclerosis, and the lesional composition in the plaques of WHHL rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The History of the WHHL Rabbit, an Animal Model of Familial Hypercholesterolemia (II): - Contribution to the Development and Validation of the Therapeutics for Hypercholesterolemia and Atherosclerosis - - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of the WHHL rabbit, an animal model of familial hypercholesterolemia, to elucidation of the anti-atherosclerotic effects of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Lipid-lowering treatment in a rabbit model of atherosclerosis: a vessel wall magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Cerivastatin: Application Notes and Protocols for Studying its Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to designing and executing experiments to investigate the anti-proliferative effects of cerivastatin (B1668405), a potent inhibitor of HMG-CoA reductase. These application notes and detailed protocols are intended to assist researchers in the fields of oncology and drug development in elucidating the molecular mechanisms underlying cerivastatin's anti-cancer properties.
Introduction
Cerivastatin, a member of the statin class of drugs, is primarily known for its cholesterol-lowering effects. However, emerging evidence suggests that it also possesses significant anti-proliferative activity in various cancer cell types.[1] This activity is largely attributed to its ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. Inhibition of this pathway disrupts the synthesis of essential isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the post-translational modification and function of small GTP-binding proteins like Ras and RhoA.[2] The disruption of these signaling pathways can lead to cell cycle arrest and apoptosis, making cerivastatin a promising candidate for anti-cancer therapy.
Key Signaling Pathways Affected by Cerivastatin
Cerivastatin's anti-proliferative effects are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing targeted experiments.
dot digraph "Cerivastatin_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, penwidth=1.5];
Cerivastatin [label="Cerivastatin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HMG_CoA_Reductase [label="HMG-CoA Reductase", fillcolor="#F1F3F4", fontcolor="#202124"]; Mevalonate [label="Mevalonate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Isoprenoids [label="Isoprenoid Biosynthesis\n(FPP, GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA [label="RhoA Prenylation", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras Prenylation", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_ERK [label="MAPK/ERK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p21 [label="p21 (Waf1/Cip1) Upregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="G1/S Phase\nCell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cerivastatin -> HMG_CoA_Reductase [label="Inhibits", fontcolor="#5F6368"]; HMG_CoA_Reductase -> Mevalonate; Mevalonate -> Isoprenoids; Isoprenoids -> RhoA [label="Required for", fontcolor="#5F6368"]; Isoprenoids -> Ras [label="Required for", fontcolor="#5F6368"]; RhoA -> PI3K_Akt [label="Activates", fontcolor="#5F6368"]; Ras -> MAPK_ERK [label="Activates", fontcolor="#5F6368"]; Cerivastatin -> RhoA [style=dashed, arrowhead=tee, color="#EA4335"]; Cerivastatin -> Ras [style=dashed, arrowhead=tee, color="#EA4335"]; PI3K_Akt -> Cell_Cycle_Arrest [arrowhead=tee, color="#EA4335"]; MAPK_ERK -> Cell_Cycle_Arrest [arrowhead=tee, color="#EA4335"]; RhoA -> p21 [label="Inhibits", arrowhead=tee, color="#EA4335"]; Cerivastatin -> p21 [style=dashed, arrowhead=normal, color="#34A853"]; p21 -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Apoptosis [style=dotted]; } Cerivastatin's primary mechanism of action.
Experimental Design and Workflow
A typical workflow for investigating the anti-proliferative effects of cerivastatin involves a series of in vitro assays to assess cell viability, cell cycle progression, apoptosis, and the status of key signaling molecules.
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Start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with Cerivastatin\n(Dose-Response & Time-Course)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Viability [label="Cell Viability Assay\n(MTT / WST-1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Analysis\n(Flow Cytometry - PI Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis Assay\n(Annexin V/PI Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot Analysis\n(Signaling Proteins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Anti-Proliferative Effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Treatment; Treatment -> Cell_Viability; Treatment -> Cell_Cycle; Treatment -> Apoptosis_Assay; Treatment -> Western_Blot; Cell_Viability -> Data_Analysis; Cell_Cycle -> Data_Analysis; Apoptosis_Assay -> Data_Analysis; Western_Blot -> Data_Analysis; Data_Analysis -> Conclusion; } A typical experimental workflow.
Data Presentation
Quantitative data from the following experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cell Viability (MTT Assay)
| Cerivastatin Concentration (µM) | Incubation Time (h) | Absorbance (OD 570 nm) | % Cell Viability |
| 0 (Control) | 24 | 100 | |
| X | 24 | ||
| Y | 24 | ||
| Z | 24 | ||
| 0 (Control) | 48 | 100 | |
| X | 48 | ||
| Y | 48 | ||
| Z | 48 | ||
| 0 (Control) | 72 | 100 | |
| X | 72 | ||
| Y | 72 | ||
| Z | 72 |
Table 2: Cell Cycle Distribution (Flow Cytometry)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | |||
| Cerivastatin (X µM) | |||
| Cerivastatin (Y µM) |
Table 3: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Control | ||||
| Cerivastatin (X µM) | ||||
| Cerivastatin (Y µM) |
Table 4: Western Blot Densitometry Analysis
| Treatment | Relative p-Akt/Akt Ratio | Relative p-ERK/ERK Ratio | Relative p21 Expression | Relative RhoA Expression |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Cerivastatin (X µM) | ||||
| Cerivastatin (Y µM) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of cerivastatin on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cerivastatin stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of cerivastatin in complete medium.
-
Remove the medium from the wells and add 100 µL of the cerivastatin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for cerivastatin).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after cerivastatin treatment.
Materials:
-
Cancer cells treated with cerivastatin
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of cerivastatin for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[4]
-
Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[4]
-
Incubate in the dark at room temperature for 30 minutes.[5]
-
Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm (red fluorescence).
-
Use appropriate software to analyze the cell cycle distribution based on DNA content.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
Cancer cells treated with cerivastatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of cerivastatin for 24 or 48 hours.
-
Harvest both floating and adherent cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Use a 488 nm excitation laser and detect FITC fluorescence at ~530 nm and PI fluorescence at ~617 nm.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Western Blot Analysis
This protocol is for detecting the expression and phosphorylation status of key proteins involved in cerivastatin-mediated signaling pathways.
Materials:
-
Cancer cells treated with cerivastatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p21, anti-RhoA, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with cerivastatin for the desired time and concentration.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
For phosphorylated proteins, strip the membrane and re-probe with the antibody against the total protein to normalize the data. Densitometry analysis can be performed using appropriate software.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols: Cerivastatin in Primary Hypercholesterolemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerivastatin (B1668405) is a synthetic, highly potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] Developed for the treatment of primary hypercholesterolemia and mixed dyslipidemia, it demonstrated significant efficacy in lowering low-density lipoprotein (LDL) cholesterol and triglycerides at doses substantially lower than other statins.[2][3][4] Despite its potency, cerivastatin was voluntarily withdrawn from the global market in 2001 due to a higher incidence of fatal rhabdomyolysis compared to other statins, particularly at higher doses and when co-administered with gemfibrozil.[1][5][6]
These application notes provide a comprehensive overview of cerivastatin's use in research models of primary hypercholesterolemia. They are intended to guide researchers in designing experiments, understanding its mechanism of action, and interpreting data, while maintaining awareness of its toxicological profile.
Mechanism of Action
Inhibition of HMG-CoA Reductase
Cerivastatin's primary mechanism involves the competitive inhibition of HMG-CoA reductase in the liver.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[1][5] By blocking this step, cerivastatin reduces the intracellular cholesterol pool. This reduction triggers a compensatory upregulation of hepatic LDL receptors, which increases the clearance of LDL cholesterol from the circulation, thereby lowering plasma levels of total and LDL cholesterol.[1][3] Cerivastatin is noted for its high potency, inhibiting hepatic cholesterol synthesis in animal models at concentrations 100-150 times lower than lovastatin.[3][7]
References
- 1. Cerivastatin - Wikipedia [en.wikipedia.org]
- 2. Cerivastatin | C26H34FNO5 | CID 446156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical pharmacology of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerivastatin in primary hyperlipidemia--a multicenter analysis of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerivastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability Following Cerivastatin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerivastatin (B1668405), a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a member of the statin class of drugs.[1] While primarily developed for hypercholesterolemia management, emerging evidence highlights its potential as an anti-cancer agent.[1] Cerivastatin has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[2] These effects are primarily mediated through the inhibition of the mevalonate (B85504) pathway, which is crucial for the synthesis of cholesterol and isoprenoids necessary for the post-translational modification of small GTP-binding proteins like Ras and RhoA.[1][3] The disruption of these signaling pathways ultimately affects cell survival, proliferation, and invasion.
This document provides detailed protocols for assessing cell viability in response to cerivastatin treatment, presents quantitative data from relevant studies, and illustrates the key signaling pathways involved.
Data Presentation
The cytotoxic and anti-proliferative effects of cerivastatin have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other quantitative measures of cerivastatin's efficacy are summarized below.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MDA-MB-231 | Breast Cancer | IC50 | Not explicitly stated, but significant inhibition at 25 ng/mL | [1] |
| A172 | Glioblastoma | IC50 | 0.098 µM | |
| U87 | Glioblastoma | IC50 | Not explicitly stated | |
| U251 | Glioblastoma | IC50 | Not explicitly stated | |
| MDA-MB-432 | Breast Cancer | IC50 | Not explicitly stated | |
| MDA-MB-435 | Breast Cancer | IC50 | Not explicitly stated | |
| T-47D | Breast Cancer | - | Cytostatic/cytotoxic effects observed | [4] |
| T4-2 | Breast Cancer | - | Moderately resistant to cytostatic/cytotoxic effects | [4] |
| MCF-7 | Breast Cancer | - | Cytostatic/cytotoxic effects observed | [4] |
| Uveal Melanoma Lines | Uveal Melanoma | IC50 | 0.06 to 1.56 µM | |
| Acute Myeloid Leukemia (AML) | Leukemia | - | At least 10 times more potent than other statins at inducing apoptosis | [2] |
Table 1: Summary of Cerivastatin's Anti-proliferative and Cytotoxic Effects on Various Cancer Cell Lines.
| Cell Line | Treatment Concentration | Effect | Reference |
| MDA-MB-231 | 25 ng/mL | Up to 40% inhibition of proliferation | [1] |
| MDA-MB-231 | 50 ng/mL | Clear cytotoxic effects | [1] |
| MDA-MB-231 | 25 ng/mL | 54% decrease in cell invasion | [1] |
Table 2: Specific Effects of Cerivastatin on MDA-MB-231 Breast Cancer Cells.
Experimental Protocols
Several assays can be employed to measure cell viability following cerivastatin treatment. The choice of assay may depend on the specific research question, cell type, and available equipment. Commonly used methods include MTT, WST-1, and alamarBlue assays, which measure metabolic activity as an indicator of cell viability.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Cerivastatin sodium salt
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Cerivastatin Treatment:
-
Prepare a stock solution of cerivastatin in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of cerivastatin in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of cerivastatin.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve cerivastatin) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each cerivastatin concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the cerivastatin concentration to determine the IC50 value.
-
Protocol 2: WST-1 Assay for Cell Viability
The WST-1 assay is another colorimetric assay that measures cell proliferation and viability. Unlike MTT, the formazan dye produced in the WST-1 assay is water-soluble, eliminating the need for a solubilization step.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound salt
-
WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Cerivastatin Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.
-
WST-1 Reagent Addition:
-
At the end of the treatment period, add 10 µL of WST-1 reagent to each well.
-
Gently mix by shaking the plate.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength above 600 nm is recommended.
-
-
Data Analysis: Follow step 6 from the MTT Assay Protocol.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of a cell viability assay with cerivastatin.
Cerivastatin Signaling Pathway
Caption: Cerivastatin's mechanism of action on cell viability.
Conclusion
The provided protocols offer a standardized approach for assessing the effects of cerivastatin on cell viability. The data and signaling pathway diagram summarize the current understanding of cerivastatin's anti-cancer properties. By inhibiting the HMG-CoA reductase pathway, cerivastatin disrupts key cellular processes, leading to decreased proliferation and invasion, and the induction of apoptosis in cancer cells. These methodologies and the accompanying information are valuable for researchers investigating the therapeutic potential of cerivastatin and other statins in oncology.
References
Application Notes and Protocols for Preparing Cerivastatin Sodium Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of cerivastatin (B1668405) sodium stock solutions for laboratory use. Cerivastatin is a potent inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in preclinical research. This document outlines the necessary materials, equipment, and procedures to ensure the quality and stability of cerivastatin sodium solutions for various in vitro and in vivo experimental applications.
Physicochemical Properties of this compound
This compound is the sodium salt of cerivastatin.[3] It is a synthetic, enantiomerically pure, pyridine (B92270) derivative that functions as a competitive inhibitor of HMG-CoA reductase.[2] Understanding its physical and chemical properties is essential for proper handling and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₃FNNaO₅ | [3] |
| Molecular Weight | 481.53 g/mol (anhydrous basis) | |
| Appearance | White to off-white or tan powder | [1][4] |
| Purity | ≥97% | [5] |
Solubility Data
The choice of solvent is critical for preparing a homogenous stock solution. The solubility of this compound in common laboratory solvents is summarized below. It is important to use fresh, anhydrous solvents, as moisture can reduce solubility, particularly in DMSO.[2]
| Solvent | Solubility | Concentration (mM) | Notes |
| Water | ≥5 mg/mL[1] | ≥10.38 mM | Soluble.[4] |
| DMSO | 97 mg/mL[2] | 201.01 mM | Use fresh, moisture-free DMSO.[2] |
| Ethanol | 97 mg/mL[2] | 201.01 mM |
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Deionized or Milli-Q water
-
Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Sterile, serological pipettes
-
Pipette tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, recommended for dissolving in aqueous solutions)[6]
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO. Adjust volumes as needed for your specific requirements.
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 481.53 g/mol
-
To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 481.53 g/mol = 0.0048153 g
-
Mass (mg) = 4.82 mg
-
-
Weigh the this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 4.82 mg of this compound powder and record the exact weight.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.
-
-
Storage:
Preparation of Working Solutions
For cell culture experiments, the high concentration of DMSO in the stock solution can be toxic to cells. It is crucial to dilute the stock solution to a final working concentration where the DMSO percentage is non-toxic (typically ≤ 0.1%).
Example: Preparing a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or inversion.
-
The final DMSO concentration in the working solution will be 0.1%.
Stability and Storage Recommendations
Proper storage is essential to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 2-8°C[1] or -20°C[2] | Up to 3 years at -20°C[2] | Store under desiccating conditions. |
| Stock Solution in Solvent | -20°C | Up to 1 month[2][7] | Protect from light.[7] |
| Stock Solution in Solvent | -80°C | Up to 1 year[2] | Aliquot to avoid freeze-thaw cycles.[2] |
Safety Precautions
-
Handle this compound in a well-ventilated area.[7]
-
Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.[7]
-
Avoid inhalation of the powder and contact with skin and eyes.[7]
-
In case of contact, rinse the affected area thoroughly with water.[7]
-
Refer to the Safety Data Sheet (SDS) for complete safety information.[7]
Visualization of Experimental Workflow
The following diagram illustrates the key steps for preparing a this compound stock solution.
References
- 1. This compound salt hydrate 98 (HPLC) CAS 143201-11-0 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C26H33FNNaO5 | CID 23663992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. scbt.com [scbt.com]
- 6. This compound | HMG-CoA reductase inhibitor | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Cerivastatin's Anti-Cancer Potential in Breast Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cerivastatin (B1668405), a potent inhibitor of HMG-CoA reductase, in breast cancer cell line research. The following sections detail the molecular mechanisms, experimental protocols, and key findings related to cerivastatin's effects on breast cancer cell proliferation, invasion, and survival. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies against breast cancer.
Introduction
Cerivastatin, a member of the statin family of drugs, is primarily known for its cholesterol-lowering effects. However, emerging research has highlighted its potential as an anti-cancer agent. In the context of breast cancer, cerivastatin has been shown to exert cytostatic and cytotoxic effects, particularly in aggressive, highly invasive cell lines. Its mechanism of action extends beyond cholesterol synthesis, impinging on critical signaling pathways that govern cancer cell growth, motility, and survival. These notes summarize the key applications of cerivastatin in breast cancer research and provide detailed protocols for its in vitro evaluation.
Mechanism of Action
Cerivastatin's anti-cancer activity stems from its inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is crucial for the mevalonate (B85504) pathway, which produces essential isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for the post-translational modification (prenylation) of small GTP-binding proteins, including Ras and RhoA, which are critical for their membrane localization and function.
By inhibiting the synthesis of FPP and GGPP, cerivastatin disrupts the function of Ras and RhoA, leading to the downstream inhibition of several signaling cascades implicated in cancer progression.[1][2] The primary target in aggressive breast cancer cells appears to be the RhoA signaling pathway.[1][3]
The key molecular consequences of cerivastatin treatment in breast cancer cells include:
-
Inhibition of Cell Proliferation: Cerivastatin induces a G1/S phase cell cycle arrest, which is associated with an upregulation of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1) and downregulation of cyclin D1, PCNA, and c-myc.[1][2][4]
-
Suppression of Invasion and Metastasis: By inhibiting RhoA, cerivastatin disrupts the formation of actin stress fibers and focal adhesion sites, which are essential for cell motility and invasion.[1] This leads to a decrease in the expression of proteases involved in cell migration, such as urokinase-type plasminogen activator (u-PA) and matrix metalloproteinase-9 (MMP-9), through the inactivation of NFκB.[1][3][5]
-
Induction of Apoptosis: While the primary effect at lower concentrations is cytostatic, at higher doses or in combination with other chemotherapeutic agents, cerivastatin can induce apoptosis.[4][6] This can be mediated through the mitochondrial pathway, involving the activation of caspases 3 and 9.[6]
The effects of cerivastatin are more pronounced in aggressive breast cancer cell lines, such as MDA-MB-231, which often exhibit overexpression of RhoA, compared to less invasive cell lines like MCF-7.[1][3]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of cerivastatin on breast cancer cell lines.
Table 1: Cytotoxicity of Cerivastatin in Breast Cancer Cell Lines
| Cell Line | IC50 Value | Assay | Reference |
| MDA-MB-231 | 1 nM - 1.5 µM | MTT Assay | [7][8] |
| T-47D | Data not specified | MTT Assay | [4] |
| T4-2 | Data not specified | MTT Assay | [4] |
| MCF-7 | Data not specified | MTT Assay | [4] |
Table 2: Effect of Cerivastatin on MDA-MB-231 Cell Proliferation and Invasion
| Treatment | Concentration | Effect | Reference |
| Cerivastatin | 25 ng/ml | Up to 40% inhibition of proliferation | [3][9] |
| Cerivastatin | 25 ng/ml | 54 ± 5.1% inhibition of invasion | [3][9] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the effects of cerivastatin on breast cancer cell lines.
Cell Culture and Cerivastatin Treatment
-
Cell Lines:
-
MDA-MB-231 (highly invasive, estrogen receptor-negative)
-
MCF-7 (poorly invasive, estrogen receptor-positive)
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cerivastatin Preparation:
-
Prepare a stock solution of cerivastatin in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to the desired final concentrations for treatment. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of cerivastatin for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO).
-
After the incubation period, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of cerivastatin that inhibits cell growth by 50%).
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Seed cells in 6-well plates and treat with cerivastatin for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with cerivastatin as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
In Vitro Invasion Assay (Matrigel Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Procedure:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed serum-starved breast cancer cells in the upper chamber in serum-free medium containing cerivastatin.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 18-24 hours.
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Procedure:
-
Lyse cerivastatin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., RhoA, p21, Cyclin D1, Akt, p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
-
Visualizations
The following diagrams illustrate the key signaling pathways affected by cerivastatin and a typical experimental workflow.
Caption: Cerivastatin's mechanism of action in breast cancer cells.
References
- 1. Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of the anti-cancer activity of cerivastatin, an inhibitor of HMG-CoA reductase, on aggressive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cerivastatin demonstrates enhanced antitumor activity against human breast cancer cell lines when used in combination with doxorubicin or cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
cerivastatin sodium stability in aqueous solution for long-term experiments
Welcome to the technical support center for researchers utilizing cerivastatin (B1668405) sodium in long-term aqueous solution-based experiments. This resource provides essential information regarding the stability of cerivastatin sodium, along with troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is soluble in water. For long-term storage, it is advisable to prepare stock solutions in a buffer appropriate for your experimental pH, aliquot them, and store them at -20°C or lower.
Q2: How does pH affect the stability of cerivastatin in an aqueous solution?
A2: Like other statins, cerivastatin's stability is pH-dependent. Generally, statins are more stable in mildly acidic to neutral conditions. In highly acidic or alkaline solutions, the rate of hydrolysis can increase, leading to the degradation of the compound.
Q3: Should I be concerned about the photodegradation of my cerivastatin solution?
A3: Yes, statins can be susceptible to photodegradation. It is recommended to protect this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil, especially during long-term experiments and storage.
Q4: What are the primary degradation products of cerivastatin?
A4: The primary degradation pathways for statins typically involve hydrolysis of the lactone ring (if applicable) and oxidation. For cerivastatin, which is administered in its active hydroxy acid form, degradation can occur through various oxidative reactions.
Q5: How can I monitor the stability of my cerivastatin solution during a long-term experiment?
A5: The most reliable method to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the intact drug from its degradation products. Regular sampling and analysis are recommended to ensure the concentration of the active compound remains within an acceptable range for your experimental needs.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of drug activity in the experiment | Degradation of cerivastatin in the aqueous solution. | - Verify the pH of your experimental medium and adjust if necessary to a more neutral or mildly acidic range. - Ensure solutions are protected from light. - Prepare fresh solutions more frequently. - Store stock solutions at ≤ -20°C in aliquots to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | Inconsistent concentration of active cerivastatin. | - Implement a stability testing protocol to determine the degradation rate under your specific experimental conditions. - Use a validated HPLC method to quantify the cerivastatin concentration at regular intervals. |
| Precipitation in the aqueous solution | Poor solubility at the experimental concentration or pH. | - Confirm the solubility of this compound under your experimental conditions. - Adjust the pH or consider using a co-solvent if compatible with your experimental setup. |
Quantitative Stability Data
| Condition | Parameter | Value | Expected % Degradation (Illustrative) |
| pH | 4.0 | 25°C, 30 days | < 5% |
| 7.0 | 25°C, 30 days | 5-10% | |
| 9.0 | 25°C, 30 days | > 15% | |
| Temperature | 4°C | pH 7.0, 30 days | < 5% |
| 25°C | pH 7.0, 30 days | 5-10% | |
| 37°C | pH 7.0, 30 days | 10-20% | |
| Light Exposure | Protected from light | 25°C, pH 7.0, 30 days | 5-10% |
| Exposed to ambient light | 25°C, pH 7.0, 30 days | > 20% |
Experimental Protocol: Long-Term Stability Study of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution for research purposes.
1. Materials and Reagents:
-
This compound (analytical grade)
-
HPLC-grade water
-
Buffer salts (e.g., phosphate (B84403), citrate) to prepare buffers at desired pH values (e.g., 4.0, 7.0, 9.0)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis) and C18 column
2. Preparation of Solutions:
-
Prepare aqueous buffer solutions at the desired pH values.
-
Accurately weigh this compound and dissolve it in the respective buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the same buffer to the final concentration to be used in the long-term experiment.
-
Dispense the solutions into appropriate containers (e.g., amber glass vials) for each storage condition and time point.
3. Storage Conditions:
-
Divide the samples into different groups for storage under various conditions:
-
Temperature: 4°C (refrigerated), 25°C (ambient), and 37°C (incubator).
-
Light Exposure: One set of samples at 25°C should be protected from light (wrapped in foil), and another set exposed to ambient laboratory light.
-
4. Sampling and Analysis:
-
At predetermined time points (e.g., day 0, 7, 14, 30, 60, and 90), withdraw an aliquot from each sample group.
-
Analyze the samples immediately using a validated, stability-indicating HPLC method to determine the concentration of the remaining intact cerivastatin. The mobile phase could consist of a mixture of an acidic phosphate buffer and acetonitrile.
-
Record the peak area of the cerivastatin peak.
5. Data Analysis:
-
Calculate the percentage of cerivastatin remaining at each time point relative to the initial concentration (day 0).
-
Plot the percentage of remaining cerivastatin against time for each storage condition to determine the degradation kinetics.
Visualizations
Caption: HMG-CoA Reductase signaling pathway and the inhibitory action of Cerivastatin.
Caption: Experimental workflow for a long-term stability study of Cerivastatin.
Caption: Troubleshooting decision tree for Cerivastatin stability issues.
Technical Support Center: Overcoming Cerivastatin Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of cerivastatin (B1668405) precipitation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my cerivastatin precipitating in the cell culture medium?
A1: Cerivastatin precipitation in aqueous solutions like cell culture media is a common issue due to its physicochemical properties. The free acid form of cerivastatin is highly lipophilic, meaning it has poor water solubility.[1] While the sodium salt of cerivastatin is water-soluble, its solubility can be limited in complex solutions like cell culture media, which contain various salts, amino acids, and other components that can affect its stability. Precipitation, often observed as a cloudiness or visible particles, typically occurs when a concentrated stock solution of cerivastatin, usually dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous cell culture medium. This rapid change in solvent environment can cause the drug to "crash out" of solution if its solubility limit is exceeded.
Q2: What is the recommended solvent for preparing cerivastatin stock solutions?
A2: For in vitro studies, the most common and recommended solvent for preparing cerivastatin stock solutions is high-purity, sterile-filtered dimethyl sulfoxide (DMSO). DMSO is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds, including cerivastatin. It is crucial to prepare a high-concentration stock solution in 100% DMSO. This allows for the addition of a very small volume of the stock solution to the cell culture medium to achieve the desired final concentration of cerivastatin, thereby minimizing the final DMSO concentration.
Q3: What is the maximum tolerated concentration of DMSO for cells in culture?
A3: The tolerance of cell lines to DMSO varies. Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity.[2] Some robust cell lines may tolerate up to 1%. However, for sensitive cell lines, including primary cells, it is highly recommended to keep the final DMSO concentration at or below 0.1% (v/v).[1][3] It is best practice to always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups, but without cerivastatin. This will help to distinguish the effects of the drug from any potential effects of the solvent.
Q4: Can I filter out the precipitate from my cerivastatin-containing media?
A4: Filtering the medium to remove the precipitate is generally not recommended. The precipitate is the active compound, so filtering it out will lower the actual concentration of cerivastatin in your medium to an unknown extent, making your experimental results unreliable and difficult to reproduce. The best approach is to prevent precipitation from occurring in the first place.
Troubleshooting Guide: Cerivastatin Precipitation
This guide will help you identify the cause of cerivastatin precipitation and provide solutions to resolve the issue.
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding cerivastatin stock to media. | Exceeding Solubility Limit: The final concentration of cerivastatin is higher than its solubility in the cell culture medium. | 1. Reduce Final Concentration: If your experimental design allows, lower the final working concentration of cerivastatin. 2. Optimize Dilution: Instead of a single-step dilution, perform a serial dilution. Add the cerivastatin stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[4] |
| High DMSO Concentration in Final Solution: While DMSO aids initial dissolution, a high final concentration does not guarantee solubility upon dilution into an aqueous environment. | 1. Minimize Final DMSO Concentration: Keep the final DMSO concentration at or below 0.5%, and ideally at or below 0.1%. This may require preparing a more concentrated stock solution if you need to achieve a high final cerivastatin concentration. 2. Prepare a More Dilute Stock: If you are adding a large volume of a low-concentration stock, consider preparing a more concentrated stock to reduce the volume added to the medium. | |
| Precipitate forms over time in the incubator. | Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect solubility. | Minimize Disturbances: Plan your experiments to minimize the number of times you need to remove your cells from the incubator. |
| Evaporation: Water evaporation from the culture medium over long-term experiments can increase the concentration of all solutes, including cerivastatin, beyond their solubility limit. | Maintain Humidity: Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane. | |
| pH Shift: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Monitor and Control pH: Regularly monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently or use a medium with a stronger buffering capacity. | |
| Precipitation is observed even at low concentrations. | Interaction with Media Components: Components in the cell culture medium, such as certain salts or proteins in the serum, may interact with cerivastatin and reduce its solubility. | 1. Test Different Media: If possible, try a different basal medium formulation. 2. Use Serum: For many applications, diluting the compound into a serum-containing medium can be effective. Proteins in the serum, like albumin, can bind to the compound and help keep it in solution.[4] |
Experimental Protocols
Protocol 1: Preparation of Cerivastatin Stock Solution
Objective: To prepare a high-concentration stock solution of cerivastatin for use in cell culture experiments.
Materials:
-
Cerivastatin sodium salt
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, conical microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound salt.
-
Dissolve the cerivastatin in 100% cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used.
-
Visually inspect the stock solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration of Cerivastatin in Your Cell Culture Medium
Objective: To empirically determine the highest concentration of cerivastatin that remains in solution in your specific cell culture medium.
Materials:
-
Cerivastatin stock solution (from Protocol 1)
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a series of dilutions of your cerivastatin stock solution in pre-warmed (37°C) complete cell culture medium. For example, you can prepare final concentrations ranging from a low to a high expected working concentration.
-
To do this, add the required volume of the stock solution to the pre-warmed medium. Vortex or mix immediately and thoroughly after adding the stock solution to ensure rapid dispersion.
-
Incubate the tubes or plate at 37°C in a humidified incubator with the appropriate CO2 concentration for 1-2 hours, mimicking your experimental conditions.
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, haze, or visible particles). It is also recommended to examine a small sample under a microscope.
-
The highest concentration that remains clear is the maximum soluble concentration of cerivastatin under these conditions. It is advisable to use a working concentration at or below this level.
Protocol 3: Treating MDA-MB-231 Cells with Cerivastatin
Objective: To provide a sample protocol for treating a specific cell line (MDA-MB-231 human breast cancer cells) with cerivastatin, based on published literature.[5][6]
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Cerivastatin stock solution (e.g., 10 mM in DMSO)
-
Sterile culture plates
Procedure:
-
Seed MDA-MB-231 cells in culture plates at the desired density and allow them to adhere overnight.
-
The following day, prepare the desired final concentrations of cerivastatin by diluting the stock solution in pre-warmed complete growth medium. A study on MDA-MB-231 cells used concentrations ranging from 5 to 50 ng/mL.[6]
-
For example, to prepare a 25 ng/mL solution from a 10 mM stock, a serial dilution would be appropriate.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of cerivastatin or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 18, 24, 36, or 48 hours) before performing downstream assays. The referenced study observed anti-invasive effects after 18 hours and effects on cell proliferation after longer incubations.[5][6]
Data Presentation
Table 1: Tolerated DMSO Concentrations for Common Cell Lines
| Cell Line | Maximum Tolerated DMSO Concentration (v/v) | Notes |
| Most Cell Lines | 0.5% | Generally considered safe for many robust cell lines.[2] |
| MDA-MB-231 | 0.15% - 0.6% | Non-toxic effects observed in this range in some studies.[7] |
| MCF-7 | 0.15% - 0.6% | Similar tolerance to MDA-MB-231 cells has been reported.[7] |
| HepG2 | 0.15% - 0.6% | Studies have shown good viability within this concentration range.[7] |
| Primary Cells | ≤ 0.1% | More sensitive to DMSO-induced toxicity.[2] |
Note: It is always recommended to perform a dose-response curve to determine the optimal DMSO concentration for your specific cell line and experimental conditions.
Visualizations
Cerivastatin's Mechanism of Action and Downstream Signaling
Cerivastatin inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. This inhibition prevents the synthesis of important isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho.[5] The proper localization and function of these proteins are critical for various cellular processes, including proliferation, migration, and survival.
Caption: Cerivastatin inhibits HMG-CoA reductase, disrupting downstream signaling.
Experimental Workflow for Troubleshooting Cerivastatin Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.
Caption: A step-by-step guide to troubleshooting cerivastatin precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Technical Support Center: Optimizing Cerivastatin Concentration for HMG-CoA Reductase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cerivastatin (B1668405) for maximal HMG-CoA reductase (HMG-CoA R) inhibition in experimental settings. This resource includes frequently asked questions (FAQs), troubleshooting guides for common assays, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is cerivastatin and why is it a potent HMG-CoA reductase inhibitor?
A1: Cerivastatin is a synthetic, enantiomerically pure pyridine (B92270) derivative that acts as a highly potent competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Its high affinity for the enzyme is demonstrated by its low Ki and IC50 values, making it significantly more potent than many other statins, such as lovastatin.[1][2]
Q2: What is the typical effective concentration range for cerivastatin in in vitro experiments?
A2: The effective concentration of cerivastatin can vary depending on the cell type and the specific experimental endpoint. For direct inhibition of HMG-CoA reductase activity, IC50 values are in the nanomolar range.[1] In cell-based assays, concentrations from 10 nM to 1 µM are often used to observe effects on cell signaling, proliferation, and viability. For example, in MDA-MB-231 breast cancer cells, a dose-dependent decrease in cell proliferation was observed with up to 40% inhibition at 25 ng/mL (approximately 55 nM).[3]
Q3: How does cerivastatin's inhibition of HMG-CoA reductase affect downstream signaling pathways?
A3: By inhibiting HMG-CoA reductase, cerivastatin prevents the synthesis of mevalonate (B85504) and its downstream products, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and RhoA, which are essential for their membrane localization and signaling functions.[4][5] Inhibition of RhoA signaling, in particular, has been shown to mediate many of cerivastatin's effects, including those on cell invasion and NF-κB activation.[4]
Q4: Can the effects of cerivastatin be reversed in cell culture experiments?
A4: Yes, the effects of cerivastatin can typically be reversed by co-incubation with mevalonate, the product of the HMG-CoA reductase reaction, or with downstream isoprenoids like GGPP.[6] This is a common experimental control to confirm that the observed effects are specifically due to the inhibition of the mevalonate pathway.
Data Presentation
Table 1: Inhibitory Potency of Cerivastatin
| Parameter | Value | Cell Line/System | Reference |
| Ki | 1.3 x 10⁻⁹ M | Rat liver microsomal HMG-CoA reductase | [1][2] |
| IC50 | 1.0 x 10⁻⁹ M | Cholesterol synthesis in HepG2 cells | [1] |
| IC50 | 1.0 - 1.2 x 10⁻⁹ M | HMG-CoA reductase from rat liver (for metabolites M23 & M24) | [2] |
| ED50 | 0.002 mg/kg (oral) | Hepatic cholesterol synthesis in rats and dogs | [1][2] |
Troubleshooting Guides
HMG-CoA Reductase Activity Assay (Spectrophotometric)
| Problem | Possible Cause(s) | Solution(s) |
| High background signal in no-enzyme control | 1. NADPH degradation. | 1. Prepare fresh NADPH solution and protect it from light. Aliquot to avoid multiple freeze-thaw cycles. |
| 2. Contaminated reagents or buffer. | 2. Use high-purity, sterile water and reagents. Filter-sterilize buffers if needed. | |
| Low or no enzyme activity | 1. Improper storage or handling of the enzyme. | 1. Store HMG-CoA reductase at -80°C and keep on ice during use. Avoid repeated freeze-thaw cycles. |
| 2. Incorrect assay buffer pH or composition. | 2. Ensure the assay buffer is at the optimal pH (typically around 7.4) and contains necessary components. | |
| 3. Inactive substrate (HMG-CoA). | 3. Use fresh or properly stored HMG-CoA. | |
| Inconsistent results between replicates | 1. Pipetting errors. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. |
| 2. Insufficient mixing of reagents. | 2. Gently mix the reaction components thoroughly before starting measurements. | |
| 3. Temperature fluctuations. | 3. Ensure the plate reader is pre-warmed and maintains a constant temperature (e.g., 37°C). |
Cell Viability Assays (e.g., MTT, CCK-8) with Cerivastatin Treatment
| Problem | Possible Cause(s) | Solution(s) |
| High variability between wells | 1. Uneven cell seeding. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between plating. |
| 2. Edge effects in the microplate. | 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS. | |
| Low signal or poor dynamic range | 1. Suboptimal cell number. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| 2. Insufficient incubation time with the viability reagent. | 2. Optimize the incubation time for the MTT or CCK-8 reagent (typically 1-4 hours). | |
| Unexpected increase in viability at high cerivastatin concentrations | 1. Compound interference with the assay. | 1. Run a control with cerivastatin in cell-free media to check for direct effects on the assay reagents. |
| 2. Contamination. | 2. Ensure aseptic technique throughout the experiment. |
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol is a general guideline for a 96-well plate format and may require optimization.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Cerivastatin (inhibitor)
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare fresh working solutions of NADPH and HMG-CoA in assay buffer. Keep on ice.
-
Prepare a stock solution of cerivastatin in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in assay buffer.
-
-
Assay Setup:
-
Blank: Assay buffer only.
-
No-Enzyme Control: Assay buffer + HMG-CoA + NADPH.
-
Enzyme Control (No Inhibitor): Assay buffer + HMG-CoA + NADPH + HMG-CoA Reductase.
-
Inhibitor Wells: Assay buffer + HMG-CoA + NADPH + HMG-CoA Reductase + cerivastatin at various concentrations.
-
-
Add all components except the enzyme to the respective wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the HMG-CoA Reductase enzyme to the appropriate wells.
-
Immediately start kinetic measurements of absorbance at 340 nm every 30-60 seconds for 10-20 minutes. The absorbance will decrease as NADPH is consumed.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (Vmax) from the linear portion of the kinetic curve for each well.
-
Correct the rates by subtracting the rate of the no-enzyme control.
-
Calculate the percent inhibition for each cerivastatin concentration relative to the enzyme control.
-
Plot percent inhibition versus cerivastatin concentration to determine the IC50 value.
-
Cell Viability Assay (MTT)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Cerivastatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of cerivastatin in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of cerivastatin. Include a vehicle control (medium with the same concentration of solvent used for cerivastatin).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Mandatory Visualizations
Caption: The Mevalonate Pathway and the Site of Cerivastatin Inhibition.
Caption: Cerivastatin's Effect on the RhoA and NF-κB Signaling Pathways.
Caption: General Experimental Workflow for Assessing Cerivastatin Efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Statins prevent NF-kappaB transactivation independently of the IKK-pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
potential drug-drug interactions with cerivastatin in co-culture studies
Technical Support Center: Cerivastatin (B1668405) Co-Culture Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers investigating potential drug-drug interactions (DDIs) with cerivastatin using in vitro co-culture models.
Frequently Asked Questions (FAQs)
Q1: What were the primary metabolic pathways for cerivastatin, and which cytochrome P450 (CYP) enzymes are critical to consider in DDI studies?
A1: Cerivastatin is cleared exclusively through metabolism.[1] It has two primary oxidative biotransformation pathways, making it theoretically less susceptible to interactions if one pathway is blocked.[1]
-
Demethylation: The metabolite M-1 (O-desmethyl-cerivastatin) is formed through demethylation. This reaction is catalyzed by both CYP2C8 and CYP3A4 .[1][2]
-
Hydroxylation: The metabolite M-23 (6-hydroxyl-cerivastatin) is formed via stereoselective hydroxylation. This pathway is predominantly mediated by CYP2C8 .[2]
Therefore, for in vitro DDI studies, it is crucial to use cell systems (e.g., primary human hepatocytes) that express functional CYP2C8 and CYP3A4 enzymes. Co-administration with drugs that are known inhibitors of these two enzymes is of primary interest.
Q2: Which drug classes are known to have significant interactions with cerivastatin?
A2: The most clinically significant interaction observed with cerivastatin was with fibrates, particularly gemfibrozil (B1671426) .[3][4] Gemfibrozil and its glucuronide metabolite are potent inhibitors of CYP2C8, which significantly blocks cerivastatin's primary clearance pathway. This leads to a substantial increase in cerivastatin plasma concentrations, elevating the risk of myopathy and rhabdomyolysis.[5][6] Other drugs that inhibit CYP2C8, such as clopidogrel (B1663587) , have also been associated with an increased risk of adverse effects.[6] Additionally, potent inhibitors of CYP3A4 could theoretically impact cerivastatin metabolism, although the dual-pathway metabolism mitigates this risk to some extent.[1][7]
Q3: Beyond metabolic enzymes, are there other mechanisms to consider for cerivastatin DDIs?
A3: Yes. Drug transporters play a role. Specifically, gemfibrozil has been shown to inhibit the hepatic uptake of cerivastatin by targeting the Organic Anion Transporting Polypeptide 1B1 (OATP1B1, gene SLCO1B1).[6][8] This inhibition of transport into the hepatocyte reduces the access of cerivastatin to its metabolizing enzymes (CYP2C8 and CYP3A4), further increasing systemic exposure. Therefore, co-culture models should ideally also express relevant uptake transporters like OATP1B1 to capture the full scope of potential interactions.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of cerivastatin metabolism in my co-culture experiment with a known CYP2C8 inhibitor.
-
Possible Cause 1: Sub-optimal Inhibitor Concentration. The inhibitor concentration may be too low to effectively compete with the substrate at the enzyme's active site.
-
Solution: Perform a dose-response experiment. Test a wide range of inhibitor concentrations to determine the IC50 (half-maximal inhibitory concentration). Refer to literature for known Ki or IC50 values to guide your concentration selection (See Table 1).
-
-
Possible Cause 2: Low CYP2C8 Activity in Cell Model. The specific lot of hepatocytes or the cell line used may have low or variable expression of CYP2C8.
-
Solution: First, qualify your cell model. Before the DDI experiment, run a positive control assay using a known CYP2C8-specific substrate (e.g., paclitaxel (B517696) 6α-hydroxylation) to confirm robust enzyme activity. If activity is low, consider sourcing cells from a different donor or using a different model system.
-
-
Possible Cause 3: Incorrect Incubation Time. The incubation time may be too short to detect a significant change or too long, leading to confounding cytotoxicity or metabolite degradation.
-
Solution: Optimize the incubation time. You should ensure that metabolite formation is in the linear range with respect to time. A typical incubation time for such assays is between 15 and 60 minutes.
-
Problem 2: My co-culture experiment shows high cytotoxicity in all wells, including controls treated only with cerivastatin.
-
Possible Cause 1: Cerivastatin Concentration is Too High. Although the goal is to study metabolism, high concentrations of cerivastatin can be cytotoxic, masking any effects from the DDI.
-
Solution: Determine the TC50 (50% toxic concentration) of cerivastatin in your specific cell model beforehand. For DDI studies, use a non-toxic concentration of cerivastatin, typically well below the TC50 and ideally around the Km (Michaelis constant) for its metabolizing enzymes.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve cerivastatin and the inhibitor (e.g., DMSO) may be at a concentration that is toxic to the cells.
-
Solution: Ensure the final concentration of the organic solvent in the culture medium is consistent across all wells and is below the tolerance level for your cells (typically ≤0.1% for DMSO).[9] Run a "vehicle control" well containing only the solvent at its final concentration to assess its specific impact on cell viability.
-
-
Possible Cause 3: Stressed Cell Culture. The cells may have been unhealthy or stressed before the experiment began due to factors like improper seeding density, contamination, or nutrient depletion.
-
Solution: Always perform a quality check of the cells (e.g., visual inspection for morphology, trypan blue exclusion for viability) before starting the experiment. Ensure proper aseptic technique and use fresh, pre-warmed media.
-
Data Presentation
Table 1: In Vitro Inhibition of Cerivastatin Metabolism by Gemfibrozil
| Parameter | Metabolite Measured | Test System | Inhibitor | Value | Reference |
| IC50 | M-23 (from Cerivastatin) | Recombinant CYP2C8 | Gemfibrozil | 68 µM | |
| IC50 | M-1 (from Cerivastatin) | Recombinant CYP2C8 | Gemfibrozil | 78 µM | |
| Ki | M-23 (from Cerivastatin) | Human Liver Microsomes | Gemfibrozil | 69 µM |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
Protocol: Assessing CYP2C8-Mediated DDI with Cerivastatin in a Hepatocyte Co-Culture
This protocol outlines a general procedure for evaluating the inhibitory effect of a compound (e.g., gemfibrozil) on the CYP2C8-mediated metabolism of cerivastatin.
1. Materials and Reagents:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated 24-well plates
-
Cerivastatin (substrate)
-
Test compound (inhibitor, e.g., Gemfibrozil)
-
Positive control inhibitor (e.g., Montelukast for CYP2C8)
-
NADPH regenerating system
-
LC-MS/MS grade solvents (e.g., acetonitrile (B52724), methanol, formic acid)
-
Cell viability assay kit (e.g., WST-1 or MTT)
2. Cell Culture and Seeding:
-
Thaw and seed primary human hepatocytes onto collagen-coated 24-well plates according to the supplier's instructions.
-
Maintain the culture for 24-48 hours to allow for cell attachment and recovery, ensuring a confluent monolayer.
-
Replace the medium with fresh, pre-warmed medium 2-4 hours before starting the experiment.
3. Inhibition Assay:
-
Prepare stock solutions of cerivastatin and the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitor in culture medium at 2x the final desired concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Aspirate the medium from the cells and add 250 µL of the inhibitor working solutions to the appropriate wells. Include "no inhibitor" and "vehicle control" wells.
-
Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.
-
Prepare a 2x cerivastatin working solution in culture medium (final concentration should be ~Km for CYP2C8, e.g., 5-10 µM).
-
Initiate the metabolic reaction by adding 250 µL of the 2x cerivastatin solution to each well.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding 500 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).
-
Transfer the supernatant to a new plate or tubes for LC-MS/MS analysis.
4. Sample Analysis (LC-MS/MS):
-
Centrifuge the samples to pellet cell debris and protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the CYP2C8-specific metabolite, M-23.
-
Monitor the parent compound (cerivastatin) and the M-23 metabolite.
5. Data Analysis:
-
Calculate the rate of M-23 formation in each well.
-
Normalize the rates relative to the "no inhibitor" control (defined as 100% activity).
-
Plot the percent remaining activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Cerivastatin is metabolized by CYP3A4 and CYP2C8.
Caption: Experimental workflow for an in vitro DDI study.
Caption: Mechanism of competitive inhibition of CYP2C8.
References
- 1. Clinical pharmacokinetics of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Severe Rhabdomyolysis Associated with the Cerivastatin-Gemfibrozil Combination Therapy: Report of a Case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerivastatin and gemfibrozil-associated rhabdomyolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gemfibrozil greatly increases plasma concentrations of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A screening study of drug-drug interactions in cerivastatin users: an adverse effect of clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational assessment of the interaction profile of cerivastatin supports its low propensity for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OATP1B1-related drug-drug and drug-gene interactions as potential risk factors for cerivastatin-induced rhabdomyolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Cerivastatin in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving cerivastatin (B1668405).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of cerivastatin observed in experimental models?
A1: The primary off-target effects of cerivastatin stem from its potent inhibition of HMG-CoA reductase. This inhibition not only reduces cholesterol synthesis but also depletes essential isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This depletion leads to impaired protein prenylation, affecting the function of small GTPases such as RhoA and Ras, which are crucial for various cellular processes.[1][2][3] The most significant clinical and experimental off-target effect is myotoxicity, which can range from myalgia to severe rhabdomyolysis.[4][5]
Q2: How can I mitigate the off-target effects of cerivastatin in my in vitro experiments?
A2: Off-target effects can be mitigated by repleting the downstream products of the mevalonate (B85504) pathway that are depleted by cerivastatin. Co-treatment with mevalonic acid, the direct product of HMG-CoA reductase, can rescue the toxic effects of cerivastatin.[6] Additionally, supplementation with geranylgeranyl pyrophosphate (GGPP) can specifically rescue effects related to the inhibition of RhoA signaling, while farnesyl pyrophosphate (FPP) can rescue effects related to Ras signaling.[3][7]
Q3: Is Coenzyme Q10 (CoQ10) supplementation effective in mitigating cerivastatin-induced myotoxicity in experimental models?
A3: The effectiveness of Coenzyme Q10 (CoQ10) supplementation in mitigating statin-induced myopathy is a subject of ongoing research with conflicting results.[8][9] Some studies suggest that statins reduce CoQ10 levels, and supplementation may alleviate muscle-related symptoms.[8] However, other studies have found no significant benefit of CoQ10 supplementation on statin-associated muscle symptoms.[10] Therefore, its utility in your specific experimental model should be empirically determined.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity or apoptosis observed in cell culture at low cerivastatin concentrations.
-
Potential Cause: Depletion of essential non-sterol isoprenoids (FPP and GGPP) leading to disruption of critical cellular signaling and induction of apoptosis.
-
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response curve and determine the IC50 value for cerivastatin in your specific cell line using a standard cytotoxicity assay (e.g., MTT or LDH assay).
-
Isoprenoid Rescue: Co-incubate the cells with cerivastatin and one of the following rescue agents:
-
Assess Rescue: Measure cell viability or apoptosis markers after co-treatment. A significant increase in viability or a decrease in apoptosis would indicate that the cytotoxicity is due to the depletion of these isoprenoids.
-
Issue 2: Unexpected changes in cell morphology, adhesion, or migration.
-
Potential Cause: Disruption of the RhoA signaling pathway due to decreased geranylgeranylation of RhoA, leading to alterations in the actin cytoskeleton.[3]
-
Troubleshooting Steps:
-
Visualize Cytoskeleton: Use immunofluorescence to stain for F-actin (e.g., with phalloidin) to observe changes in the cytoskeleton architecture in cerivastatin-treated cells compared to controls.
-
Rescue with GGPP: Co-treat cells with cerivastatin and GGPP (10 µM).[11] Assess whether GGPP can prevent or reverse the observed morphological changes.
-
RhoA Activation Assay: Directly measure the activity of RhoA using a RhoA activation assay (pull-down assay) to confirm that cerivastatin is inhibiting RhoA signaling in your experimental system.
-
Issue 3: Difficulty in replicating cerivastatin-induced myotoxicity in vitro.
-
Potential Cause: Cell type-specific sensitivity, inappropriate assay endpoints, or insufficient cerivastatin concentration.
-
Troubleshooting Steps:
-
Cell Line Selection: Use a relevant muscle cell line (e.g., C2C12 myotubes or primary skeletal muscle cells).
-
Endpoint Selection: Measure endpoints sensitive to statin-induced myotoxicity, such as inhibition of protein synthesis ([3H]leucine incorporation) or ATP levels, in addition to traditional cytotoxicity markers like LDH release.[6]
-
Optimize Concentration: Ensure you are using a concentration of cerivastatin that is sufficient to inhibit HMG-CoA reductase in your chosen cell line. This can be confirmed by measuring cholesterol synthesis.[6]
-
Quantitative Data Summary
Table 1: Mitigation of Cerivastatin-Induced Effects by Isoprenoid Supplementation
| Experimental Model | Cerivastatin Concentration | Off-Target Effect Observed | Rescue Agent | Rescue Agent Concentration | % Rescue/Reversal of Effect | Reference |
| MDA-MB-231 Breast Cancer Cells | 1 µM | Inhibition of cell invasion | GGPP | 10 µM | Complete reversal | [3] |
| MDA-MB-231 Breast Cancer Cells | 1 µM | Inhibition of cell proliferation | GGPP | 10 µM | Complete reversal | [3] |
| Neonatal Rat Skeletal Myotubes | IC50 for protein synthesis inhibition | Inhibition of protein synthesis | Mevalonic acid lactone | 100 µM | Complete reversal | [6] |
| YT-INDY NK Leukemia Cells | 3.1 µM (Lovastatin) | Inhibition of cytotoxicity | GGPP | 10 µM | Significant reversal | [12] |
Table 2: Coenzyme Q10 Supplementation in Statin-Associated Muscle Symptoms (Clinical & Pre-clinical Data)
| Study Population/Model | Statin Used | CoQ10 Dosage | Duration | Outcome on Muscle Symptoms | Reference |
| Patients with confirmed statin myopathy | Simvastatin (20 mg/day) | 600 mg/day (ubiquinol) | 8 weeks | No significant reduction in muscle pain | [10] |
| Patients with statin-associated myalgia | Various statins | 100 mg/day | 30 days | Significant improvement in muscle pain and weakness | [8] |
| Patients with statin-associated muscle symptoms | Simvastatin | 200 mg/day | 12 weeks | No difference in myalgia score compared to placebo | [13] |
Experimental Protocols
Protocol 1: Isoprenoid Rescue of Cerivastatin-Induced Cytotoxicity
-
Cell Seeding: Plate cells (e.g., C2C12 myoblasts) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. Differentiate myoblasts into myotubes if required by your experimental design.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of cerivastatin in DMSO.
-
Prepare 10 mM stock solutions of GGPP and FPP in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a 100 mM stock solution of mevalonic acid lactone in water and warm to 37°C to hydrolyze the lactone to mevalonic acid.
-
-
Treatment:
-
Prepare a serial dilution of cerivastatin in cell culture medium.
-
For rescue experiments, prepare cerivastatin dilutions containing the final desired concentration of the rescue agent (e.g., 10 µM GGPP).
-
Remove the old medium from the cells and add 100 µL of the treatment or control medium to each well. Include vehicle controls for both cerivastatin and the rescue agents.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cytotoxicity:
-
Perform an MTT or LDH assay according to the manufacturer's protocol to determine cell viability.
-
Alternatively, use an apoptosis assay (e.g., Annexin V/PI staining) to quantify apoptotic cells.
-
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability as a percentage against cerivastatin concentration for both the rescue and non-rescue conditions.
Protocol 2: RhoA Activation Pull-Down Assay
-
Cell Lysis:
-
Culture and treat cells with cerivastatin (and rescue agents if applicable) as required.
-
Wash cells with ice-cold PBS and lyse them in 1X Assay/Lysis Buffer containing protease inhibitors.[14]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Positive and Negative Controls (Optional but Recommended):
-
In separate tubes, load a portion of the control lysate with GTPγS (a non-hydrolyzable GTP analog) for a positive control and GDP for a negative control.[15]
-
-
Pull-Down of Active RhoA:
-
Incubate 500-1000 µg of protein lysate with Rhotekin-RBD agarose (B213101) beads for 1 hour at 4°C with gentle rotation.[16] Rhotekin-RBD specifically binds to the active, GTP-bound form of RhoA.
-
-
Washing: Pellet the beads by centrifugation and wash them three times with 1X Assay/Lysis Buffer to remove non-specific binding.[14]
-
Elution and Western Blotting:
-
Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensity of the active RhoA pulled down in each sample. Also, run a western blot for total RhoA from the initial cell lysates to normalize the active RhoA levels.
Visualizations
Caption: Cerivastatin inhibits HMG-CoA reductase in the mevalonate pathway.
Caption: Cerivastatin's effect on the RhoA signaling pathway.
Caption: Workflow for mitigating cerivastatin's off-target effects.
References
- 1. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacogenetics of Statin-Induced Myotoxicity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro myotoxicity of the 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors, pravastatin, lovastatin, and simvastatin, using neonatal rat skeletal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of Coenzyme Q10 Supplementation in Statin-Induced Myopathy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. A randomized trial of coenzyme Q10 in patients with confirmed statin myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Statins inhibit proliferation and cytotoxicity of a human leukemic natural killer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Randomized Trial of Coenzyme Q10 in Patients with Statin Myopathy: Rationale and Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. RhoA Activation Assay Kit (ab211164) is not available | Abcam [abcam.com]
cerivastatin-induced apoptosis and methods for its prevention in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cerivastatin-induced apoptosis in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which cerivastatin (B1668405) induces apoptosis in vitro?
A1: Cerivastatin, an inhibitor of HMG-CoA reductase, primarily induces apoptosis by depleting isoprenoids, specifically geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP), which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Ras, and Rac.[1][2][3] This disruption of protein prenylation leads to the activation of caspase cascades, ultimately resulting in programmed cell death.[4]
Q2: In which cell types has cerivastatin been observed to induce apoptosis?
A2: Cerivastatin has been shown to induce apoptosis in a variety of cell types, including:
-
Human aortic smooth muscle cells[1]
-
Vascular smooth muscle cells[5]
-
Neutrophils and monocytes[5]
-
Acute myeloid leukemia (AML) cells[3]
-
Human T, B, and myeloma tumor cells[4]
-
Prostate cancer cell lines (PC3, DU145, and LnCap)[6]
-
A human rhabdomyosarcoma (RD) cell line, used as a skeletal muscle model[7]
Q3: How can I prevent or rescue cerivastatin-induced apoptosis in my cell culture experiments?
A3: Cerivastatin-induced apoptosis can be prevented or reversed by replenishing the depleted products of the mevalonate (B85504) pathway. Co-incubation of cells with mevalonic acid, geranylgeranyl pyrophosphate (GGPP), or farnesyl pyrophosphate (FPP) has been demonstrated to rescue cells from apoptosis.[1][3] Additionally, the use of bicarbonate has been shown to suppress cerivastatin-induced apoptosis by preventing intracellular acidification and subsequent caspase activation.[7]
Q4: What is the role of caspases in cerivastatin-induced apoptosis?
A4: Caspases are a family of proteases that are central to the execution of apoptosis. Cerivastatin treatment has been shown to activate several caspases, including caspase-3, caspase-7, caspase-8, and caspase-9.[4][5][6][7] The activation of these caspases is a critical step in the apoptotic pathway triggered by cerivastatin.
Q5: How do Bcl-2 family proteins regulate cerivastatin-induced apoptosis?
A5: The Bcl-2 family of proteins are key regulators of the mitochondrial pathway of apoptosis.[10][11][12] Statins, including cerivastatin, can alter the expression of these proteins. For instance, they have been shown to downregulate the anti-apoptotic protein Bcl-2, which can shift the cellular balance towards apoptosis.[13][14][15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of apoptosis observed at low cerivastatin concentrations. | The cell line being used is highly sensitive to statin-induced apoptosis. | Perform a dose-response experiment to determine the optimal concentration of cerivastatin for your specific cell line and experimental goals. Consider using a cell line known to be less sensitive if the experimental design allows. |
| Inconsistent results in apoptosis assays. | 1. Variability in cell confluence or health. 2. Inconsistent timing of cerivastatin treatment and sample collection. 3. Reagent degradation. | 1. Ensure consistent cell seeding density and monitor cell health prior to treatment. 2. Strictly adhere to a standardized timeline for treatment and harvesting. 3. Use fresh reagents and follow the manufacturer's storage and handling instructions. |
| Unable to rescue apoptosis with mevalonate, GGPP, or FPP. | 1. Insufficient concentration of the rescue agent. 2. The timing of the addition of the rescue agent is not optimal. 3. The apoptotic cascade has progressed beyond the point of rescue. | 1. Titrate the concentration of the rescue agent to find the effective dose for your system. 2. Add the rescue agent simultaneously with or shortly after the cerivastatin treatment. 3. Assess apoptosis at earlier time points. |
| No significant apoptosis is observed even at high cerivastatin concentrations. | The cell line is resistant to cerivastatin-induced apoptosis. | Confirm the activity of your cerivastatin stock. If the compound is active, your cell line may have intrinsic resistance mechanisms. Consider using a different statin or an alternative method to induce apoptosis. |
Quantitative Data Summary
Table 1: Effective Concentrations of Cerivastatin in Inducing Apoptosis
| Cell Type | Cerivastatin Concentration | Observed Effect | Reference |
| Human Aortic Smooth Muscle Cells | Concentration-dependent | Prevention of cell growth and induction of apoptosis. | [1] |
| Phagocytes and Smooth Muscle Cells | ≥ 10 nM | Increased rate of apoptosis. | [5] |
| Acute Myeloid Leukemia (AML) Cells | Not specified | At least 10 times more potent than other statins at inducing apoptosis. | [3] |
| RD Cell Line (Skeletal Muscle Model) | Concentration-dependent | Reduced cell viability and DNA fragmentation. | [7] |
Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is for the detection of apoptosis by flow cytometry, distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Conjugate
-
Propidium Iodide (PI) Staining Solution
-
1X Annexin-Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells in suspension
-
Flow cytometer
Procedure:
-
Harvest cells following treatment with cerivastatin and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This protocol provides a method for quantifying the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric substrate (e.g., DEVD-pNA)
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Treated and untreated cells
-
Microplate reader
Procedure:
-
Induce apoptosis in cells with cerivastatin.
-
Pellet the cells and resuspend them in chilled Cell Lysis Buffer.
-
Incubate the cell lysate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Add 50 µL of the cell lysate to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of the caspase-3 substrate (4 mM DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the plate in a microplate reader at a wavelength of 405 nm.
Visualizations
Caption: Signaling pathway of cerivastatin-induced apoptosis and points of intervention for its prevention.
Caption: General experimental workflow for studying cerivastatin-induced apoptosis and its prevention.
Caption: A logical flow diagram for troubleshooting common issues in cerivastatin apoptosis experiments.
References
- 1. Cerivastatin-induced apoptosis of human aortic smooth muscle cells through partial inhibition of basal activation of extracellular signal-regulated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of statin intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerivastatin triggers tumor-specific apoptosis with higher efficacy than lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Induction of apoptosis and inhibition of migration of inflammatory and vascular wall cells by cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preventive effects of bicarbonate on cerivastatin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cerivastatin, an inhibitor of HMG-CoA reductase, inhibits the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. imrpress.com [imrpress.com]
- 13. Statins, Bcl-2 and Apoptosis: Cell Death or Cell Protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Atorvastatin inhibits cholesterol-induced caspase-3 cleavage through down-regulation of p38 and up-regulation of Bcl-2 in the rat carotid artery - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum concentration on cerivastatin efficacy in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cerivastatin (B1668405) in in vitro experiments. The following information addresses common issues related to experimental setup, particularly the impact of serum concentration on cerivastatin's efficacy.
Frequently Asked Questions (FAQs)
Q1: My in vitro results with cerivastatin are inconsistent. What could be the cause?
A1: Inconsistent results with cerivastatin in vitro can arise from several factors. One of the most significant is the concentration of serum (e.g., Fetal Bovine Serum, FBS) in your cell culture medium. Cerivastatin's high plasma protein binding affinity means that serum proteins, particularly albumin, can sequester the drug, reducing its effective concentration available to the cells.[1] Variability in serum batches can also contribute to inconsistent outcomes.[2]
Q2: What is the recommended serum concentration for in vitro experiments with cerivastatin?
A2: The optimal serum concentration depends on the specific research question and cell type.
-
For assessing direct cellular effects: Many studies utilize low serum (e.g., 1-2%) or serum-free conditions to minimize the interference of serum components. This is particularly important when determining parameters like IC50 values for cell viability or proliferation.
-
For long-term cell viability: A minimal serum concentration that maintains the health of the specific cell line is often used. For instance, some studies on breast cancer cell lines have used 2% fetal calf serum to ensure cell viability during proliferation assays.
It is crucial to maintain a consistent serum concentration across all experiments and controls to ensure reproducibility.
Q3: How does serum concentration affect the apparent efficacy of cerivastatin?
A3: Higher serum concentrations can lead to a decrease in the apparent potency of cerivastatin. This is because serum proteins, like albumin, and lipoproteins can bind to statins, reducing the concentration of free, pharmacologically active drug in the culture medium.[1] Therefore, a higher total concentration of cerivastatin may be required to achieve the same biological effect in the presence of higher serum levels.
Q4: Should cerivastatin be activated before use in in vitro experiments?
A4: Cerivastatin is administered in its active, open-ring form as a sodium salt. Unlike some other statins like simvastatin, which are prodrugs and require in vivo hydrolysis to become active, cerivastatin does not require pre-activation for in vitro use.
Troubleshooting Guides
Problem: Higher than expected IC50 value for cerivastatin in a cell viability assay.
-
Possible Cause 1: High Serum Concentration.
-
Troubleshooting Step: Reduce the serum concentration in your culture medium. Consider performing the assay in serum-free medium or a low-serum medium (e.g., 0.5-2% FBS). If serum is necessary for cell health, ensure the concentration is kept consistent across all experiments and consider it as a variable that may increase the IC50.
-
-
Possible Cause 2: Cell Line Resistance.
-
Troubleshooting Step: Different cell lines exhibit varying sensitivities to statins. Research the specific cell line you are using to see if there is published data on its response to cerivastatin or other statins. The effect of cerivastatin has been shown to be lower on poorly invasive MCF-7 breast cancer cells compared to the more aggressive MDA-MB-231 cells.[3]
-
-
Possible Cause 3: Sub-optimal Assay Conditions.
-
Troubleshooting Step: Review your cell viability assay protocol (e.g., MTT, XTT). Ensure that the cell seeding density, incubation times with cerivastatin, and the concentration of the viability reagent are optimized for your specific cell line.
-
Problem: No significant induction of apoptosis observed.
-
Possible Cause 1: Insufficient Cerivastatin Concentration or Exposure Time.
-
Troubleshooting Step: Increase the concentration of cerivastatin and/or the duration of exposure. Apoptosis is a time- and dose-dependent process. Some studies have shown that prolonged treatment with high doses of cerivastatin is required to induce a loss of cell attachment.[3]
-
-
Possible Cause 2: Serum Interference.
-
Troubleshooting Step: As with viability assays, high serum concentrations can reduce the effective concentration of cerivastatin. Try performing the apoptosis assay in reduced serum conditions.
-
-
Possible Cause 3: Apoptosis Pathway is Not the Primary Mechanism of Action.
-
Troubleshooting Step: In some cell types, the primary effect of cerivastatin at lower concentrations may be cytostatic (inhibition of proliferation) rather than cytotoxic (induction of apoptosis).[4] Consider performing cell cycle analysis to investigate for cell cycle arrest, for example, at the G1/S phase.[5]
-
Data Presentation
Table 1: Effect of Cerivastatin on Cell Proliferation and Viability in a Low-Serum Environment
| Cell Line | Cerivastatin Concentration (ng/mL) | Serum Concentration | Incubation Time | Effect on Proliferation/Viability |
| MDA-MB-231 | 25 | 2% FCS | 36 h | ~40% inhibition of proliferation |
| MDA-MB-231 | 50 | 2% FCS | 36 h | Cytotoxic effect observed |
| MCF-7 | up to 25 | 2% FCS | 36 h | Poorly affected |
Table 2: Impact of Cerivastatin on Cell Invasion in Serum-Free Medium
| Cell Line | Cerivastatin Concentration (ng/mL) | Serum Concentration | Incubation Time | Effect on Invasion |
| MDA-MB-231 | 25 | Serum-Free | 18 h | ~54% inhibition of invasion through Matrigel |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with a fresh medium containing various concentrations of cerivastatin or vehicle control. It is recommended to use a low serum concentration (e.g., 2% FBS) or serum-free medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Culture cells with the desired concentrations of cerivastatin in a low-serum medium for the specified time.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both stains.
Western Blot for RhoA Signaling Pathway
-
Protein Extraction: After treating cells with cerivastatin in a low-serum medium, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RhoA or a downstream effector (e.g., ROCK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like beta-actin or GAPDH.
Visualizations
Caption: Mechanism of action of cerivastatin.
Caption: General experimental workflow.
Caption: Troubleshooting logic flow.
References
- 1. What is a relevant statin concentration in cell experiments claiming pleiotropic effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Effects of statins on the secretion of human serum albumin in cultured HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
identifying genetic variants affecting cerivastatin metabolism in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of genetic variants on cerivastatin (B1668405) metabolism using cell line-based assays.
Frequently Asked Questions (FAQs)
Q1: Which genetic variants are known to significantly affect cerivastatin metabolism and transport?
A1: The most well-documented genetic variants influencing cerivastatin pharmacokinetics are found in the SLCO1B1 and CYP2C8 genes.
-
SLCO1B1 : This gene encodes the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), which is responsible for the uptake of cerivastatin into hepatocytes. Variants such as c.521T>C (p.Val174Ala, rs4149056) are associated with reduced OATP1B1 function, leading to decreased cerivastatin uptake.[1][2][3][4] Other variants like R57Q and P155T also show a significant reduction in cerivastatin transport.[1]
-
CYP2C8 : This gene encodes the Cytochrome P450 2C8 enzyme, a primary enzyme responsible for cerivastatin metabolism.[5][6] Variants such as CYP2C83 and CYP2C84 have been shown to alter cerivastatin's metabolic clearance.[5] A frameshift deletion (V472fsL494) can result in a defective, heme-free CYP2C8 protein.[5]
Q2: What are the primary metabolites of cerivastatin I should be measuring?
A2: The primary oxidative metabolites of cerivastatin are 6-hydroxyl-cerivastatin (M-23) and O-desmethyl-cerivastatin (M-1).[5] CYP2C8 is the main enzyme responsible for the formation of both metabolites, accounting for up to 60% of its oxidation, while CYP3A4 contributes to about 40%, primarily forming the M-1 metabolite.[5]
Q3: Which cell lines are appropriate for studying cerivastatin metabolism and transport?
A3: Stably transfected cell lines are commonly used to investigate the function of specific transporters and enzymes. For example, Human Embryonic Kidney 293 (HEK293) cells are frequently used to express SLCO1B1 variants to study cerivastatin uptake.[1][2] For metabolic studies, cell lines expressing specific CYP450 enzymes, such as CYP2C8 variants, are utilized.[5] It's important to note that many common human hepatoma cell lines, like HepG2, have negligible levels of drug-metabolizing enzymes and may not be suitable without genetic modification.[7][8]
Q4: How can I confirm that the observed effects are due to the specific genetic variant and not other cellular factors?
A4: To ensure the observed effects are specific to the genetic variant, it is crucial to include proper controls in your experiment. This includes using a parental cell line (without the transfected gene) as a negative control and a cell line transfected with the wild-type (reference) gene as a positive control. Comparing the activity of the variant-expressing cell line to these controls will help isolate the effect of the genetic variant. Additionally, measuring the mRNA or protein expression levels of the transfected gene can confirm that any functional differences are not due to variations in expression levels.[2]
Troubleshooting Guides
Issue 1: Low or no detectable uptake of cerivastatin in my SLCO1B1-transfected cell line.
| Possible Cause | Troubleshooting Step |
| Inefficient Transfection | Verify the expression of the SLCO1B1 protein via Western blot or qPCR. Optimize transfection protocol if expression is low. |
| Incorrect Assay Conditions | Ensure the incubation time and cerivastatin concentration are within the linear range of transport.[2] Use a prototypical OATP1B1 substrate, like estrone-3-sulfate (ES), to validate transporter activity.[2] |
| Cell Line Integrity | Check for mycoplasma contamination, as it can affect cellular functions. Ensure the cell passage number is low, as high passage numbers can lead to inconsistent results.[9][10] |
| Non-functional Transporter | Confirm the genetic sequence of your construct to ensure no mutations were introduced during cloning that would render the protein non-functional. |
Issue 2: High variability in cerivastatin metabolite formation in my CYP2C8-expressing cell line.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your culture plates. Variations in cell number will lead to variability in metabolic activity. |
| Substrate Concentration | Use a range of cerivastatin concentrations to determine the kinetic parameters (Km and Vmax). Ensure the concentration used in the assay is appropriate for the specific CYP2C8 variant being studied. |
| Cofactor Limitation | Ensure that the assay buffer is supplemented with necessary cofactors for CYP450 activity, such as NADPH. |
| Cellular Stress | Minimize cellular stress during the experiment. This includes gentle handling of cells and maintaining optimal culture conditions (temperature, CO2, humidity). |
Issue 3: My results are not reproducible across different experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Passage Number | Use cells within a narrow passage number range for all experiments to minimize phenotypic drift.[9][10] |
| Reagent Variability | Use the same lot of reagents (e.g., serum, media, drugs) for a set of experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
| Assay Timing | Perform experiments at a consistent time point after cell seeding to ensure cells are in a similar growth phase. |
| Environmental Factors | Maintain consistent incubator conditions (temperature, CO2, humidity) as fluctuations can impact cell health and metabolism. |
Data Presentation
Table 1: Impact of SLCO1B1 Variants on Cerivastatin Uptake in HEK293/FRT Cells
| SLCO1B1 Variant/Haplotype | Cerivastatin Uptake (% of Reference) |
| Reference (Wild-Type) | 100% |
| V174A | 32% |
| R57Q | 18% |
| P155T | 72% |
| Frameshift Insertion | 3.4% |
| OATP1B114 | 2.1% |
| OATP1B115 | 5.7% |
Data summarized from a study by the American Society for Clinical Pharmacology and Therapeutics.[1]
Table 2: Impact of CYP2C8 Variants on Cerivastatin Metabolic Clearance
| CYP2C8 Variant | Change in Cerivastatin Metabolic Clearance (Compared to Wild-Type) |
| CYP2C8.3 | Up to 6-fold increase |
| CYP2C8.4 | Up to 6-fold increase |
| V472fsL494 | Generates a defective, mostly heme-free protein |
Data summarized from a study published in Pharmacogenetics and Genomics.[5]
Experimental Protocols
1. Cerivastatin Uptake Assay in SLCO1B1-Transfected HEK293/FRT Cells
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Cell Culture: Stably transfected HEK293/FRT cells expressing the empty vector, SLCO1B1 reference, or variant constructs are plated on poly-D-lysine-coated 24-well plates.[2]
-
Assay Initiation: 24 hours after seeding, the uptake study is initiated by incubating the cells with 5 nmol/L [³H]-cerivastatin for 5 minutes at 37°C.[2]
-
Assay Termination: The reaction is stopped by removing the media and washing the cells three times with ice-cold Krebs-Henseleit buffer.[2]
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Cell Lysis and Measurement: Cells are lysed with 0.1N NaOH and 0.1% sodium dodecyl sulfate. The intracellular concentration of [³H]-cerivastatin is measured by liquid scintillation counting.[2]
2. Cerivastatin Metabolism Assay using Recombinant CYP2C8
-
Enzyme Reconstitution: Recombinant CYP2C8 is reconstituted with cytochrome P450 reductase and cytochrome b5 in a 1:2:1 ratio, respectively, with 100 μM DLPC micelles on ice for 20 minutes.[5]
-
Assay Mixture: The mixture is diluted with potassium phosphate (B84403) buffer (100 mM KPi, pH 7.4) to achieve the desired final enzyme concentration.[5]
-
Metabolic Reaction: The reaction is initiated by adding cerivastatin and an NADPH-generating system. The mixture is incubated at 37°C.
-
Sample Analysis: The formation of cerivastatin metabolites (M-1 and M-23) is quantified using liquid chromatography-mass spectrometry (LC-MS).[5]
Visualizations
Caption: Cerivastatin uptake and metabolism pathway.
Caption: General experimental workflow.
References
- 1. OATP1B1-related drug-drug and drug-gene interactions as potential risk factors for cerivastatin-induced rhabdomyolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OATP1B1-related drug–drug and drug–gene interactions as potential risk factors for cerivastatin-induced rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Cerivastatin, Genetic Variants, and the Risk of Rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerivastatin in vitro metabolism by CYP2C8 variants found in patients experiencing rhabdomyolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell lines: a tool for in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. bioivt.com [bioivt.com]
Technical Support Center: Cerivastatin and Its Degradation Products in Experimental Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cerivastatin (B1668405). Understanding the stability of cerivastatin and the impact of its degradation products is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of cerivastatin that I should be aware of in my experiments?
A1: The primary degradation products of cerivastatin include its two main oxidative metabolites, M-1 (O-desmethyl) and M-23 (hydroxylated), and its corresponding lactone form.[1][2] Both M-1 and M-23 are pharmacologically active, exhibiting inhibitory effects on HMG-CoA reductase similar to the parent compound.[1][3] The lactone form can also be generated, particularly under acidic conditions, and is known to be more lipophilic than the open-acid form.[4]
Q2: How are the active metabolites of cerivastatin formed?
A2: The active metabolites of cerivastatin are formed primarily through hepatic metabolism. The demethylation of the benzylic methyl ether moiety, leading to M-1, is catalyzed by cytochrome P450 (CYP) enzymes CYP2C8 and CYP3A4. The hydroxylation of one of the methyl groups on the 6-isopropyl substituent, resulting in M-23, is catalyzed by CYP2C8.[1][2][5]
Q3: Are the degradation products of cerivastatin biologically active?
A3: Yes, the main metabolites M-1 and M-23 are active inhibitors of HMG-CoA reductase, with potencies comparable to cerivastatin itself.[1][3] The lactone form is also considered biologically active and its formation can be influenced by pH.[4] The presence of these active compounds can significantly impact experimental outcomes if not accounted for.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or unexpected bioactivity in HMG-CoA reductase inhibition assays.
-
Question: My HMG-CoA reductase inhibition assays with cerivastatin are showing high variability and lower than expected IC50 values. What could be the cause?
-
Answer: This issue often arises from the presence of the active metabolites M-1 and M-23, or the lactone form of cerivastatin in your sample. Since these degradation products also inhibit HMG-CoA reductase, their presence can lead to an overestimation of the inhibitory activity, resulting in inconsistent and seemingly lower IC50 values for what you believe to be a pure cerivastatin solution.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze your cerivastatin stock solution using a stability-indicating HPLC-UV method (see Protocol 1) to check for the presence of degradation products.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock that has been stored under appropriate conditions (cool, dark, and dry).
-
Control for pH: Be mindful of the pH of your assay buffer. Acidic conditions can promote the formation of the lactone form. Maintain a stable physiological pH (around 7.4) to minimize this conversion.[4]
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Consider Metabolite Standards: If you suspect metabolism is occurring in your assay system (e.g., in cell-based assays with metabolic activity), consider using analytical standards for M-1 and M-23 as controls to understand their contribution to the overall activity.
-
Issue 2: Variability and unexpected effects in cell-based assays (e.g., proliferation, apoptosis, toxicity).
-
Question: I am observing inconsistent results in my cell-based assays, including unexpected levels of cytotoxicity, when treating cells with cerivastatin. Why might this be happening?
-
Answer: Cerivastatin and its degradation products can affect various cellular signaling pathways. The variability in your results could be due to the degradation of cerivastatin in your cell culture medium over the course of the experiment, leading to a mixture of the parent compound and its active degradation products. The lactone form, being more lipophilic, may have different cell permeability and intracellular distribution, contributing to variable responses.
Troubleshooting Steps:
-
Assess Stability in Media: Perform a time-course stability study of cerivastatin in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO2). Collect samples at different time points (e.g., 0, 6, 12, 24, 48 hours) and analyze them by HPLC to quantify the remaining parent compound and the formation of degradation products.
-
Minimize Exposure to Light: Protect your stock solutions and cell culture plates from light, as statins can be susceptible to photodegradation.[3]
-
Replenish Treatment Media: For long-term experiments, consider replenishing the cerivastatin-containing media at regular intervals to maintain a more consistent concentration of the active parent compound.
-
Use Serum-Free Media for Initial Tests: If possible, conduct initial short-term experiments in serum-free media to minimize potential enzymatic degradation by esterases present in the serum.
-
Quantitative Data on Cerivastatin Degradation
The stability of statins is influenced by factors such as pH, temperature, and light. While specific kinetic data for cerivastatin is limited in publicly available literature, the following table summarizes general stability information for statins under forced degradation conditions, which can serve as a guide for experimental design.
| Stress Condition | Typical Observations for Statins | Potential Cerivastatin Degradation Products |
| Acidic Hydrolysis | Significant degradation.[5] | Cerivastatin Lactone, other hydrolytic products |
| Alkaline Hydrolysis | Significant degradation.[5] | Hydrolytic ring-opening of the lactone |
| **Oxidative (e.g., H₂O₂) ** | Degradation observed.[5] | Oxidized derivatives |
| Thermal | Generally more stable, but degradation can occur at elevated temperatures.[5] | Isomers, other thermal degradants |
| Photolytic (UV/Vis light) | Susceptible to degradation.[2][3] | Photo-isomers, other photoproducts |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Cerivastatin
This protocol provides a general framework for a reversed-phase HPLC-UV method to separate and quantify cerivastatin from its major degradation products.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 0.02 M potassium dihydrogen phosphate), pH adjusted
-
Cerivastatin reference standard
-
Standards for M-1, M-23, and cerivastatin lactone (if available)
Methodology:
-
Mobile Phase Preparation: A common mobile phase for statin analysis is a mixture of acetonitrile and a phosphate buffer. A typical starting point could be a gradient elution to ensure separation of the parent drug from potential degradation products. For example, a gradient of acetonitrile and 0.02 M phosphate buffer (pH 4.0) could be employed.
-
Standard Solution Preparation: Prepare a stock solution of cerivastatin reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. From this, prepare a series of working standards by diluting with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute your experimental samples with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile and 0.02 M Phosphate Buffer (pH 4.0)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 245 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the standards and samples. Identify and quantify cerivastatin and its degradation products based on their retention times and the calibration curve. The retention times of the degradation products will need to be determined by running forced degradation samples or using pure standards if available.
Visualizations
Signaling Pathways and Experimental Workflows
Cerivastatin Metabolism and Formation of Active Degradation Products.
Experimental Workflow for Troubleshooting Inconsistent Results.
References
Validation & Comparative
Cerivastatin vs. Atorvastatin: An In Vitro Efficacy Comparison for LDL Cholesterol Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the efficacy of cerivastatin (B1668405) and atorvastatin (B1662188) in key mechanisms related to the reduction of LDL cholesterol. The data presented is compiled from peer-reviewed scientific literature to offer an objective analysis of these two statins at the molecular and cellular levels.
Quantitative Efficacy Comparison
The primary mechanism of action for statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values for cerivastatin and atorvastatin from a comparative study using human liver microsomes.
| Compound | IC50 (nM) for HMG-CoA Reductase Inhibition | Source |
| Cerivastatin | 6 | Human Liver Microsomes |
| Atorvastatin | 40 - 100 | Human Liver Microsomes |
Lower IC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays used to determine the efficacy of statins in reducing LDL cholesterol.
HMG-CoA Reductase Activity Assay (Enzymatic Assay)
This assay directly measures the inhibition of the HMG-CoA reductase enzyme by monitoring the decrease in NADPH absorbance, which is consumed during the conversion of HMG-CoA to mevalonate.
Materials:
-
Purified human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer)
-
Cerivastatin and Atorvastatin dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of cerivastatin and atorvastatin to determine a range of concentrations for IC50 calculation.
-
In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and the statin solution (or solvent control).
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C.
-
The rate of NADPH consumption is proportional to the enzyme activity. Calculate the percent inhibition for each statin concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the statin concentration and fit the data to a dose-response curve to determine the IC50 value.
LDL Uptake Assay (Cell-Based Assay)
This assay measures the ability of cells, typically the human hepatoma cell line HepG2, to take up LDL particles from the surrounding medium after treatment with a statin. Increased LDL uptake is a downstream effect of HMG-CoA reductase inhibition.
Materials:
-
HepG2 cells
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Cell culture medium
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Cerivastatin and Atorvastatin
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture HepG2 cells in a suitable format (e.g., 96-well plate) until they reach the desired confluency.
-
Treat the cells with various concentrations of cerivastatin or atorvastatin for a predetermined period (e.g., 24 hours) to allow for the upregulation of LDL receptors.
-
After the treatment period, replace the medium with a medium containing fluorescently labeled LDL and incubate for a few hours to allow for LDL uptake.
-
Wash the cells with PBS to remove any unbound fluorescent LDL.
-
Quantify the amount of LDL uptake by measuring the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
Compare the fluorescence intensity in statin-treated cells to that in untreated control cells to determine the relative increase in LDL uptake.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
A Comparative Analysis of Cerivastatin and Simvastatin on Endothelial Function: A Retrospective Review
A critical prelude to this comparison is the market status of cerivastatin (B1668405). In August 2001, Bayer AG voluntarily withdrew cerivastatin (Baycol/Lipobay) from the global market (with the exception of Japan at the time) due to a high number of reports of fatal rhabdomyolysis, a severe muscle-wasting condition.[1][2] This adverse event was found to be more frequent with cerivastatin, particularly at higher doses and when used concurrently with gemfibrozil, than with other available statins.[1][2][3][4] Consequently, this guide serves as a retrospective analysis based on data available up to its withdrawal, comparing its properties with simvastatin (B1681759), a widely used statin that remains on the market.
This comparison guide provides a detailed, data-driven analysis of the effects of cerivastatin and simvastatin on endothelial function. It is intended for researchers, scientists, and drug development professionals interested in the vascular effects of HMG-CoA reductase inhibitors.
Quantitative Data on Endothelial Function Markers
The following tables summarize the quantitative effects of cerivastatin and simvastatin on key markers of endothelial function, including flow-mediated dilation (FMD), nitric oxide (NO) bioavailability, and the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).
Table 1: Effects on Flow-Mediated Dilation (FMD)
| Drug | Dosage | Study Population | Duration | Baseline FMD (%) | Post-Treatment FMD (%) | Percentage Change |
| Cerivastatin | 0.15 mg/day | Elderly diabetic patients | 3 days | 2.1 ± 1.0 | 4.3 ± 1.5 | +105% |
| Cerivastatin | Single 0.4 mg dose | Healthy normocholesterolemic volunteers | 3 hours | ~5.5 | ~8.5 | ~+55% |
| Simvastatin | 10-80 mg/day | Hypercholesterolemic patients | 2 months | Not specified | Not specified | +40% to +68%* |
| Simvastatin | 20-40 mg/day | Hypercholesterolemic patients | 6 weeks | Not specified | Not specified | Significant improvement |
*Statistically significant improvement from baseline (P < 0.05 or lower).
Table 2: Effects on Nitric Oxide (NO) Bioavailability and Adhesion Molecules
| Drug | Dosage/Concentration | Model | Key Finding |
| Cerivastatin | 0.15 mg/day | Elderly diabetic patients | Increased plasma nitrite (B80452)/nitrate (B79036) from 16.9 to 22.0 µmol/L in 3 days.[5][6] |
| Cerivastatin | 0.1 nmol/L | Human umbilical vein endothelial cells (HUVECs) | ~35% increase in NO release after 6 hours of incubation.[7][8] |
| Cerivastatin | Not specified | In vitro study | Downregulated TNF-α-induced expression of CD54 (ICAM-1) and CD18/CD11a in HUVECs.[9] |
| Simvastatin | 20-40 mg/day | Hypercholesterolemic patients | Significantly decreased surface expression of CD54 (ICAM-1) and CD18/CD11a on monocytes after 6 weeks.[9] |
| Simvastatin | 5-125 µM | HUVECs | Inhibited LPS-induced VCAM-1 protein production.[10] |
| Simvastatin | Not specified | HUVECs | Decreased C-reactive protein-induced ICAM-1 upregulation.[11] |
Experimental Protocols
Assessment of Flow-Mediated Dilation (FMD)
This non-invasive technique is a key indicator of endothelium-dependent vasodilation and overall endothelial health.
-
Patient Preparation: Subjects are typically required to fast for at least 8-12 hours prior to the measurement. They rest in a supine position in a quiet, temperature-controlled room for at least 10 minutes before the study begins.
-
Baseline Imaging: The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer (e.g., 7.5-12 MHz). The baseline diameter of the artery is recorded.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for a standardized period, usually 4.5 to 5 minutes. This temporarily occludes arterial blood flow.
-
Post-Occlusion Imaging: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that stimulates the endothelium to release nitric oxide, leading to vasodilation. The diameter of the brachial artery is continuously monitored and recorded for several minutes after cuff release.
-
Data Analysis: FMD is calculated as the percentage change in the artery's diameter from baseline to the maximum diameter observed during reactive hyperemia.
-
Formula: FMD (%) = [(Maximum Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
Measurement of Nitric Oxide (NO) Bioavailability
Direct measurement of NO is challenging due to its short half-life. Therefore, its bioavailability is often assessed by measuring its stable metabolites, nitrite and nitrate (NOx), in plasma or by using electrochemical sensors in cell culture.
-
Sample Collection: Blood samples are drawn from patients and centrifuged to separate the plasma.
-
Nitrate Reduction: The plasma samples are processed to convert nitrate to nitrite, often using a nitrate reductase enzyme.
-
Griess Reaction: The total nitrite concentration is then measured using the Griess reagent, a colorimetric assay. The intensity of the color change, measured with a spectrophotometer, is proportional to the NOx concentration.
-
Electrochemical Sensing (in vitro): For cell culture studies, highly sensitive electrochemical NO microsensors can be placed near the surface of endothelial cells to directly measure the real-time release of NO in response to stimuli like statin application.[7]
Quantification of Adhesion Molecules (VCAM-1, ICAM-1)
The expression of adhesion molecules on endothelial cells or circulating monocytes can be measured using several techniques.
-
Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) are cultured and then stimulated with an inflammatory agent (e.g., TNF-α, LPS) in the presence or absence of the statin being tested.[9][10]
-
Flow Cytometry: For cell surface expression, cells (either cultured endothelial cells or isolated patient monocytes) are incubated with fluorescently labeled antibodies specific for VCAM-1 or ICAM-1. A flow cytometer is then used to quantify the fluorescence intensity per cell, which corresponds to the level of protein expression.[9]
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure soluble forms of adhesion molecules in patient plasma, microplates coated with capture antibodies for VCAM-1 or ICAM-1 are used. The plasma sample is added, followed by a detection antibody, and the resulting signal is measured to determine the concentration.
-
RT-PCR (Reverse Transcription-Polymerase Chain Reaction): To assess gene expression, mRNA is extracted from cells and reverse-transcribed into cDNA. PCR is then used to amplify the specific genes for VCAM-1 and ICAM-1 to quantify their mRNA levels.[9][10]
Signaling Pathways and Mechanisms of Action
Both cerivastatin and simvastatin improve endothelial function primarily by inhibiting HMG-CoA reductase. This action reduces the synthesis of mevalonate, a precursor not only for cholesterol but also for isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are crucial for the function of small GTP-binding proteins, such as Rho and Rac.
The inhibition of GGPP prevents the geranylgeranylation and activation of the RhoA protein. Active RhoA is known to destabilize endothelial nitric oxide synthase (eNOS) mRNA and downregulate its expression. By inhibiting RhoA, statins increase eNOS expression and activity, leading to greater NO production.[12][13] Enhanced NO bioavailability contributes to vasodilation, inhibits platelet aggregation, and reduces the expression of inflammatory adhesion molecules.
Comparative Discussion
The available data indicates that both cerivastatin and simvastatin exert beneficial effects on the endothelium, which are, at least in part, independent of their cholesterol-lowering properties.
Cerivastatin was noted for the rapid onset of its vascular effects. Studies demonstrated significant improvements in FMD and NO bioavailability within hours to days of administration, even with a single dose in normocholesterolemic individuals.[14][15] This suggests a potent and direct action on the vascular endothelium. For instance, in elderly diabetic patients, a low dose of 0.15 mg/day improved FMD and increased NO metabolites in just three days without altering lipid profiles.[5][6]
Simvastatin has been more extensively studied over longer periods due to its sustained market presence. It has consistently been shown to improve FMD and reduce the expression of key adhesion molecules like ICAM-1 and VCAM-1, which are crucial in the pathogenesis of atherosclerosis.[9][10][16] Studies show that simvastatin's mechanism involves the inhibition of the RhoA/ROCK pathway, leading to the upregulation and activation of eNOS.[17][18]
Direct Comparison: While head-to-head clinical trials focusing specifically on endothelial function are limited, in vitro data suggests that both drugs, along with atorvastatin, can downregulate the expression of adhesion molecules on endothelial cells and monocytes.[9] The primary difference highlighted in the literature is the remarkable rapidity of cerivastatin's effect. However, the clinical relevance of this rapid action is overshadowed by the severe safety concerns that led to its withdrawal. Rhabdomyolysis was found to be about 10 times more common with cerivastatin than with other approved statins at the time.[2][4]
References
- 1. cdn.who.int [cdn.who.int]
- 2. Withdrawal of cerivastatin from the world market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhabdomyolysis and cerivastatin: Was it a problem of dose? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withdrawal of cerivastatin from the world market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Cerivastatin, a hydroxymethylglutaryl coenzyme a reductase inhibitor, improves endothelial function in elderly diabetic patients within 3 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased nitric oxide bioavailability in endothelial cells contributes to the pleiotropic effect of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Simvastatin reduces the expression of adhesion molecules in circulating monocytes from hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simvastatin reduces VCAM-1 expression in human umbilical vein endothelial cells exposed to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Statins inhibit C-reactive protein-induced chemokine secretion, ICAM-1 upregulation and chemotaxis in adherent human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Statins as Regulators of Redox State in the Vascular Endothelium: Beyond Lipid Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct in vivo evidence of a vascular statin: a single dose of cerivastatin rapidly increases vascular endothelial responsiveness in healthy normocholesterolaemic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct in vivo evidence of a vascular statin: a single dose of cerivastatin rapidly increases vascular endothelial responsiveness in healthy normocholesterolaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simvastatin Improves Flow-Mediated Dilation but Reduces Adiponectin Levels and Insulin Sensitivity in Hypercholesterolemic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endothelial cell barrier protection by simvastatin: GTPase regulation and NADPH oxidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Statins improve endothelial function via suppression of epigenetic-driven EndMT - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cerivastatin's Potency in Inhibiting Smooth Muscle Cell Proliferation: A Comparative Guide
For researchers and professionals in drug development, understanding the cellular mechanisms of action is paramount. This guide provides a comparative analysis of cerivastatin's effect on smooth muscle cell (SMC) proliferation, a key process in the development of atherosclerosis and in-stent restenosis. This document outlines supporting experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
Comparative Efficacy of Statins on Smooth Muscle Cell Proliferation
Cerivastatin (B1668405) has been demonstrated to be a highly potent inhibitor of vascular smooth muscle cell proliferation compared to other statins.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for various statins on human arterial smooth muscle cell (haSMC) proliferation. Lower IC50 values indicate greater potency.
| Statin | IC50 (µM) for haSMC Proliferation | Lipophilicity |
| Cerivastatin | 0.04 - 0.06 [1] | Lipophilic |
| Fluvastatin | ~10-fold higher than cerivastatin | Lipophilic |
| Atorvastatin | 0.5 - 50[1] | Lipophilic |
| Simvastatin | 0.5 - 50[1] | Lipophilic |
| Lovastatin | 0.5 - 50[1] | Lipophilic |
Note: The IC50 values can vary depending on the specific experimental conditions and cell types used.
Experimental Protocols
To validate the antiproliferative effects of cerivastatin and other statins on smooth muscle cells, several key experiments are typically performed. Below are detailed methodologies for these assays.
Smooth Muscle Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
a. Cell Culture:
-
Human arterial smooth muscle cells (haSMCs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Experimental Procedure:
-
Seed haSMCs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum starvation (0.5% FBS) for 24 hours.
-
Treat the cells with various concentrations of cerivastatin or other statins in a medium containing a proliferation stimulus (e.g., 10% FBS or specific growth factors like PDGF).
-
After 48 hours of incubation, add 10 µM BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for an additional 2-4 hours.
-
Fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.
-
Add the anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Add the substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the untreated control.
Western Blot Analysis for Signaling Pathway Components
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.
a. Protein Extraction:
-
After treatment with statins for the desired time, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration using a BCA protein assay.
b. Electrophoresis and Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., ERK1/2, Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Experimental Workflow
The inhibitory effect of cerivastatin on smooth muscle cell proliferation is primarily mediated by its inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. This leads to a reduction in isoprenoid synthesis, which is crucial for the post-translational modification and function of small GTP-binding proteins like RhoA and Ras.
Cerivastatin's Mechanism of Action
Caption: Cerivastatin inhibits HMG-CoA reductase, blocking the mevalonate pathway and subsequent SMC proliferation.
Studies have shown that cerivastatin dose-dependently reduces the phosphorylation of both extracellular signal-regulated kinase (ERK) 1/2 and Akt.[2] This inhibition of pro-proliferative signaling pathways contributes to the suppression of SMC growth. The effects of cerivastatin can be reversed by the addition of mevalonate, confirming the central role of the HMG-CoA reductase pathway.[1][2]
Experimental Workflow for Validating Cerivastatin's Effect
Caption: Workflow for assessing the antiproliferative effects of statins on smooth muscle cells.
References
A Comparative Analysis of Cerivastatin and Pravastatin in Preclinical Hypercholesterolemic Models
In the landscape of hypercholesterolemia research, cerivastatin (B1668405) and pravastatin (B1207561), both inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, have been subjects of extensive investigation. This guide provides a comparative overview of their efficacy in animal models of hypercholesterolemia, with a focus on their lipid-lowering capabilities and anti-atherosclerotic effects. The data presented is synthesized from various preclinical studies to offer a comprehensive perspective for researchers, scientists, and drug development professionals.
Efficacy in Lipid Reduction and Atherosclerosis Progression
Cerivastatin has demonstrated significant potency in reducing plasma lipid levels and mitigating the progression of atherosclerosis in preclinical studies. In vitro assessments have shown that cerivastatin exhibits a higher affinity for HMG-CoA reductase compared to pravastatin. This heightened affinity translates to in vivo efficacy, where cerivastatin has a lower ED50 (the dose causing 50% inhibition) for cholesterol synthesis in rats and beagle dogs.[1]
Pravastatin has also been extensively studied in various animal models, consistently demonstrating its effectiveness in lowering cholesterol and exhibiting pleiotropic effects, including anti-inflammatory and anti-proliferative actions on vascular cells.[2]
Quantitative Comparison in Watanabe Heritable Hyperlipidemic (WHHL) Rabbits
The Watanabe heritable hyperlipidemic (WHHL) rabbit is a widely utilized animal model for studying familial hypercholesterolemia due to a genetic defect in the LDL receptor. While direct head-to-head comparative studies of cerivastatin and pravastatin in this model are limited, separate studies provide valuable insights into their individual effects.
Table 1: Effect of Cerivastatin on Plasma Lipids in Young WHHL Rabbits
| Treatment Group | Total Cholesterol (mg/dL) | Phospholipids (B1166683) (mg/dL) | Triglycerides (mg/dL) |
| Control | 633 ± 48 | 511 ± 40 | 338 ± 117 |
| Cerivastatin | 389 ± 25 | 344 ± 16 | 252 ± 59 |
*p<0.05 compared to control
Data synthesized from a study by Shiomi M, et al.[1]
In a study involving young WHHL rabbits, cerivastatin administered at a dose of 0.1 mg/kg/day for 10 weeks resulted in a significant 39% reduction in total cholesterol and a 33% decrease in phospholipids compared to the control group.[1]
Table 2: Effect of Pravastatin on Serum Cholesterol in WHHL Rabbits
| Animal Model | Treatment | Dosage | Outcome |
| Heterozygous WHHL Rabbits | Pravastatin | 5 mg/kg | Consistent lowering of mean total serum cholesterol.[3] |
| WHHL Rabbits (homozygote) | Pravastatin | Not specified | 11.2-fold increase in hepatic LDL receptor activity.[4] |
Studies on pravastatin in WHHL rabbits have also shown significant cholesterol-lowering effects. In heterozygous WHHL rabbits, a dosage of 5 mg/kg of pravastatin consistently lowered mean total serum cholesterol levels.[3] Furthermore, in homozygous WHHL rabbits, pravastatin treatment led to a remarkable 11.2-fold increase in hepatic LDL receptor activity, highlighting its mechanism of action.[4]
Experimental Protocols
Cerivastatin Study in Young WHHL Rabbits
-
Animal Model: Male young Watanabe heritable hyperlipidemic (WHHL) rabbits.
-
Housing and Diet: Rabbits were housed individually and fed a standard rabbit chow.
-
Treatment Groups:
-
Control group (n=6): Received vehicle only.
-
Cerivastatin group (n=6): Received cerivastatin sodium at a dose of 0.1 mg/kg body weight, administered orally once daily for 10 weeks.
-
-
Data Collection: Blood samples were collected at the beginning and end of the experiment for plasma lipid analysis (total cholesterol, phospholipids, and triglycerides).
-
Histological Analysis: At the end of the study, the aortas were perfusion-fixed, and sections were stained to assess the progression of atherosclerosis and the composition of atherosclerotic plaques.[1]
Pravastatin Study in Heterozygous WHHL Rabbits
-
Animal Model: Heterozygous Watanabe heritable hyperlipidemic (WHHL) rabbits.
-
Diet: Fed a low-cholesterol (0.03%)-enriched diet.
-
Treatment: Pravastatin monotherapy was administered at a dosage of 5 mg/kg. This was followed by a combined treatment with probucol (B1678242).
-
Data Collection: Mean total serum cholesterol levels were monitored throughout the study.
-
Outcome Measures: The study also assessed survival rates and cardiovascular pathology, including coronary atherosclerosis and aortic lesions.[3]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both cerivastatin and pravastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. This increased expression enhances the clearance of LDL cholesterol from the circulation.
The experimental workflow for a typical preclinical study evaluating the efficacy of these statins in a hypercholesterolemic animal model is depicted below.
Conclusion
Both cerivastatin and pravastatin have demonstrated significant efficacy in lowering cholesterol and mitigating the development of atherosclerosis in hypercholesterolemic animal models. The available data suggests that cerivastatin may possess a higher potency for HMG-CoA reductase inhibition. However, it is crucial to note that direct comparative studies in the same animal model under identical conditions are scarce. The presented data, synthesized from separate studies in the WHHL rabbit model, indicates that both compounds are effective lipid-lowering agents. Further head-to-head preclinical studies would be beneficial to provide a more definitive comparison of their relative potencies and pleiotropic effects.
References
- 1. Effect of this compound, a new inhibitor of HMG-CoA reductase, on plasma lipid levels, progression of atherosclerosis, and the lesional composition in the plaques of WHHL rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Watanabe heritable hyperlipidemic (WHHL) rabbit, its characteristics and history of development: a tribute to the late Dr. Yoshio Watanabe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survival and cardiovascular pathology of heterozygous Watanabe heritable hyperlipidaemic rabbits treated with pravastatin and probucol on a low-cholesterol (0.03%)-enriched diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The History of the WHHL Rabbit, an Animal Model of Familial Hypercholesterolemia (II): - Contribution to the Development and Validation of the Therapeutics for Hypercholesterolemia and Atherosclerosis - - PMC [pmc.ncbi.nlm.nih.gov]
Cerivastatin's Anti-Inflammatory Effects: A Comparative Cross-Validation in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Cerivastatin (B1668405), a potent synthetic inhibitor of HMG-CoA reductase, has demonstrated significant anti-inflammatory properties beyond its primary lipid-lowering function. These pleiotropic effects are of considerable interest in the context of atherosclerosis and other inflammatory diseases. This guide provides a comparative analysis of cerivastatin's anti-inflammatory efficacy across various cell types, supported by experimental data and detailed methodologies.
Quantitative Comparison of Anti-Inflammatory Effects
The anti-inflammatory activity of cerivastatin has been quantified in several key cell types implicated in vascular inflammation. The following tables summarize the dose-dependent effects of cerivastatin on various inflammatory markers and processes, with comparisons to other statins where available.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production in Macrophages
| Statin | Cell Line | Inflammatory Stimulus | Concentration | Effect on IL-6 | Effect on TNF-α | Citation |
| Cerivastatin | Raw264.7 | LPS (100 ng/mL) | 0.5 µM | mRNA levels reduced to 12 ± 2% of LPS-stimulated control | Protein levels inhibited | [1] |
| Cerivastatin | J774A.1 | LPS | 0.1 µM | mRNA levels reduced to 19 ± 9% of LPS-stimulated control | Not Reported | [1] |
| Simvastatin | Raw264.7 | LPS (100 ng/mL) | 0.5 µM | mRNA levels reduced to 35 ± 5% of LPS-stimulated control | Not Reported | [1] |
| Fluvastatin | Raw264.7 | LPS (100 ng/mL) | 0.5 µM | mRNA levels reduced to 31 ± 9% of LPS-stimulated control | Not Reported | [1] |
| Pravastatin | Raw264.7 & J774A.1 | LPS | Up to 20 µM | No significant reduction | Not Reported | [1] |
Table 2: Effects on Endothelial Cell Function and Inflammation
| Statin | Cell Type | Assay | Concentration | Key Finding | Citation |
| Cerivastatin | Bovine Aortic Endothelial Cells (BAEC) | ICAM-1 mRNA expression | Not specified | Suppressed LPS-induced ICAM-1 mRNA expression | |
| Cerivastatin | Human Microvascular Endothelial Cells (HMEC-1) | Transwell Migration (stimulated by OSM, bFGF, VEGF) | 10 and 25 ng/mL | Significant inhibition of migration | |
| Cerivastatin | Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial Nitric Oxide Synthase (eNOS) expression | 10⁻⁹ to 10⁻⁷ M | Prevented TNF-α-induced eNOS downregulation | [2] |
| Cerivastatin | Human Aortic Endothelial Cells (HAEC) | Cell Viability (Oxidative Stress) | 50 - 1000 nM | No protection against H₂O₂-induced injury | [3] |
Table 3: Impact on Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration
| Statin | Cell Type | Assay | Concentration (IC₅₀) | Key Finding | Citation |
| Cerivastatin | Human Arterial Smooth Muscle Cells (haSMC) | Proliferation in coculture with haEC | 0.04 - 0.06 µM | Potent inhibitor of haSMC proliferation and migration | |
| Cerivastatin | Rat Vascular Smooth Muscle Cells | [³H]-thymidine incorporation | Dose-dependent decrease | Dose-dependently decreased VSMC growth | |
| Simvastatin | Human Arterial Smooth Muscle Cells (haSMC) | Proliferation in monoculture | 0.5 - 50 µM | Inhibited haSMC growth | |
| Lovastatin | Human Arterial Smooth Muscle Cells (haSMC) | Proliferation in monoculture | 0.5 - 50 µM | Inhibited haSMC growth | |
| Atorvastatin | Human Arterial Smooth Muscle Cells (haSMC) | Proliferation in monoculture | 0.5 - 50 µM | Inhibited haSMC growth |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Inhibition of Cytokine Production in Macrophages
This protocol outlines the methodology used to assess the effect of cerivastatin on lipopolysaccharide (LPS)-induced cytokine production in murine macrophage-like Raw264.7 cells.
-
Cell Culture: Raw264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 12-well plates and allowed to adhere overnight. The medium is then replaced with serum-free DMEM, and cells are pre-treated with varying concentrations of cerivastatin (e.g., 0.1, 0.5, 1 µM) or vehicle control for 16 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with 100 ng/mL of LPS for 6 hours.
-
RNA Isolation and Quantitative PCR (qPCR): Total RNA is extracted from the cells using a suitable RNA isolation kit. cDNA is synthesized from the RNA, and qPCR is performed using primers specific for IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of target genes is calculated using the ΔΔCt method.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Cell culture supernatants are collected after the 6-hour LPS stimulation. The concentrations of secreted IL-6 and TNF-α proteins are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Endothelial Cell Transwell Migration Assay
This protocol describes a method to evaluate the effect of cerivastatin on the migration of endothelial cells in response to a chemoattractant.
-
Chamber Preparation: Transwell inserts with an 8.0 µm pore size polycarbonate membrane are placed in a 24-well plate. The lower chamber is filled with 600 µL of endothelial cell growth medium containing a chemoattractant (e.g., Vascular Endothelial Growth Factor (VEGF) at 10 ng/mL).
-
Cell Preparation: Human Microvascular Endothelial Cells (HMEC-1) are grown to 80-90% confluency. The cells are then serum-starved for 4-6 hours in a basal medium. After starvation, cells are harvested and resuspended in a serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Treatment and Seeding: Cerivastatin (e.g., 10, 25 ng/mL) or vehicle control is added to the cell suspension. 200 µL of the cell suspension is then added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for 4-6 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Quantification of Migration:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The migrated cells on the lower surface of the membrane are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The number of migrated cells is counted in several random fields under a microscope. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance is measured at 590 nm to quantify the migrated cells.
-
Signaling Pathways and Mechanisms of Action
Cerivastatin's anti-inflammatory effects are primarily mediated through the inhibition of the mevalonate (B85504) pathway, which is crucial for cholesterol biosynthesis and the production of isoprenoid intermediates. These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the post-translational modification (prenylation) and function of small GTP-binding proteins like Ras and Rho.
Inhibition of RhoA-NF-κB Signaling in Endothelial Cells
In endothelial cells, inflammatory stimuli like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) can activate the RhoA signaling pathway. Activated RhoA, in turn, can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression, including adhesion molecules like ICAM-1. Cerivastatin, by inhibiting HMG-CoA reductase, depletes GGPP, thereby preventing the geranylgeranylation and activation of RhoA. This disruption of the RhoA-NF-κB axis leads to a reduction in the expression of pro-inflammatory genes.
Suppression of Pro-Inflammatory Cytokine Production in Macrophages
In macrophages, cerivastatin effectively curtails the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This effect is also linked to the inhibition of the mevalonate pathway and subsequent disruption of small GTPase signaling. By reducing the prenylation of proteins involved in inflammatory signaling cascades, cerivastatin dampens the macrophage response to inflammatory stimuli like LPS.
Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration
Cerivastatin has been shown to be a potent inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration, key events in the development of neointimal hyperplasia and atherosclerosis. The underlying mechanism involves the disruption of signaling pathways that control cell cycle progression and cytoskeletal organization, which are dependent on the proper function of prenylated proteins.
References
- 1. Statins Inhibit Inflammatory Cytokine Production by Macrophages and Acinar-to-Ductal Metaplasia of Pancreatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statins prevent NF-kappaB transactivation independently of the IKK-pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerivastatin Does Not Prevent Oxidative Injury of Human Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cerivastatin's Lipophilicity Versus Other Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipophilicity of cerivastatin (B1668405) with other widely recognized statins. The lipophilicity of a statin is a critical physicochemical property that influences its absorption, distribution, metabolism, and potential for off-target effects. This document summarizes quantitative experimental data, details the methodologies used for these measurements, and illustrates the underlying concepts through a clear visual diagram.
Quantitative Comparison of Statin Lipophilicity
The lipophilicity of a drug is most commonly expressed as the logarithm of its partition coefficient (log P) or distribution coefficient (log D). Log P measures the partitioning of a neutral compound between an organic and an aqueous phase, while log D accounts for both ionized and non-ionized forms at a specific pH, which is often more relevant to physiological conditions.
Statins are broadly categorized into two groups based on their solubility: lipophilic and hydrophilic. Cerivastatin is classified as a lipophilic statin.[1] Other lipophilic statins include atorvastatin, simvastatin, lovastatin, and fluvastatin, while pravastatin (B1207561) and rosuvastatin (B1679574) are considered hydrophilic.[2][3] Cerivastatin was considered the most lipophilic statin.[1]
The following table summarizes the experimentally determined log P and log D values for cerivastatin and other common statins. It is important to note that experimental values can vary slightly between different studies due to variations in experimental conditions.
| Statin | Lipophilicity Class | Log P | Log D (pH 7.4) |
| Cerivastatin | Lipophilic | ~1.8 - 2.5 (estimated) | Not widely available |
| Atorvastatin | Lipophilic | 4.06[4] | 1.6 |
| Simvastatin | Lipophilic | 4.68[4] | 4.68 (as lactone) |
| Lovastatin | Lipophilic | 4.2 | 4.2 (as lactone) |
| Fluvastatin | Lipophilic | 3.6 | 1.8 |
| Pravastatin | Hydrophilic | 0.59[5] | -0.9 |
| Rosuvastatin | Hydrophilic | 1.4 (at pH 7.0)[5] | -0.3 |
Experimental Protocols for Determining Lipophilicity
The quantitative data presented above are determined through rigorous experimental protocols. The two primary methods used for the determination of log P and log D are the Shake-Flask Method and Chromatographic Methods.
Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[6][7]
Principle: This method directly measures the distribution of a compound between two immiscible liquid phases, typically n-octanol (representing a lipid environment) and a buffered aqueous solution (representing the physiological environment) at a specific pH (e.g., 7.4 for log D).[8]
Detailed Protocol:
-
Preparation of Phases: n-Octanol and the aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated with each other by mixing them vigorously and then allowing them to separate completely.[9] This ensures that the volume of each phase does not change during the experiment.
-
Sample Preparation: A known amount of the statin is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Partitioning: A precise volume of the statin solution is added to a specific volume of the other pre-saturated phase in a flask. The flask is then shaken at a constant temperature for a sufficient period to allow for the equilibrium of the statin between the two phases. This can take several hours.
-
Phase Separation: After shaking, the mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Quantification: The concentration of the statin in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration of the statin in the n-octanol phase to its concentration in the aqueous phase. The logarithm of this value gives the log P or log D.
Chromatographic Methods (RP-HPLC and RP-TLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Reversed-Phase Thin-Layer Chromatography (RP-TLC) are indirect methods that correlate a compound's retention time with its lipophilicity.[10] These methods are generally faster and require less sample than the shake-flask method.[11]
Principle: In reversed-phase chromatography, the stationary phase is nonpolar (lipophilic), and the mobile phase is polar (hydrophilic). A more lipophilic compound will have a stronger affinity for the stationary phase and will therefore have a longer retention time.
Detailed RP-HPLC Protocol:
-
System Setup: An HPLC system equipped with a C18 column (a common nonpolar stationary phase), a pump, an injector, and a UV detector is used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used as the mobile phase. The composition of the mobile phase can be varied to elute compounds with a wide range of lipophilicities.
-
Calibration: A series of standard compounds with known log P values are injected into the HPLC system, and their retention times (t_R) are recorded. The capacity factor (k) is calculated for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the dead time (retention time of a non-retained compound). A calibration curve is then generated by plotting the log k values against the known log P values.
-
Sample Analysis: The statin of interest is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.
-
Lipophilicity Determination: The capacity factor (k) for the statin is calculated, and its log P value is determined from the calibration curve.
Visualization of Lipophilicity Comparison Workflow
The following diagram illustrates the logical workflow for comparing the lipophilicity of statins, from the selection of the compounds to the interpretation of the clinical implications of their lipophilic character.
Caption: Workflow for comparing statin lipophilicity and its clinical relevance.
Conclusion
The lipophilicity of a statin is a key determinant of its pharmacokinetic and pharmacodynamic properties. Cerivastatin, a highly lipophilic compound, exhibits distinct characteristics when compared to more hydrophilic statins like pravastatin and rosuvastatin. This increased lipophilicity is associated with a different profile of tissue distribution, which may have implications for both efficacy and the potential for adverse effects.[12][13] The experimental methods detailed in this guide provide a framework for the consistent and accurate determination of these crucial physicochemical parameters, enabling researchers to make informed decisions in drug development and optimization.
References
- 1. Facts and ideas on statins with respect to their lipophilicity: a focus on skeletal muscle cells and bone besides known cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophilic or Lipophilic Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gertitashkomd.com [gertitashkomd.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Controversy surrounding the safety of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of cerivastatin and lovastatin in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the preclinical profiles of cerivastatin (B1668405) and lovastatin (B1675250), two inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The following sections detail their comparative potency in enzyme and cellular assays, their effects on key signaling pathways, and provide methodologies for the key experiments cited.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies comparing cerivastatin and lovastatin.
| Parameter | Cerivastatin | Lovastatin | Fold Difference (Cerivastatin vs. Lovastatin) | Reference(s) |
| HMG-CoA Reductase Inhibition | ||||
| Ki (vs. HMG-CoA Reductase) | 1.3 x 10-9 M | 150 x 10-9 M | ~115x more potent | [1] |
| IC50 (vs. HMG-CoA Reductase) | 1.0 x 10-9 M | - | - | [1] |
| Cholesterol Synthesis Inhibition | ||||
| IC50 (HepG2 cells) | 1.0 x 10-9 M | - | - | [1] |
| ED50 (oral, in rats) | 0.002 mg/kg | 0.3 mg/kg | ~150x more potent | [1] |
| Signaling Pathway Modulation | ||||
| IC50 (IP Receptor Signaling, HEK.mIP cells) | 90 nM | 4.2 µM | ~47x more potent | [2][3] |
| IC50 (IP Receptor Signaling, HEL cells) | 65 nM | 3.1 µM | ~48x more potent | [2] |
| Apoptosis Induction | ||||
| Relative Potency (AML cells) | At least 10x more potent | - | - | [4][5] |
Signaling Pathway Analysis
Cerivastatin and lovastatin, beyond their primary role in cholesterol synthesis, exert pleiotropic effects through the modulation of various signaling pathways. This is primarily due to the inhibition of the mevalonate (B85504) pathway, which is crucial for the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification and function of small GTPases such as Ras and Rho.
Cholesterol Biosynthesis Pathway and Statin Action
The cholesterol biosynthesis pathway is a complex series of enzymatic reactions. HMG-CoA reductase catalyzes a critical rate-limiting step, the conversion of HMG-CoA to mevalonate. Both cerivastatin and lovastatin are competitive inhibitors of this enzyme.
References
- 1. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of the statins lovastatin and cerivastatin on signalling by the prostanoid IP-receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of the statins lovastatin and cerivastatin on signalling by the prostanoid IP-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerivastatin triggers tumor-specific apoptosis with higher efficacy than lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cerivastatin and Fluvastatin Potency in Vitro
An objective analysis of the relative inhibitory effects of cerivastatin (B1668405) and fluvastatin (B1673502) on HMG-CoA reductase, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This guide provides a comprehensive in vitro comparison of the potency of cerivastatin and fluvastatin, two synthetic statins developed to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. The data presented herein is compiled from multiple studies to offer a quantitative assessment of their relative efficacy.
Quantitative Data Summary
The inhibitory potency of statins is most commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value signifies a higher potency. The following table summarizes the in vitro inhibitory potency of cerivastatin and fluvastatin against HMG-CoA reductase.
| Statin | IC50 / Kᵢ (nM) | Notes |
| Cerivastatin | 1.0 / 1.3 | The Kᵢ value is for the inhibition of membrane-bound HMG-CoA reductase from rat liver microsomes.[1][2] The IC50 value is for the inhibition of cholesterol synthesis in the human hepatoma cell line HepG2.[1][2] |
| Fluvastatin (3R,5S-enantiomer) | 4.9 | This is the more active, synthetically produced isomer of fluvastatin. |
| Fluvastatin (racemic) | 40 - 100 | A mixture of (3R,5S) and (3S,5R) enantiomers, tested in human liver microsomes.[3][4] |
Based on the available in vitro data, cerivastatin is substantially more potent than fluvastatin in inhibiting HMG-CoA reductase.[5][6] One study highlighted that cerivastatin is at least 10 times more potent than other statins, including fluvastatin, at inducing apoptosis in acute myeloid leukemia (AML) cell lines.[7]
Experimental Protocols
The determination of IC50 values for HMG-CoA reductase inhibitors is typically performed using an in vitro enzymatic assay. The following is a generalized protocol based on standard methodologies.[3][8][9][10]
Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH as it is consumed during the conversion of HMG-CoA to mevalonate.[3]
Materials and Reagents:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, containing KCl, EDTA, and DTT)[3]
-
Cerivastatin and Fluvastatin stock solutions (typically dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, NADPH, HMG-CoA, and the statins at desired concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the statin solution (or vehicle control) to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add the HMG-CoA reductase enzyme to all wells to start the reaction, followed by the addition of the HMG-CoA substrate.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm at regular intervals for a specified duration.
-
Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time curve. The percent inhibition for each statin concentration is determined relative to the control. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing the Mechanism of Action
To better understand the biological context of this comparison, the following diagrams illustrate the cholesterol biosynthesis pathway and the experimental workflow.
References
- 1. Cerivastatin: pharmacology of a novel synthetic and highly active HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical review of cerivastatin sodium--a step forward in HMG-CoA reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical and clinical pharmacology of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerivastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerivastatin triggers tumor-specific apoptosis with higher efficacy than lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3.8. Anti-HMG-CoA Reductase Activity Assay [bio-protocol.org]
- 9. assaygenie.com [assaygenie.com]
- 10. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
Cerivastatin as a P-glycoprotein Substrate: A Comparative Guide to In Vitro Transport Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of cerivastatin (B1668405) as a substrate for P-glycoprotein (P-gp), a critical efflux transporter influencing drug disposition. Through a comparative analysis with other statins, this document offers supporting experimental data from key in vitro transport assays, detailed methodologies, and visual workflows to aid in drug development and research.
Unveiling Cerivastatin's Interaction with P-glycoprotein
Cerivastatin, a potent HMG-CoA reductase inhibitor, has been unequivocally identified as a substrate of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1] This interaction has significant implications for its absorption, distribution, and potential for drug-drug interactions. In vitro studies utilizing P-gp-expressing cell lines have been instrumental in characterizing this relationship.
Bidirectional Transport Assays: The Gold Standard
Bidirectional transport assays using polarized cell monolayers, such as Caco-2 and L-MDR1 cells, are the primary method for identifying P-gp substrates. These assays measure the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio significantly greater than 2 is a strong indicator of active efflux mediated by transporters like P-gp.
Key Findings for Cerivastatin:
-
In Caco-2 cell monolayers, the basal-to-apical (B-A) transport of cerivastatin was 2.4 times higher than its apical-to-basal (A-B) transport, yielding a significant efflux ratio.[1]
-
This efflux was markedly inhibited by PSC-833, a known P-gp inhibitor, which reduced the net B-A transport of cerivastatin by 35%.[1]
-
Studies in L-MDR1 cells, which are engineered to overexpress P-gp, showed an even more pronounced efflux, with the B-A transport of cerivastatin being 3.8 times greater than its A-B transport.[1]
These findings are further substantiated by in vivo studies in mdr1a/b knockout mice, where the brain concentration of cerivastatin was 3.1 times higher compared to wild-type mice, demonstrating the role of P-gp in limiting its brain penetration.[1]
Comparative Analysis: Cerivastatin vs. Other Statins
The interaction with P-gp varies among different statins, influencing their pharmacokinetic profiles and potential for drug interactions. The following tables summarize the available data from bidirectional transport assays.
Table 1: Bidirectional Transport of Cerivastatin in P-gp-Expressing Cell Lines
| Compound | Cell Line | Efflux Ratio (B-A/A-B) | Inhibition by P-gp Inhibitor (PSC-833) |
| Cerivastatin | Caco-2 | 2.4[1] | 35% reduction in net B-A transport[1] |
| Cerivastatin | L-MDR1 | 3.8[1] | Not Reported |
Table 2: Comparative P-glycoprotein-Mediated Efflux of Various Statins in Caco-2 Cells
| Statin | P-gp Substrate Status | Basolateral-to-Apical Permeability (Papp B-A) in Vector Control Cells (x10⁻⁶ cm/s) | Basolateral-to-Apical Permeability (Papp B-A) in P-gp Knockdown Cells (x10⁻⁶ cm/s) |
| Atorvastatin | Yes[2] | 28.1 ± 1.3 | 8.6 ± 2.9 |
| Fluvastatin | Yes[2] | 96.1 ± 7.1 | 25.3 ± 3.5 |
| Rosuvastatin | Yes[2] | 14.1 ± 1.9 | 4.6 ± 1.7 |
| Lovastatin | No[2] | No significant efflux observed | No significant efflux observed |
| Simvastatin (B1681759) | No[2] | No significant efflux observed | No significant efflux observed |
Data for atorvastatin, fluvastatin, rosuvastatin, lovastatin, and simvastatin are from a study using transporter knockdown Caco-2 cells, which provides a direct comparison of their interaction with P-gp.[2]
Experimental Protocols
Bidirectional Transport Assay in Caco-2 Cells
This protocol outlines the general steps for assessing a compound's potential as a P-gp substrate using Caco-2 cell monolayers.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol).
-
Transport Experiment:
-
The test compound (e.g., [¹⁴C]cerivastatin) is added to either the apical (A) or basolateral (B) chamber of the Transwell® insert.
-
For inhibition studies, a known P-gp inhibitor (e.g., PSC-833) is pre-incubated with the cells before the addition of the test compound.
-
Samples are collected from the receiver chamber at specified time points.
-
-
Quantification: The concentration of the test compound in the collected samples is determined using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of permeation of the drug across the cells.
-
A: The surface area of the filter membrane.
-
C₀: The initial concentration of the drug in the donor chamber.
-
-
Calculation of Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
Visualizing the Workflow and Mechanism
Experimental Workflow for P-gp Substrate Assessment
References
- 1. Characterisation of cerivastatin as a P-glycoprotein substrate: studies in P-glycoprotein-expressing cell monolayers and mdr1a/b knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of transporter knockdown Caco-2 cells to investigate the in vitro efflux of statin drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of statin-induced myotoxicity using cerivastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cerivastatin-induced myotoxicity, offering a detailed examination of its effects relative to other statins. The information presented is supported by experimental data to aid in understanding the heightened risk of muscle-related adverse effects associated with cerivastatin (B1668405), which ultimately led to its withdrawal from the market.
Comparative Myotoxicity of Statins
Cerivastatin exhibited a significantly higher incidence of myotoxicity, particularly rhabdomyolysis, compared to other statins.[1][2] The total rhabdomyolysis rate for cerivastatin was reported to be 16 to 80 times more frequent than with other statins.[1] This increased risk was not associated with additional efficacy in lowering cholesterol.[1]
Quantitative Comparison of Statin Myotoxicity
The following tables summarize key quantitative data comparing the myotoxic potential of cerivastatin with other commonly prescribed statins.
| Statin | Reporting Rate of Fatal Rhabdomyolysis (per 1 million prescriptions) |
| Cerivastatin | 3.16[1] |
| Other Statins | ≤ 0.19[1] |
Table 1: Comparative Rates of Fatal Rhabdomyolysis. This table highlights the stark difference in the reporting rate of fatal rhabdomyolysis between cerivastatin and other available statins.
| Statin | IC50 for Inhibition of HMG-CoA Reductase (approximate) |
| Cerivastatin | 1 pM[3] |
| Atorvastatin | Not explicitly found |
| Simvastatin | Not explicitly found |
| Pravastatin | Not explicitly found |
| Fluvastatin | Not explicitly found |
| Lovastatin | Not explicitly found |
Table 2: Comparative Potency for HMG-CoA Reductase Inhibition. Cerivastatin's high potency, combined with high systemic drug levels, is a potential contributor to its increased myotoxicity.[3]
| Statin | Effect on Mitochondrial Respiration in Human Platelets (at 160 µM) |
| Cerivastatin | Reduced to 45% ± 8% of control (Maximum OXPHOS)[4] |
| Atorvastatin | Reduced to 28.8% ± 4% of control (Maximum OXPHOS)[4] |
| Simvastatin | Reduced to 17.6% ± 7% of control (Maximum OXPHOS)[4] |
Table 3: Comparative Effects on Mitochondrial Respiration. This table shows the differential impact of statins on mitochondrial function, a key factor in myotoxicity.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of statin-induced myotoxicity are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of statins on muscle cells.
-
Cell Seeding: Plate muscle cells (e.g., C2C12 myoblasts or primary human skeletal muscle cells) in 96-well plates at a predetermined density and allow them to adhere and proliferate or differentiate.
-
Statin Treatment: Treat the cells with varying concentrations of cerivastatin and other comparator statins for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Immunoblotting for Protein Expression
This technique is employed to quantify the levels of specific proteins involved in signaling pathways affected by statins.
-
Cell Lysis: After statin treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubate with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Atrogin-1, p-Akt, p-mTOR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qPCR) for Gene Expression
qPCR is used to measure the mRNA levels of genes of interest, such as the muscle atrophy-related gene Atrogin-1.
-
RNA Extraction: Following statin treatment, extract total RNA from the muscle cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and specific primers and probes for the target gene (e.g., Atrogin-1) and a reference gene (e.g., GAPDH or 18S rRNA).
-
Thermal Cycling: Perform the qPCR using a real-time PCR thermal cycler.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways implicated in cerivastatin-induced myotoxicity and a typical experimental workflow for its investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cerivastatin, Genetic Variants, and the Risk of Rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Clinico-pharmacologic explanation models of cerivastatin associated rhabdomyolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Statin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cerivastatin Sodium in a Research Environment
Essential guidelines for the safe and compliant disposal of cerivastatin (B1668405) sodium, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount. Cerivastatin sodium, a statin formerly used to lower cholesterol, requires careful handling and disposal, even in a laboratory setting where it might be used for research purposes. Adherence to established protocols is crucial to prevent environmental contamination and ensure regulatory compliance.
The primary method for the disposal of this compound and other non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste is incineration by a licensed hazardous waste management company. This ensures the complete destruction of the active pharmaceutical ingredient. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Procedures for this compound
1. Waste Identification and Segregation:
-
Designate a specific waste container for this compound and materials contaminated with it. This container should be separate from regular trash, biohazardous waste, and RCRA-regulated hazardous chemical waste.
-
Use appropriate containers: For solid this compound waste, a wide-mouth jar or a designated "burn box" is suitable. Liquid waste containing this compound should be collected in a compatible, leak-proof container. It is recommended to use containers specifically designated for non-hazardous pharmaceutical waste, which are often white with blue lids.[1]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste Pharmaceuticals" or as directed by your institution's Environmental Health and Safety (EHS) department.[2]
-
The label should include:
3. Waste Accumulation and Storage:
-
Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Ensure the container is kept closed except when adding waste.
-
Do not mix this compound waste with other incompatible chemicals.
4. Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Non-saturated gloves, bench paper, and wipes contaminated with trace amounts of this compound should be placed in the designated this compound waste container.
-
Glassware and Lab Equipment:
-
For grossly contaminated reusable glassware, rinse with a suitable solvent (e.g., ethanol (B145695) or methanol) and collect the rinsate as hazardous waste. Then, wash the glassware with soap and water.
-
Disposable glassware or plasticware heavily contaminated with this compound should be disposed of in the designated waste container.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3]
-
5. Arranging for Disposal:
-
Once the waste container is full (typically around 80% capacity), or if the research project is complete, contact your institution's EHS department to arrange for a waste pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste collection. This may involve submitting an online form or contacting the EHS office directly.
Decontamination of Laboratory Equipment
Prior to servicing, moving, or disposal, any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
Procedure for Decontaminating Non-Porous Surfaces (e.g., balances, stir plates, fume hood surfaces):
-
Wear appropriate PPE: lab coat, safety glasses, and chemical-resistant gloves.
-
Wipe the surface with a cloth or paper towel dampened with a detergent solution to remove any visible powder.
-
Wipe the surface with a solvent known to dissolve this compound, such as methanol (B129727) or ethanol. Use a fresh, clean cloth or paper towel.
-
Allow the surface to air dry completely in a well-ventilated area.
-
Dispose of all cleaning materials (wipes, paper towels) in the designated this compound waste container.
Quantitative Data for Pharmaceutical Waste Management
While there are no specific quantitative disposal limits for this compound as a non-RCRA waste, the classification of a laboratory as a hazardous waste generator is based on the total amount of hazardous waste produced per month. This status dictates the specific regulatory requirements for storage and disposal.
| Generator Category | Non-Acute Hazardous Waste Generation Rate | Acute Hazardous Waste Generation Rate |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg/month | ≤ 1 kg/month |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg/month | ≤ 1 kg/month |
| Large Quantity Generator (LQG) | ≥ 1,000 kg/month | > 1 kg/month |
Source: U.S. Environmental Protection Agency (EPA)[4][5]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Laboratory Personnel: Personal Protective Equipment and Handling Protocols for Cerivastatin Sodium
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling cerivastatin (B1668405) sodium. Adherence to these protocols is critical to mitigate potential health risks associated with this compound.
Cerivastatin sodium, a synthetic inhibitor of HMG-CoA reductase, requires careful handling due to its potential to cause skin, eye, and respiratory irritation, and harm if swallowed.[1] While some safety data sheets (SDS) indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), others provide specific hazard warnings.[1] Therefore, a conservative approach to personal protective equipment (PPE) and handling is strongly advised.
Recommended Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following PPE is recommended when handling this compound, particularly when working with the powdered form where dust may be generated.
| PPE Category | Item | Specification/Standard | Rationale |
| Eye and Face Protection | Safety Goggles with Side-Shields | ANSI Z87.1 or equivalent | Protects against splashes and airborne particles that may cause serious eye irritation.[1] |
| Face Shield | To be used in conjunction with goggles | Offers an additional layer of protection for the face from splashes or significant dust generation. | |
| Hand Protection | Protective Gloves | Impermeable and resistant to the product (e.g., Nitrile) | Prevents skin contact, which can cause skin irritation.[1] Proper glove removal technique is essential to avoid skin contact.[2] |
| Body Protection | Impervious Clothing/Laboratory Coat | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3] | Protects against skin exposure and contamination of personal clothing.[1] |
| Respiratory Protection | Suitable Respirator (e.g., N95 or higher) | NIOSH-approved | Recommended when engineering controls are insufficient or when handling quantities that may generate significant dust, to prevent respiratory tract irritation.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] |
Handling and Operational Plan
Engineering Controls:
-
Ventilation: Use only in a well-ventilated area.[1] Appropriate exhaust ventilation should be provided at places where dust is formed.[2]
-
Safety Stations: Ensure a safety shower and eye wash station are readily accessible.[1]
Procedural Guidance:
-
Preparation: Before handling, ensure all required PPE is available and in good condition. Wash hands thoroughly before donning gloves.[3]
-
Handling:
-
After Handling: Wash hands thoroughly after handling the substance.[1] Dispose of contaminated gloves and other disposable PPE in accordance with disposal protocols.[2]
Spill and Disposal Plan
Spill Response:
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wear full PPE as described above.
-
Prevent further leakage or spillage if safe to do so.
-
Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]
-
-
Environmental Precautions: Do not allow the product to enter drains, sewers, or surface/ground water.[1]
Disposal:
-
Dispose of unused product and contaminated materials in accordance with all federal, state, and local regulations.[2]
-
Offer the material to a licensed, professional waste disposal company.[2]
-
Do not dispose of it with regular trash.
Visual Workflow for PPE Selection and Use
The following diagram illustrates the logical steps for selecting and using Personal Protective Equipment when handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
